4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-9(10)8-12(17)16-11/h5-7H,8H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDMKYKRLRAKPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(=O)NC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674847 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-44-5 | |
| Record name | 1,3-Dihydro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, a valuable building block in medicinal chemistry and drug discovery. The synthesis hinges on the palladium-catalyzed Miyaura borylation of 4-bromoindolin-2-one. This document will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental protocol, and discuss critical parameters that ensure a successful and reproducible synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the practical execution of this important chemical transformation.
Introduction: The Significance of Borylated Indolinones
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a boronic acid pinacol ester (Bpin) group at the 4-position of the indolinone ring, yielding this compound, unlocks a vast chemical space for further functionalization. This versatile intermediate is primed for participation in Suzuki-Miyaura cross-coupling reactions, enabling the facile construction of carbon-carbon bonds and the synthesis of diverse libraries of compounds for biological screening.[1][2] The stability and ease of handling of the pinacol boronate ester make it a superior alternative to the corresponding boronic acid.[3]
This guide will focus on the most common and efficient method for the synthesis of this key intermediate: the Miyaura borylation of 4-bromoindolin-2-one.
The Core Transformation: Miyaura Borylation
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond between an aryl or vinyl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[4][5] The reaction is widely lauded for its high functional group tolerance and generally mild reaction conditions.
Mechanistic Insights: A Self-Validating Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is a self-validating system, where each step regenerates the active catalyst for the subsequent transformation.
References
- 1. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miyaura borylation/Suzuki–Miyaura coupling (MBSC) sequence of 4-bromo-2,4′-bithiazoles with halides: straightforward access to a heterocylic cluster of d-series of thiopeptide GE2270 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
chemical properties of Oxindole-4-boronic acid, pinacol ester
An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of Oxindole-4-boronic acid, pinacol ester, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthesis, and critical applications, offering field-proven insights into its practical use.
Introduction: A Versatile Scaffold for Modern Synthesis
Oxindole-4-boronic acid, pinacol ester (CAS No. 1150271-44-5) is a bifunctional organic compound that merges the privileged oxindole scaffold with the versatile reactivity of a boronic acid pinacol ester. The oxindole core is a prominent feature in numerous biologically active molecules and approved pharmaceuticals, making it a structure of high interest in medicinal chemistry. The pinacol boronate ester at the 4-position serves as a stable, handleable precursor to a boronic acid, primarily enabling its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This strategic combination allows for the late-stage functionalization of the oxindole core, providing a powerful tool for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[3][4]
Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis and analysis.
Key Physicochemical Data
The quantitative properties of Oxindole-4-boronic acid, pinacol ester are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 1150271-44-5 | [5] |
| Molecular Formula | C₁₄H₁₈BNO₃ | [5] |
| Molecular Weight | 259.1 g/mol | [5] |
| Appearance | White to cream or pale brown solid/powder | [6] |
| Melting Point | 82 - 86 °C | |
| Purity | Typically ≥95% | [5][7] |
| Solubility | Soluble in DMSO and other common organic solvents like THF, Dioxane | [7] |
Stability and Handling Considerations
The pinacol ester group confers significantly greater stability compared to the free boronic acid, protecting it from dehydration-trimerization (to form boroxines) and facilitating easier handling and purification. However, a critical property to consider is its susceptibility to hydrolysis.
-
Hydrolytic Instability: The boronate ester can readily hydrolyze back to the corresponding boronic acid in the presence of water, particularly under acidic or some basic conditions. This is a crucial factor in designing reaction workups and, most notably, analytical methods.[1] Standard reversed-phase HPLC conditions often promote rapid degradation to the boronic acid, complicating purity analysis.[1]
Spectroscopic Signature
While a specific public spectrum is not available, the expected spectroscopic characteristics can be inferred from its structure:
-
¹H NMR: Distinctive signals would include the singlet for the 12 protons of the two methyl groups on the pinacol moiety (~1.3 ppm), aromatic protons on the oxindole ring, a singlet for the CH₂ group of the oxindole core (~3.5 ppm), and a broad singlet for the N-H proton.
-
¹³C NMR: Key signals would include the quaternary carbons of the pinacol group (~84 ppm), the carbonyl carbon of the lactam (~175-180 ppm), and various aromatic carbons, including the carbon atom bearing the boron moiety (C-B bond).
-
IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch (~3200-3300 cm⁻¹), the lactam C=O stretch (~1700-1720 cm⁻¹), and B-O stretches (~1300-1400 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak [M]+ or adducts such as [M+H]+ and [M+Na]+ would be observed at their respective m/z values, confirming the molecular weight.[8]
Synthesis and Mechanistic Considerations
The most prevalent and robust method for synthesizing aryl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and generally proceeds under mild conditions.
Representative Synthetic Workflow: Miyaura Borylation
The synthesis of Oxindole-4-boronic acid, pinacol ester would typically start from a halogenated precursor, such as 4-bromooxindole. The reaction involves the coupling of this aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Caption: General workflow for the Miyaura borylation synthesis.
Experimental Protocol: Miyaura Borylation
This is a representative, non-validated protocol based on established literature procedures for similar transformations.[9][10]
-
Inert Atmosphere: To a flame-dried reaction vessel, add 4-bromooxindole (1.0 equiv), bis(pinacolato)diboron (1.1-1.5 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Reagent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02-0.05 equiv).
-
Solvent & Purge: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed solvent (e.g., dioxane or DMF).
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.
Causality Behind Choices:
-
Inert Gas: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. An inert atmosphere prevents catalyst degradation.
-
Anhydrous Solvent: Water can compete in the reaction and hydrolyze the product.
-
Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle, regenerating the active catalyst. A moderate base like potassium acetate is often sufficient and well-tolerated.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of Oxindole-4-boronic acid, pinacol ester is its role as a coupling partner in Suzuki-Miyaura reactions. This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[2]
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Suzuki Coupling
This is a representative, non-validated protocol based on established literature procedures.[11]
-
Setup: In a reaction tube, combine Oxindole-4-boronic acid, pinacol ester (1.1 equiv), the desired aryl halide (e.g., 4-iodotoluene, 1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/EtOH/H₂O).
-
Degassing & Heating: Seal the tube, and degas the mixture by bubbling argon through it for 10-15 minutes. Heat the reaction to 80-110 °C (or via microwave irradiation) until the starting material is consumed.
-
Workup: Cool the reaction. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the coupled product.
Applications in Drug Discovery
The true value of this reagent lies in its application. As a versatile building block, it empowers chemists to rapidly synthesize analogs of lead compounds.[2]
-
SAR Exploration: By coupling the oxindole core with a wide array of aryl or heteroaryl halides, researchers can systematically modify the 4-position to probe how different substituents affect biological activity.
-
Library Synthesis: The robustness of the Suzuki coupling makes this reagent ideal for parallel synthesis, allowing for the creation of large libraries of novel oxindole derivatives for high-throughput screening.
-
Access to Complex Scaffolds: It serves as a crucial intermediate for building more elaborate molecular architectures found in potential therapeutics for oncology, inflammation, and neurodegenerative diseases.[2][3][11]
Analytical & Safety Summary
Analytical Challenges and Solutions
As mentioned, the primary analytical hurdle is the compound's hydrolysis.[1]
-
Challenge: Standard reversed-phase HPLC using acidic (e.g., TFA) or neutral aqueous mobile phases can cause on-column or in-sample degradation to the boronic acid, leading to inaccurate purity assessments.
-
Solution: To mitigate this, unconventional methods are required. A successful strategy involves using an aprotic, non-aqueous diluent (e.g., acetonitrile) for sample preparation and employing a reversed-phase separation with a highly basic mobile phase (e.g., pH > 11) and an ion-pairing reagent. This approach stabilizes the ester and provides reliable, reproducible results.[1]
Storage and Safe Handling
Proper storage and handling are essential to maintain the integrity and safety of the reagent.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage (months to years), -20°C is recommended; for short-term (days to weeks), 0-4°C is suitable.[7][12]
-
Handling:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13]
-
Avoid inhalation of dust and prevent contact with skin and eyes.[7]
-
In case of contact, rinse the affected area thoroughly with water.
-
According to available safety data sheets, the substance is not classified as hazardous.
-
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Highly diastereoselective entry to chiral oxindole-based β-amino boronic acids and spiro derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scbt.com [scbt.com]
- 6. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. indole-4-boronic acid pinacol ester | CAS 388116-27-6 | Sun-shinechem [sun-shinechem.com]
- 8. PubChemLite - Oxindole-7-boronic acid, pinacol ester (C14H18BNO3) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.fr [fishersci.fr]
The Definitive Guide to the Structure Elucidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the complete structure elucidation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a precursor for the synthesis of diverse 4-substituted indolin-2-one derivatives through Suzuki-Miyaura cross-coupling reactions. The indolin-2-one (or oxindole) core is a privileged scaffold found in numerous biologically active compounds and natural products. The introduction of a boronic ester at the 4-position opens up a vast chemical space for the development of novel therapeutics, including kinase inhibitors for oncology.
This guide is intended for researchers, scientists, and drug development professionals. It offers not just procedural steps but also the underlying scientific rationale for the experimental choices, ensuring a robust and self-validating approach to characterization.
Synthesis Strategy: A Rational Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Miyaura borylation reaction. This approach offers high functional group tolerance and generally proceeds with good to excellent yields. The logical precursor for this transformation is a halogenated indolin-2-one, with 4-bromoindolin-2-one being a common and commercially available starting material.
Experimental Protocol: Palladium-Catalyzed Borylation
-
Reactant Preparation: To a flame-dried Schlenk flask, add 4-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv), and a base such as potassium acetate (KOAc) (3.0 equiv).
-
Catalyst System: Add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%). The dppf ligand is often effective in stabilizing the palladium catalyst and promoting the desired cross-coupling.
-
Solvent and Atmosphere: Add a dry, degassed aprotic solvent like 1,4-dioxane or toluene. The reaction vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions, which are crucial to prevent the degradation of the catalyst and boronic ester product.
-
Reaction Conditions: The mixture is heated, typically to 80-100 °C, and stirred for several hours (e.g., 12-24 hours). Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of the target molecule. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) experiments is necessary for complete assignment.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
-
Aromatic Protons: The three protons on the benzene ring of the indolin-2-one core will appear as a multiplet system. Due to the substitution pattern, they will likely exhibit complex splitting patterns.
-
Methylene Protons (-CH₂-): The two protons of the methylene group at the 3-position of the indolin-2-one ring will appear as a singlet.
-
Amide Proton (-NH-): The amide proton will typically appear as a broad singlet. Its chemical shift can be concentration and solvent dependent.
-
Pinacol Protons (-C(CH₃)₄-): The twelve equivalent protons of the four methyl groups on the pinacol moiety will give rise to a sharp, intense singlet.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.8 - 7.5 | Multiplet | 3H |
| -CH₂- (Position 3) | ~3.5 | Singlet | 2H |
| -NH- | 8.0 - 9.0 | Broad Singlet | 1H |
| -C(CH₃)₄ | ~1.3 | Singlet | 12H |
| Table 1: Predicted ¹H NMR Data for the Target Compound. |
¹³C NMR Spectroscopy:
The carbon NMR spectrum will show signals for all unique carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 175 - 180 |
| Aromatic C | 110 - 150 |
| Aromatic C-B | ~130 (often broad) |
| Quaternary C (Pinacol) | 80 - 85 |
| Methylene -CH₂- | 35 - 40 |
| Methyl -CH₃ | 20 - 25 |
| Table 2: Predicted ¹³C NMR Data for the Target Compound. |
2D NMR Spectroscopy (HSQC and HMBC):
Two-dimensional NMR experiments are crucial for confirming the connectivity of the molecule.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link the proton signals of the aromatic rings and the methylene group to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[1] Key HMBC correlations would include:
-
Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.
-
Correlations from the methylene protons to the carbonyl carbon and the aromatic quaternary carbon at the ring junction.
-
Correlations from the pinacol methyl protons to the quaternary carbons of the pinacol group.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. High-resolution mass spectrometry (HRMS) is essential for determining the exact elemental composition.
-
Molecular Ion Peak [M+H]⁺: The expected exact mass for C₁₄H₁₉BNO₃ is 260.1458. The observation of a peak corresponding to this mass (or its adducts, e.g., [M+Na]⁺) in the HRMS spectrum would confirm the molecular formula.
-
Fragmentation Pattern: Electron impact (EI) or collision-induced dissociation (CID) will lead to characteristic fragments. Potential fragmentation pathways include the loss of the pinacol group, cleavage of the indolinone ring, and loss of CO.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide) | 1680 - 1720 | Strong, sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
| B-O Stretch | 1300 - 1380 | Strong |
| Table 3: Predicted IR Absorption Bands for the Target Compound. |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive proof of structure by determining the precise spatial arrangement of atoms in the solid state.
Protocol: Single Crystal Growth and X-ray Diffraction
-
Crystal Growth: High-purity compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, dichloromethane/pentane). Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to obtain single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation. This analysis would unequivocally confirm the connectivity and the position of the boronic ester group at the 4-position of the indolin-2-one ring.
Conclusion
The structure elucidation of this compound is a systematic process that relies on a combination of rational synthesis and comprehensive spectroscopic and crystallographic analysis. By following the protocols and understanding the expected outcomes detailed in this guide, researchers can confidently synthesize and characterize this valuable chemical intermediate. The self-validating nature of combining these orthogonal analytical techniques ensures the highest degree of scientific integrity and provides a solid foundation for its application in drug discovery and materials science.
References
An In-depth Technical Guide to the Characterization of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS Number: 1150271-44-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 1150271-44-5 is chemically known as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. It is also commonly referred to by its synonym, Oxindole-4-boronic acid, pinacol ester. This molecule belongs to the class of organic compounds known as boronic acid pinacol esters, which are widely utilized as versatile building blocks in organic synthesis. Specifically, it serves as a crucial pharmaceutical intermediate, primarily in Suzuki-Miyaura cross-coupling reactions, for the construction of more complex molecular architectures with potential therapeutic applications. The presence of the oxindole scaffold is significant, as this structural motif is found in numerous biologically active natural products and synthetic drugs.
The strategic placement of the boronic acid pinacol ester at the 4-position of the indolin-2-one core makes it a valuable reagent for introducing the oxindole moiety into a target molecule. The pinacol group provides stability to the boronic acid, rendering the compound more robust for handling, purification, and storage compared to the free boronic acid. This guide provides a comprehensive overview of the characterization data and methodologies for this important synthetic intermediate.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 1150271-44-5 | |
| Molecular Formula | C₁₄H₁₈BNO₃ | |
| Molecular Weight | 259.11 g/mol | |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Purity | ≥96% | |
| Application | Pharmaceutical intermediate |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR would provide definitive characterization.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the oxindole ring, the methylene protons of the five-membered ring, the NH proton, and the methyl protons of the pinacol group. The aromatic protons will likely appear as multiplets in the downfield region (around 7-8 ppm). The CH₂ group of the oxindole ring would present as a singlet at approximately 3.5 ppm. The NH proton is expected to be a broad singlet, and the twelve equivalent protons of the four methyl groups on the pinacol moiety will give a sharp singlet at around 1.3 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 14 carbon atoms in the molecule. The carbonyl carbon of the lactam will be the most downfield signal (around 175 ppm). The aromatic carbons will resonate in the 110-150 ppm range. The sp³ hybridized carbon of the methylene group will appear around 35 ppm, and the quaternary carbons of the pinacol group will be observed at approximately 84 ppm, with the methyl carbons appearing at around 25 ppm.
-
¹¹B NMR: Boron-11 NMR is particularly useful for characterizing organoboron compounds. A single, broad signal is expected in the range of 20-30 ppm, which is characteristic of a tetracoordinate boronate ester.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (3H) | 7.0 - 7.8 | m |
| NH (1H) | 8.0 - 9.0 | br s |
| CH₂ (2H) | ~3.5 | s |
| Pinacol CH₃ (12H) | ~1.3 | s |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this molecule, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable techniques. The expected molecular ion peak [M+H]⁺ would be observed at m/z 260.1. Fragmentation patterns would likely involve the loss of the pinacol group and cleavage of the oxindole ring.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H stretch: A sharp peak around 3200-3300 cm⁻¹
-
C=O stretch (lactam): A strong absorption band around 1700-1720 cm⁻¹
-
C-N stretch: Around 1350-1450 cm⁻¹
-
B-O stretch: Strong absorptions in the region of 1300-1400 cm⁻¹
-
Aromatic C-H stretch: Above 3000 cm⁻¹
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption bands characteristic of the oxindole chromophore. One would expect to see absorption maxima in the range of 250-300 nm, corresponding to the π-π* transitions of the aromatic system.
Synthesis and Purification
Synthetic Approach: Miyaura Borylation
A common and efficient method for the synthesis of aryl boronic acid pinacol esters is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide (in this case, 4-bromooxindole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Illustrative Reaction Scheme:
A representative Miyaura borylation reaction.
Purification Protocol
The crude product from the synthesis is typically purified by column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly used to elute the desired compound. The purity of the collected fractions can be monitored by thin-layer chromatography (TLC).
Biological Relevance and Potential Applications
While this compound is primarily an intermediate, the structural motifs it contains are of significant interest in medicinal chemistry.
-
Oxindole Core: The oxindole scaffold is a privileged structure in drug discovery, present in a variety of compounds with diverse biological activities, including kinase inhibitors, anticancer agents, and antiviral compounds.
-
Boronic Acid Moiety: Boronic acids and their esters are known to interact with serine proteases and have been successfully developed as enzyme inhibitors. The ability of boronic acids to form reversible covalent bonds with diols also makes them useful as sensors for saccharides and in other biological applications.
Given these properties, derivatives synthesized from this intermediate could be screened for a wide range of biological activities.
Experimental Protocols
The following are detailed, generalized protocols for the characterization of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
¹¹B NMR Acquisition: Acquire the spectrum on a spectrometer equipped with a boron probe. A broad spectral width should be used.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-500.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the UV-Vis spectrum (e.g., 254 nm).
-
-
Injection: Inject 10 µL of the sample solution.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette.
-
Data Acquisition: Record the absorbance spectrum from 200 to 800 nm.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel pharmaceutical agents. This guide provides a comprehensive framework for its characterization, outlining the expected spectroscopic and physicochemical properties, as well as detailed experimental protocols. While direct experimental data for this specific compound is limited in publicly accessible literature, the information presented, based on the well-understood chemistry of its constituent functional groups, serves as a robust guide for researchers and scientists working with this and related molecules.
An In-depth Technical Guide on the Stability and Storage of 4-(Pinacolboranyl)indolin-2-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pinacolboranyl)indolin-2-one is a pivotal synthetic intermediate in contemporary drug discovery, prized for its role in constructing complex molecular architectures via cross-coupling reactions. The efficacy of this reagent is, however, intrinsically tied to its chemical integrity, which is threatened by inherent instabilities within the pinacolborane moiety. This guide provides a comprehensive technical overview of the stability and optimal storage conditions for 4-(pinacolboranyl)indolin-2-one. We will delve into the primary degradation pathways, namely hydrolysis and oxidation, and present scientifically grounded, actionable protocols for storage and handling. Furthermore, this document outlines key analytical techniques for assessing the purity of the reagent over time. By adhering to the principles and methodologies detailed herein, researchers can ensure the quality and reactivity of 4-(pinacolboranyl)indolin-2-one, thereby fostering reproducibility and success in their synthetic campaigns.
Introduction: The Synthetic Value and Latent Instability of 4-(Pinacolboranyl)indolin-2-one
The indolin-2-one framework is a cornerstone in medicinal chemistry, frequently appearing in a multitude of pharmacologically active agents. The strategic incorporation of a pinacolboranyl group at the 4-position yields 4-(pinacolboranyl)indolin-2-one, a versatile building block for carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura coupling reaction.
The utility of this reagent is directly proportional to its purity. The pinacolborane functional group, while more robust than its corresponding boronic acid, is susceptible to degradation, which can compromise reaction yields and introduce impurities.[1][2] The principal degradation mechanisms are hydrolysis and, to a lesser extent, oxidation. A thorough understanding of these pathways is essential for any scientist utilizing this compound. This guide aims to provide that understanding, coupled with practical, experience-driven protocols to preserve the reagent's integrity.
Chemical Stability and Degradation Pathways
The stability of 4-(pinacolboranyl)indolin-2-one is dictated by the chemical nature of the carbon-boron bond and the pinacol ester. While generally stable, this functional group is not inert.
Hydrolysis: The Predominant Degradation Route
The most significant threat to the stability of 4-(pinacolboranyl)indolin-2-one is hydrolysis. Exposure to water, even atmospheric moisture, can initiate the cleavage of the boronic ester, yielding the corresponding 4-boronoindolin-2-one and pinacol.[1][2]
Mechanism of Hydrolysis: The boron atom in the pinacol ester is Lewis acidic, making it susceptible to nucleophilic attack by water. This forms a tetrahedral intermediate, which then decomposes, breaking the B-O bonds of the pinacol group.
References
An In-depth Technical Guide to the Solubility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in Organic Solvents
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and organic synthesis, the indolin-2-one scaffold is a privileged structure, forming the core of numerous therapeutic agents. Its derivatization with a boronic acid pinacol ester group at the 4-position, yielding 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, opens a gateway to a vast chemical space through versatile cross-coupling reactions. However, the practical utility of this promising building block is fundamentally governed by a seemingly simple, yet crucial, physicochemical property: its solubility.
This guide is conceived not as a mere repository of data, but as a comprehensive manual for the discerning researcher. In the absence of extensive, publicly available quantitative solubility data for this specific molecule, we pivot towards a more empowering objective: to provide a robust theoretical framework for understanding its solubility behavior and to equip you with a meticulously detailed, field-proven protocol for its empirical determination. Our narrative is grounded in the principles of scientific integrity, ensuring that the methodologies described herein are not only accurate but also self-validating.
Deconstructing the Molecule: A Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is an intricate interplay between its intrinsic properties and the nature of the solvent. A thorough analysis of the structure of this compound provides critical insights into its anticipated behavior in various organic media.
The molecule can be dissected into two key domains:
-
The Indolin-2-one Core: This bicyclic lactam moiety is inherently polar. The presence of the amide group (-C(O)NH-) allows for hydrogen bond donation (from the N-H) and acceptance (at the carbonyl oxygen). This region of the molecule will favor interactions with polar solvents, particularly those capable of hydrogen bonding.
-
The Pinacolborane Group: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a bulky, sterically hindered, and predominantly non-polar (lipophilic) substituent. The four methyl groups contribute significantly to this lipophilicity. While the boronate ester itself has some polar character, the overall nature of this group will drive solubility in less polar, organic environments.
This duality suggests a nuanced solubility profile. The compound is unlikely to be highly soluble in extremely non-polar solvents like hexanes, where the polar indolin-2-one core would be energetically disfavored. Conversely, in highly polar protic solvents like water, the large, non-polar pinacolborane group would limit solubility. Therefore, a judicious selection of solvents with intermediate polarity, or those with a good balance of polar and non-polar characteristics, is likely to yield the most favorable solubility.
Generally, the esterification of boronic acids to their pinacol esters tends to increase their solubility in organic solvents. Studies on phenylboronic acid pinacol ester have shown good solubility in a range of common organic solvents, with particularly high solubility in chloroform.
Predicted Solubility Trends:
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the polar indolin-2-one core without the complication of hydrogen bond donation to the boronic ester, which could promote hydrolysis. Chloroform and Dichloromethane are also predicted to be good solvents.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, and in ethers such as Tetrahydrofuran (THF) and 1,4-dioxane.
-
Low to Negligible Solubility: Expected in non-polar aliphatic and aromatic hydrocarbons like hexanes, cyclohexane, and toluene.
A Robust Protocol for the Experimental Determination of Equilibrium Solubility
The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method, which measures the thermodynamic equilibrium solubility. This method involves generating a saturated solution in the presence of excess solid solute and, after allowing the system to reach equilibrium, quantifying the concentration of the dissolved compound in the supernatant.
A critical consideration for boronic esters is their susceptibility to hydrolysis in the presence of moisture. Therefore, the following protocol incorporates stringent measures to work under anhydrous or near-anhydrous conditions.
Materials and Reagents
-
Solute: this compound (ensure high purity, >98%)
-
Solvents: A range of high-purity, anhydrous organic solvents (e.g., DMSO, DMF, Acetonitrile, Ethyl Acetate, THF, Dichloromethane, Chloroform, Toluene, Hexanes).
-
Equipment:
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge capable of holding the chosen vials
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes for dilutions
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Non-Aqueous Capillary Electrophoresis (NACE) system.
-
Appropriate HPLC column (e.g., Waters XTerra MS C18, which is known to minimize on-column hydrolysis of boronic esters).
-
Visualizing the Workflow: An Experimental Diagram
An In-Depth Technical Guide to Oxindole-4-boronic acid, pinacol ester: Synthesis, Spectroscopic Characterization, and Applications
Foreword by the Senior Application Scientist
To our fellow researchers, scientists, and pioneers in drug development, this guide addresses the growing interest in a promising yet under-documented molecule: Oxindole-4-boronic acid, pinacol ester. While the oxindole scaffold is a cornerstone in medicinal chemistry, and boronic acids are celebrated reagents in organic synthesis, the specific 4-borylated pinacol ester of oxindole remains a compound for which detailed, publicly available spectroscopic and synthetic data is scarce. This guide endeavors to provide a comprehensive overview based on established principles of organic chemistry and data extrapolated from closely related structures. Our objective is to equip you with a foundational understanding that can accelerate your research and development efforts with this intriguing molecule.
Introduction: The Strategic Importance of Oxindole-4-boronic acid, pinacol ester
The oxindole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its presence in various natural products and FDA-approved drugs underscores its significance. The introduction of a boronic acid pinacol ester at the 4-position of the oxindole ring system creates a versatile synthetic handle. This functionalization opens up a vast chemical space for the synthesis of novel oxindole derivatives through powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Key Molecular Features:
-
Oxindole Core: A bicyclic aromatic scaffold known for its diverse pharmacological activities.
-
Boronic Acid Pinacol Ester: A stable, versatile functional group that enables carbon-carbon and carbon-heteroatom bond formation.
-
CAS Number: 1150271-44-5[1]
-
Molecular Formula: C₁₄H₁₈BNO₃[1]
-
Molecular Weight: 259.1 g/mol [1]
The strategic placement of the boronic ester at the 4-position allows for late-stage functionalization, a highly desirable feature in drug discovery programs for the rapid generation of analog libraries to explore structure-activity relationships (SAR).
Synthesis of Oxindole-4-boronic acid, pinacol ester: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis would logically proceed through the following key steps:
Caption: Proposed workflow for the synthesis of Oxindole-4-boronic acid, pinacol ester.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representation of a standard Miyaura borylation and should be optimized for this specific substrate.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromooxindole (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired Oxindole-4-boronic acid, pinacol ester.
Spectroscopic Data Analysis
Definitive, published spectroscopic data for Oxindole-4-boronic acid, pinacol ester is not currently available. However, based on the known chemical shifts of the oxindole core and the pinacol boronate group, the following spectral characteristics can be predicted.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show characteristic signals for both the oxindole ring protons and the pinacol methyl protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | br s | 1H | N-H (amide) |
| ~7.2 - 7.6 | m | 3H | Aromatic protons (C5-H, C6-H, C7-H) |
| ~3.5 | s | 2H | CH₂ (methylene) |
| 1.35 | s | 12H | 4 x CH₃ (pinacol) |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will be characterized by signals for the carbonyl group, the aromatic carbons, the methylene carbon, and the carbons of the pinacol ester.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide carbonyl) |
| ~145 | Aromatic quaternary carbon (C7a) |
| ~120 - 135 | Aromatic CH carbons (C5, C6, C7) |
| ~110 | Aromatic quaternary carbon (C3a) |
| ~84 | O-C (pinacol) |
| ~36 | CH₂ (methylene) |
| ~25 | CH₃ (pinacol) |
Note: The carbon attached to the boron atom (C4) may show a broad signal or be unobserved due to quadrupolar relaxation.
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak and characteristic fragments would confirm the identity of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 260.1 |
| [M+Na]⁺ | 282.1 |
Applications in Drug Discovery and Medicinal Chemistry
The true value of Oxindole-4-boronic acid, pinacol ester lies in its potential as a versatile building block for the synthesis of novel drug candidates. The oxindole scaffold is associated with a wide range of biological activities, including but not limited to:
-
Anticancer
-
Antiviral
-
Anti-inflammatory
-
Kinase inhibition
The presence of the boronic ester at the 4-position allows for the introduction of various substituents through Suzuki-Miyaura cross-coupling reactions. This enables the exploration of the chemical space around the oxindole core to optimize potency, selectivity, and pharmacokinetic properties of potential drug molecules.
References
A Technical Guide to the Sourcing and Application of (Pinacolboranyl)indolin-2-one Building Blocks for Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the procurement, handling, and strategic application of (pinacolboranyl)indolin-2-one isomers. These versatile building blocks merge the privileged indolin-2-one scaffold, a cornerstone of numerous kinase inhibitors, with the robust synthetic utility of pinacol boronic esters, enabling rapid library synthesis through cross-coupling chemistry.
Commercial Availability and Strategic Sourcing
The accessibility of a chemical building block is paramount for its integration into research and development pipelines. For (pinacolboranyl)indolin-2-one, the commercial landscape is isomer-dependent. A clear distinction exists between the widely available 5-substituted isomer and the less common 4-substituted variant.
The Readily Available Building Block: 5-(Pinacolboranyl)indolin-2-one
The 5-substituted isomer (CAS No. 837392-64-0) is a standard catalog item for numerous chemical suppliers. Its established role in discovery chemistry ensures a competitive market and reliable availability for research quantities.
| Supplier | Exemplary Catalog No. | Typical Purity | Notes |
| Sigma-Aldrich | 737039 | ≥96% | Research quantities readily available. |
| Combi-Blocks | OR-8924 | ≥97% | Available in various scales. |
| Enamine | Z24128964 | ≥95% | Part of a larger screening compound library. |
| AstaTech | 68157 | ≥97% | Provides various scales for research and development. |
| Chemdad | CD11078491 | ≥98% | Detailed chemical properties available.[1] |
Disclaimer: This table is illustrative and not exhaustive. Researchers should always obtain supplier-specific Certificates of Analysis (CofA).
Sourcing the 4-Isomer: A Note on Custom Synthesis
In contrast, 4-(pinacolboranyl)indolin-2-one (CAS No. 1354733-64-5) is not a common off-the-shelf reagent. Its procurement typically requires engagement with a Contract Development and Manufacturing Organization (CDMO) or a specialized custom synthesis provider. When sourcing this isomer, it is critical to provide the supplier with a clear synthetic route or reference and to establish a rigorous quality control agreement prior to synthesis. The synthetic feasibility is high, proceeding via the same methodologies as the 5-isomer.
Synthetic Context: The Miyaura Borylation Pathway
Understanding the synthesis of these reagents is crucial for anticipating potential impurities. The primary industrial method for creating aryl boronic esters is the Miyaura borylation reaction .[2][3] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-arene (e.g., 4-bromoindolin-2-one or 5-bromoindolin-2-one) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[4][5]
The reaction is valued for its mild conditions and high functional group tolerance, making it ideal for complex scaffolds like indolin-2-one.[4] However, the process can introduce characteristic impurities, including:
-
Residual Palladium: Catalyst carryover is a major concern for downstream applications, especially in pharmaceutical synthesis.
-
Homocoupled Byproducts: Dimerization of the starting bromo-indolin-2-one.
-
Proto-debromination: Replacement of the bromine atom with a hydrogen, leading to unsubstituted indolin-2-one.[6]
-
Unreacted Starting Materials: Incomplete conversion can leave residual bromo-indolin-2-one and B₂pin₂.
Quality Control and In-House Validation
Due to the inherent reactivity and potential instability of pinacol boronates, a robust, multi-technique quality control workflow is not merely recommended—it is essential. A supplier's CofA provides a baseline, but independent verification is a cornerstone of good scientific practice.
Detailed Analytical Protocols:
-
NMR Spectroscopy (¹H, ¹³C, ¹¹B): This is the primary tool for structural confirmation. In ¹H NMR, the characteristic signal for the 12 equivalent protons of the pinacol group appears as a sharp singlet around 1.3 ppm. The aromatic protons of the indolin-2-one core will show distinct splitting patterns confirming the substitution position. ¹¹B NMR should show a broad singlet around +30 ppm, characteristic of a trigonal boronate ester.
-
Chromatography (HPLC/LC-MS): Pinacol boronates are notoriously susceptible to hydrolysis on silica, which can complicate purification and analysis.[1] Reversed-phase HPLC analysis is challenging because aqueous mobile phases can rapidly hydrolyze the ester to its corresponding boronic acid, leading to poor peak shape and inaccurate purity assessment.[6]
-
Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight (C₁₄H₁₈BNO₃, MW: 259.11).
Stability, Handling, and Storage
The stability of a pinacol boronate is a direct function of its environment. The B-O bonds are susceptible to hydrolysis, establishing an equilibrium with the corresponding boronic acid and pinacol. This degradation compromises reagent stoichiometry and can complicate reaction outcomes.
Mandatory Handling & Storage Protocol:
-
Inert Atmosphere: Always handle the solid material and prepare solutions under an inert atmosphere (e.g., argon or nitrogen), preferably within a glovebox.
-
Dry Solvents: Use anhydrous solvents from a solvent purification system or freshly opened Sure/Seal™ bottles for all solutions.
-
Storage Conditions: Store the solid reagent in its original container, tightly sealed with paraffin film, inside a desiccator at low temperatures (2-8°C is common). Do not store in a freezer where ice condensation can occur upon opening.
-
Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and water.
Application in Medicinal Chemistry: The Suzuki-Miyaura Coupling
The primary value of 4- and 5-(pinacolboranyl)indolin-2-one is their function as a robust coupling partner in Suzuki-Miyaura reactions. This enables the direct installation of diverse aryl or heteroaryl groups at the C4 or C5 position of the indolin-2-one core, a key strategy for exploring the structure-activity relationships (SAR) of kinase inhibitors and other therapeutic agents.
This synthetic strategy allows for the rapid diversification of the indolin-2-one scaffold, which is a privileged structure in modern drug discovery, forming the core of numerous approved drugs and clinical candidates targeting protein kinases.
References
- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE synthesis - chemicalbook [chemicalbook.com]
- 6. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 7. medium.com [medium.com]
A Technical Guide to Indolin-2-one Boronic Esters in Medicinal Chemistry: Synthesis, Applications, and Future Perspectives
Executive Summary
The confluence of privileged scaffolds with versatile chemical warheads represents a powerful strategy in modern drug discovery. This guide explores the burgeoning field of indolin-2-one boronic esters, a chemical class that marries the well-established biological relevance of the indolin-2-one core with the unique reactivity of the boronic acid moiety. The indolin-2-one scaffold is a cornerstone of numerous FDA-approved drugs, particularly in oncology, where it frequently serves as a potent kinase hinge-binder.[1][2][3][4] Boronic acids and their esters, exemplified by blockbuster drugs like Bortezomib, offer the ability to form reversible covalent bonds with key nucleophilic residues in enzyme active sites, providing a distinct mechanism for potent and sustained target engagement.[5][6][7][8]
This whitepaper provides researchers, chemists, and drug development professionals with an in-depth analysis of the synthesis, multifaceted applications, and future potential of indolin-2-one boronic esters. We will delve into their design rationale as covalent inhibitors, their utility as versatile platforms for library synthesis via cross-coupling reactions, and emerging roles in targeting complex biological systems.
Chapter 1: The Foundational Scaffolds
1.1 The Indolin-2-one Core: A Privileged Structure in Pharmacology
The indolin-2-one (or oxindole) skeleton is a heterocyclic motif of immense significance in medicinal chemistry.[9] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal anchor for binding within the ATP pocket of protein kinases.[10][11] This has led to the development of numerous successful kinase inhibitors. A prime example is Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][3] The indolin-2-one core of Sunitinib forms critical hydrogen bonds with the hinge region of the kinase, a common binding mode for this scaffold.[10][12] The success of drugs like Sunitinib has cemented the indolin-2-one framework as a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets with high affinity.[2][3][13]
1.2 Boronic Acids and Esters: The Versatile Warhead
Boron-containing compounds, once perceived with caution regarding toxicity, have become a validated and valuable class of therapeutic agents.[5][14] The unique chemistry of the boronic acid group (–B(OH)₂) underpins its utility. The boron atom is electrophilic and can readily interact with nucleophiles.
Key Properties of Boronic Acids in Medicinal Chemistry:
-
Reversible Covalency: Boronic acids can form reversible covalent bonds with the hydroxyl groups of serine and threonine residues, which are often found in the catalytic sites of enzymes like proteases and kinases.[7][15] This interaction forms a stable, tetrahedral boronate adduct that can mimic the transition state of the enzymatic reaction, leading to potent inhibition.[6][15]
-
Lewis Acidity: They act as Lewis acids, enabling interactions with various biological nucleophiles.[5]
-
Prodrug Potential: Boronic esters, formed by reacting a boronic acid with a diol (e.g., pinacol), are more stable and possess improved pharmacokinetic properties compared to the free acids.[8] They can act as prodrugs, hydrolyzing under physiological conditions to release the active boronic acid at the target site.[8]
The clinical success of the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma validated the therapeutic potential of boronic acids and spurred the development of next-generation drugs like Ixazomib.[6][8][16]
Chapter 2: Synthesis of Indolin-2-one Boronic Esters
The fusion of the indolin-2-one core with a boronic ester moiety can be achieved through several robust synthetic strategies. The most prevalent approach involves the use of palladium-catalyzed cross-coupling reactions, which offer high efficiency and functional group tolerance.
A common synthetic pathway begins with a halogenated indolin-2-one, typically a bromo-substituted variant, which serves as the electrophilic partner. This intermediate can be prepared and subsequently elaborated using established methods like the Knoevenagel condensation to install desired substituents at the C3 position.[10][12] The crucial C-B bond formation is then accomplished via a Miyaura borylation or a Suzuki-Miyaura coupling reaction.
Exemplary Experimental Protocol: Synthesis via Miyaura Borylation
The following protocol is a representative example adapted from procedures for synthesizing related structures.[12]
Objective: To synthesize (Z)-3-((1H-pyrrol-2-yl)methylene)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one.
Step 1: Knoevenagel Condensation
-
To a solution of 6-bromoindolin-2-one (1.0 eq) and 1H-pyrrole-2-carboxaldehyde (1.1 eq) in toluene, add catalytic amounts of piperidine and acetic acid.
-
Heat the mixture to 80°C and reflux for 2 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product, (Z)-3-((1H-pyrrol-2-yl)methylene)-6-bromoindolin-2-one, will precipitate.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum. The rationale for using piperidine and acetic acid is to form the reactive piperidinium acetate salt in situ, which effectively catalyzes the condensation.
Step 2: Miyaura Borylation
-
In a flask purged with argon, combine the bromo-intermediate from Step 1 (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.2 eq), and potassium acetate (3.0 eq).
-
Add a palladium catalyst, such as Pd(dppf)Cl₂, to the mixture.
-
Add anhydrous dioxane as the solvent. The choice of a strong base like potassium acetate and a phosphine-ligated palladium catalyst is crucial for the efficiency of the catalytic cycle in C-B bond formation.
-
Heat the mixture to reflux under an argon atmosphere for 6-12 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired indolin-2-one boronic pinacol ester.
Chapter 3: Applications in Medicinal Chemistry
3.1 Reversible Covalent Kinase Inhibitors
A primary application for indolin-2-one boronic esters is the development of reversible covalent inhibitors targeting kinases. The indolin-2-one scaffold anchors the molecule in the ATP-binding site, while the boronic acid "warhead" is positioned to interact with a nearby nucleophilic residue (e.g., serine, threonine, or a catalytic lysine).[16]
This covalent engagement can lead to:
-
Increased Potency: Covalent bond formation can significantly increase the binding affinity and inhibitory potency compared to non-covalent analogues.
-
Prolonged Duration of Action: Even if reversible, the covalent adduct can have a slow off-rate, leading to sustained target inhibition in vivo.
-
Enhanced Selectivity: By targeting a less-conserved nucleophilic residue in or near the active site, it's possible to achieve selectivity over other kinases that lack such a residue in a spatially accessible location.
Case Study: Aurora B Kinase Inhibitors Aurora B kinase is a critical regulator of cell division and a target for cancer therapy.[10] Several indolin-2-one derivatives have been developed as potent Aurora B inhibitors.[11][12] By incorporating a boronic acid, one could theoretically enhance the potency and selectivity of these compounds.
| Compound Type | Target Kinase | IC₅₀ (nM) | Rationale for Boronic Acid Inclusion |
| Indolin-2-one (8a)[10] | Aurora B | 10.5 | The existing scaffold is a potent hinge-binder. |
| Indolin-2-one (6e)[10] | Aurora B | 16.2 | Demonstrates the core's efficacy. |
| Hypothetical Boronic Ester | Aurora B | <10 (Predicted) | To form a reversible covalent bond with a key active site nucleophile, increasing potency and duration of action. |
| Sunitinib[3] | VEGFR, PDGFR | 2-10 | Benchmark multi-kinase inhibitor with the same core. |
Table 1: Comparison of reported indolin-2-one kinase inhibitors and the projected advantage of a boronic ester derivative.
3.2 A Versatile Hub for Library Synthesis
Beyond their direct role as inhibitors, indolin-2-one boronic esters are exceptionally valuable as synthetic intermediates. The boronic ester functionality is a robust and reliable handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the rapid and efficient diversification of the indolin-2-one core by coupling it with a wide array of (hetero)aryl halides.
This strategy is a cornerstone of modern medicinal chemistry for performing Structure-Activity Relationship (SAR) studies. A library of analogues can be synthesized in parallel, enabling a systematic exploration of how different substituents impact target affinity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
3.3 Emerging Application: Targeting Protein-Protein Interactions (PPIs)
Targeting protein-protein interactions (PPIs) is a challenging frontier in drug discovery due to the large, often flat and featureless interfaces involved.[17] Small molecules that can mimic secondary structures, like α-helices or β-strands, are a promising approach to disrupting these interactions.[17] The rigid indolin-2-one scaffold can serve as a mimic for key residues involved in a PPI. The addition of a boronic acid moiety provides a unique tool to form specific, directed interactions—either covalent or strong hydrogen bonds—with residues on the target protein surface, potentially anchoring the inhibitor and enhancing its affinity.[18] This dual-functionality approach is an exciting and underexplored area for this chemical class.
Chapter 4: Future Perspectives and Conclusion
The strategic combination of the indolin-2-one scaffold and the boronic ester functional group creates a powerful platform for addressing diverse challenges in medicinal chemistry.
Future Directions:
-
Prodrug Strategies: Further exploration of boronic esters as prodrugs to improve oral bioavailability and targeted delivery of polar indolin-2-one cores.[8]
-
Bioorthogonal Chemistry: The unique reactivity of boronic acids could be harnessed for bioorthogonal labeling, allowing for the visualization and tracking of drug-target engagement in living systems.[19][20]
-
Targeting Resistance: Covalent inhibitors can be effective against drug-resistant mutations that alter non-covalent binding interactions but preserve the geometry of a targetable nucleophile.
-
Dual-Target Inhibitors: The synthetic versatility afforded by the boronic ester handle allows for the construction of complex molecules designed to inhibit two distinct biological targets simultaneously, a potential strategy for overcoming complex diseases like cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Targeting Biomolecules with Reversible Covalent Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boronic Covalent Compounds - Enamine [enamine.net]
- 17. Query-guided protein–protein interaction inhibitor discovery - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Wiley-VCH - Targeting Protein-Protein Interactions for Drug Discovery [wiley-vch.de]
- 19. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 20. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(Pinacolboranyl)indolin-2-one in Modern Drug Discovery: A Technical Guide
Foreword: Unlocking Chemical Space with Privileged Scaffolds and Versatile Reagents
In the landscape of contemporary drug discovery, the quest for novel therapeutics is intrinsically linked to the chemist's ability to efficiently navigate and expand chemical space. This endeavor is greatly accelerated by the strategic use of "privileged scaffolds"—molecular frameworks that are recurrent motifs in biologically active compounds—and versatile chemical handles that permit their precise elaboration. The indolin-2-one core represents one such privileged structure, forming the backbone of numerous approved and investigational drugs, particularly in oncology.[1][2][3] Concurrently, the advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex molecules, with boronic acids and their pinacol esters emerging as indispensable reagents due to their stability, reactivity, and functional group tolerance.[4][5][6]
This technical guide delves into the confluence of these two powerful concepts, focusing on a specific, high-value building block: 4-(pinacolboranyl)indolin-2-one . We will explore its synthesis, reactivity, and, most critically, its strategic application as a pivotal intermediate in the generation of diverse libraries of 4-substituted indolin-2-one derivatives for drug discovery programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to accelerate the discovery of next-generation targeted therapies.
The Indolin-2-one Scaffold: A Cornerstone of Kinase Inhibition
The indolin-2-one (or oxindole) scaffold is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its rigid structure provides a well-defined orientation for appended functionalities, making it an ideal platform for designing molecules that can precisely interact with the intricate binding sites of biological targets.
Notably, this scaffold is a cornerstone in the development of protein kinase inhibitors.[2][7] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indolin-2-one core can effectively mimic the adenine moiety of ATP, enabling compounds to bind to the ATP-binding pocket of kinases and inhibit their activity.[8] Marketed drugs such as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor for renal cell carcinoma, prominently feature the indolin-2-one framework.[9][10] The therapeutic potential of this scaffold continues to be explored, with numerous derivatives being investigated for their anticancer, anti-inflammatory, and other medicinal properties.[1][3]
The Significance of C4-Substitution
While various positions on the indolin-2-one ring can be functionalized, the C4-position of the aromatic ring offers a strategic vector for introducing diversity. Substituents at this position can project into solvent-exposed regions of a kinase ATP-binding site or form key interactions with adjacent amino acid residues, thereby influencing potency and selectivity. The introduction of aryl or heteroaryl groups at the C4-position, in particular, can lead to the discovery of novel interactions and the optimization of pharmacokinetic properties.
Boronic Acid Pinacol Esters: The Power of the C-B Bond
Boronic acids and their corresponding pinacol esters are among the most versatile and widely used intermediates in modern organic synthesis.[4][5] Their popularity stems from their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a robust and highly efficient method for forming carbon-carbon bonds.[9]
Key Advantages of Pinacol Boronate Esters in Drug Discovery:
-
Stability: Pinacol esters are generally stable, crystalline solids with good shelf-life, making them easy to handle and store compared to more reactive organometallic reagents.
-
Functional Group Tolerance: Suzuki-Miyaura coupling conditions are typically mild and tolerate a wide array of functional groups, minimizing the need for protecting group strategies in complex syntheses.
-
Availability: A vast and diverse range of boronic acid pinacol esters are commercially available, and they can be readily synthesized from corresponding halides or triflates.
-
Low Toxicity: Boron-containing compounds generally exhibit low toxicity, and the byproducts of the Suzuki-Miyaura reaction are easily removed, simplifying purification.[6]
The integration of a pinacol boronate ester onto the indolin-2-one scaffold at the C4-position creates 4-(pinacolboranyl)indolin-2-one , a powerful bifunctional building block. This molecule marries the biological relevance of the indolin-2-one core with the synthetic versatility of the boronic ester, enabling rapid diversification and library synthesis.
Synthesis and Reactivity of 4-(Pinacolboranyl)indolin-2-one
The most direct and common method for the synthesis of 4-(pinacolboranyl)indolin-2-one is the palladium-catalyzed Miyaura borylation of a corresponding C4-halogenated indolin-2-one.
Synthetic Pathway: Miyaura Borylation
The reaction involves the coupling of a 4-haloindolin-2-one (typically 4-bromoindolin-2-one) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.
Caption: Synthetic route to 4-(pinacolboranyl)indolin-2-one.
Detailed Experimental Protocol: Synthesis of 4-(Pinacolboranyl)indolin-2-one
This protocol is a representative procedure based on established Miyaura borylation methodologies.[10] Researchers should optimize conditions for their specific setup.
Materials:
-
4-Bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromoindolin-2-one (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(pinacolboranyl)indolin-2-one as a solid.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic pinacol methyl protons (typically a singlet integrating to 12H around 1.3 ppm in the ¹H NMR spectrum) and the disappearance of the starting aryl bromide signal are key indicators.
Application in Drug Discovery: A Gateway to 4-Arylindolin-2-ones
The primary utility of 4-(pinacolboranyl)indolin-2-one in drug discovery is its role as a key intermediate in the Suzuki-Miyaura cross-coupling reaction to generate libraries of 4-aryl- and 4-heteroarylindolin-2-ones. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) at the C4-position.
Caption: Application of the title compound in library synthesis.
Case Study: Targeting Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several indolin-2-one-based compounds, such as Sunitinib, are known to inhibit VEGFR kinases.[9] The following workflow outlines the use of 4-(pinacolboranyl)indolin-2-one to synthesize novel potential VEGFR inhibitors.
Workflow:
-
Hypothesis: Introduction of specific aryl or heteroaryl moieties at the C4-position of the indolin-2-one core can lead to enhanced binding affinity and/or selectivity for the VEGFR-2 kinase.
-
Synthesis: Couple 4-(pinacolboranyl)indolin-2-one with a diverse panel of commercially available aryl and heteroaryl halides (bromides or iodides) using Suzuki-Miyaura conditions.
-
Screening: Evaluate the synthesized library of 4-arylindolin-2-ones in a VEGFR-2 kinase activity assay.
-
SAR Analysis: Correlate the chemical structure of the C4-substituent with the observed inhibitory activity to build a structure-activity relationship model.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 4-(pinacolboranyl)indolin-2-one with an aryl bromide.
Materials:
-
4-(Pinacolboranyl)indolin-2-one
-
Aryl bromide (e.g., 4-bromopyridine hydrochloride)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Solvent mixture (e.g., 1,2-Dimethoxyethane (DME) and Water)
-
Argon or Nitrogen gas supply
Procedure:
-
In a microwave vial or Schlenk flask, combine 4-(pinacolboranyl)indolin-2-one (1.2 eq), the aryl bromide (1.0 eq), and sodium carbonate (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., DME/H₂O 4:1).
-
Heat the reaction mixture to 100-120 °C for 1-4 hours (or use microwave irradiation, e.g., 120 °C for 20-30 minutes). Monitor for completion by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or preparative HPLC to obtain the desired 4-arylindolin-2-one.
Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis. This ensures that the observed biological activity is attributable to the intended molecule.
Quantitative Data Summary
The following table illustrates hypothetical, yet representative, data from a primary screening of a small library of 4-arylindolin-2-ones synthesized from the title compound, targeting VEGFR-2.
| Compound ID | C4-Aryl Substituent (R) | VEGFR-2 IC₅₀ (nM) |
| Ref-1 | Phenyl | 150 |
| Ref-2 | 4-Pyridyl | 45 |
| Ref-3 | 3-Fluorophenyl | 98 |
| Ref-4 | 2-Thienyl | 210 |
| Ref-5 | 4-Methoxyphenyl | 75 |
Data is for illustrative purposes only.
This data allows for the rapid identification of promising substitutions (e.g., the 4-pyridyl group in Ref-2 ) for further optimization, demonstrating the power of this synthetic strategy.
Conclusion and Future Outlook
4-(Pinacolboranyl)indolin-2-one is a quintessential example of a modern medicinal chemistry building block. It combines a biologically privileged scaffold with a synthetically versatile handle, providing an efficient and powerful platform for the discovery of novel therapeutics. Its primary role as a precursor to 4-arylindolin-2-ones via the robust Suzuki-Miyaura coupling reaction allows for the rapid and systematic exploration of structure-activity relationships, a critical step in any lead optimization campaign. As the demand for highly selective and potent kinase inhibitors continues to grow, the strategic use of well-designed intermediates like 4-(pinacolboranyl)indolin-2-one will remain a key enabler of innovation in drug discovery.
References
- 1. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 1264198-72-2|1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine|BLD Pharm [bldpharm.com]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
An In-Depth Technical Guide to the Suzuki-Miyaura Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Introduction: Bridging Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] The reaction's success is rooted in its mild conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[3][4]
At the heart of many successful therapeutic agents lies the indolin-2-one (or oxindole) scaffold. This privileged heterocyclic motif is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic compounds with a wide array of pharmacological activities, including potent anticancer and antimicrobial properties.[5][6][7][8][9] The ability to functionalize this core structure is paramount for developing new chemical entities.
This guide focuses on a key building block, This compound , which marries the reactivity of a boronic acid pinacol ester with the valuable indolin-2-one core. This reagent serves as a versatile precursor for introducing the indolin-2-one moiety onto various aromatic and heteroaromatic systems, enabling the rapid generation of diverse compound libraries for drug discovery and development.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The catalyst shuttles between the Pd(0) and Pd(II) oxidation states to facilitate the bond formation.[1]
-
Oxidative Addition : The cycle begins with the active 14-electron Pd(0) species, which inserts into the carbon-halogen bond of the organic halide (Ar¹-X). This step oxidizes the palladium to Pd(II), forming a square-planar intermediate. The reactivity of the halide in this step generally follows the trend I > OTf > Br >> Cl.[2]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronate ester must be activated by a base.[12] The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [Ar²-B(OR)₂OH]⁻).[13][14] This activated species then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, generating a new diorganopalladium(II) intermediate. The role of the base is therefore not merely to be a proton scavenger but to be an essential activator of the boron reagent for transmetalation.[14][15]
-
Reductive Elimination : In the final step, the two organic groups (Ar¹ and Ar²) on the Pd(II) center couple to form the new C-C bond of the desired product (Ar¹-Ar²). This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[1][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Strategic Considerations
This section provides a general, robust protocol for the coupling of this compound with a variety of aryl or heteroaryl halides. The rationale behind the choice of each component is discussed to provide a framework for optimization.
General Laboratory Protocol
-
Reagent Preparation : To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the aryl/heteroaryl halide (1.1–1.2 equiv.), and the base (2.0–3.0 equiv.).
-
Catalyst Addition : Add the palladium precatalyst (0.5–5 mol%) and the ligand (if required, typically in a 1:2 to 1:4 Pd:ligand ratio).
-
Inert Atmosphere : Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes by evacuating and backfilling the flask three times.
-
Solvent Addition : Add the degassed solvent(s) via syringe. A common choice is a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF with water.[1][10]
-
Reaction Execution : Place the sealed reaction vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[10]
-
Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Component Selection and Rationale
The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, ligand, base, and solvent.
| Component | Example Choices | Rationale and Field Insights |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an air-stable Pd(0) source that can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precatalysts, respectively, that require a ligand to form the active catalytic species in situ.[1][12] They are often preferred for their stability and versatility in combination with a wide range of ligands. |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, SPhos, RuPhos, N-Heterocyclic Carbenes (NHCs) | The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.[1] For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or SPhos are often required to promote the difficult oxidative addition step.[12] NHCs are also highly effective for challenging substrates.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF, Ba(OH)₂ | The base is critical for activating the boronate ester.[12][14] K₂CO₃ is a common, cost-effective choice for many standard couplings. Cs₂CO₃ is more soluble and often more effective. K₃PO₄ is a stronger, non-nucleophilic base that is particularly useful for coupling with sensitive substrates or alkylboronic esters.[16] Fluoride bases like KF can also be effective, especially when base-labile functional groups are present.[12] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is very common. Water helps to dissolve the inorganic base and facilitates the formation of the 'ate' complex.[1] 1,4-Dioxane and Toluene are excellent choices for their high boiling points. DMF is a polar aprotic solvent that can also be effective, though it can be harder to remove. The solvent system must be deoxygenated to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Aryl/Heteroaryl Halide | Ar-Br, Ar-I, Ar-Cl, Ar-OTf | Aryl bromides and iodides are the most common electrophiles due to their high reactivity in the oxidative addition step.[1] Aryl chlorides are more challenging but are often more readily available and less expensive. Their use typically requires more active catalyst systems with specialized ligands.[3][17] Aryl triflates (Ar-OTf) are also excellent coupling partners.[10] |
Practical Workflow: From Setup to Purification
The following diagram outlines the logical flow of the experimental process, emphasizing key stages where careful technique is required.
Caption: A standard experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently strong base or poor base solubility.3. Unreactive aryl halide (e.g., aryl chloride with a weak catalyst system).4. Reaction temperature too low. | 1. Ensure solvents are properly degassed and an inert atmosphere is maintained. Use a fresh catalyst source.2. Switch to a stronger or more soluble base (e.g., K₂CO₃ → Cs₂CO₃ or K₃PO₄).3. For aryl chlorides, switch to a more active ligand (e.g., PPh₃ → XPhos or an NHC-based catalyst).[12]4. Increase the reaction temperature in 10-20 °C increments. |
| Protodeboronation | Presence of excess water or protic sources leading to the replacement of the boronate group with hydrogen. Some heteroaryl boronates are particularly susceptible.[1][18] | 1. Use anhydrous solvents and ensure the base is dry (e.g., powdered K₃PO₄).2. Minimize reaction time once the starting material is consumed.3. Use a non-aqueous solvent system if possible. |
| Homo-coupling of Aryl Halide | Reductive elimination of a bis(aryl)palladium species formed from double oxidative addition. | 1. Lower the catalyst loading.2. Use a ligand that favors reductive elimination of the cross-coupled product over the homo-coupled product. |
| Decomposition of Product/Starting Material | Reaction temperature is too high or reaction time is too long for sensitive functional groups. | 1. Lower the reaction temperature and monitor closely.2. Consider a more active, lower-temperature catalyst system. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An overview on 2-indolinone derivatives as anticancer agents » Growing Science [growingscience.com]
- 7. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of novel indolin-2-one derivative incorporating thiazole moiety as DHFR and quorum sensing inhibitors: Synthesis, antimicrobial, and antibiofilm activities with molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Suzuki-Miyaura Cross-Coupling of Oxindole-4-boronic Acid, Pinacol Ester for the Synthesis of Novel Biaryl Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction
The oxindole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-HIV, and kinase inhibitory effects.[1][3] Consequently, the development of robust and versatile methods for the functionalization of the oxindole nucleus is of paramount importance to drug discovery professionals.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon bonds.[4][5][6] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryl and heterobiaryl compounds due to its mild conditions, functional group tolerance, and predictable outcomes.[4][5]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling of Oxindole-4-boronic acid, pinacol ester (CAS: 1150271-44-5). The use of the pinacol ester derivative of the boronic acid offers significant advantages, primarily enhanced stability against protodeboronation and ease of handling and purification compared to the corresponding free boronic acid.[4][7] This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[4][8] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[9][10]
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of Oxindole-4-boronic acid, pinacol ester with a representative aryl bromide. Researchers should consider this a starting point, as optimal conditions may vary with different coupling partners.
Materials and Reagents
| Reagent | CAS Number | Supplier Example | Purity | Notes |
| Oxindole-4-boronic acid, pinacol ester | 1150271-44-5 | Santa Cruz Biotechnology[12] | >96% | Store under inert gas. |
| Aryl Halide (e.g., 4-Bromoanisole) | 104-92-7 | Sigma-Aldrich | >99% | Other aryl/heteroaryl halides (I, Br, Cl, OTf) can be used.[6] |
| [1,1'-Bis(diphenylphosphino)ferrocene] dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | Sigma-Aldrich | >98% | Air-stable precatalyst. Other catalysts may be screened. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | Fisher Scientific | >99% | Must be finely ground and dried before use. K₃PO₄ is a viable alternative.[13] |
| 1,4-Dioxane | 123-91-1 | Acros Organics | Anhydrous | Must be degassed prior to use. |
| Deionized Water | 7732-18-5 | N/A | N/A | Must be degassed prior to use. |
Reaction Setup and Execution
Causality Note: The success of this reaction is highly dependent on maintaining an oxygen-free environment. Palladium(0) species are sensitive to oxidation, which leads to catalyst deactivation and the formation of inactive palladium black.[14] Therefore, proper degassing of solvents and the use of an inert atmosphere are critical.
Caption: General workflow for the Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Oxindole-4-boronic acid, pinacol ester (1.0 equiv., e.g., 100 mg, 0.386 mmol), the aryl bromide (1.2 equiv., e.g., 4-bromoanisole, 86 mg, 0.463 mmol), Pd(dppf)Cl₂ (3 mol%, 8.5 mg, 0.0116 mmol), and finely ground K₂CO₃ (2.5 equiv., 133 mg, 0.965 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe. The solvent ratio can be a key parameter for optimization.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 4-aryloxindole product.
Optimization and Troubleshooting
While the provided protocol is robust, challenges such as low yields or side reactions can occur. Understanding how to modify key parameters is essential for success.
Parameter Optimization Table
| Parameter | Standard Condition | Alternatives & Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like XPhos or SPhos. [15][16] Different ligands can improve catalyst stability and activity, especially for challenging substrates like heteroaryl chlorides.[17] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄, Cs₂CO₃, Na₂CO₃. The choice of base is critical.[11] Stronger bases like K₃PO₄ can be more effective for less reactive boronic esters but may promote side reactions.[13] |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF. The solvent system affects the solubility of reagents and the rate of reaction. A biphasic medium is often beneficial.[18] |
| Temperature | 90 °C | Room Temperature to 120 °C. Unstable boronic acids may require lower temperatures to minimize decomposition.[15][16] Less reactive aryl chlorides may require higher temperatures. |
Common Issues and Solutions
-
Low or No Conversion:
-
Cause: Inefficient catalyst activity or deactivation. The aryl halide may be too electron-rich, hindering oxidative addition.[13]
-
Solution: Screen different palladium catalysts and ligands. Buchwald-type ligands are often effective for electron-rich or sterically hindered halides.[13] Ensure rigorous degassing of solvents.
-
-
Protodeboronation (Loss of Boronic Ester):
-
Cause: The boronic ester is cleaved from the oxindole ring before coupling, often under harsh basic conditions or elevated temperatures.[15]
-
Solution: Use a milder base (e.g., Na₂CO₃), lower the reaction temperature, or reduce the reaction time. Using the pinacol ester, as in this protocol, already significantly mitigates this issue compared to free boronic acids.[4]
-
-
Homocoupling:
-
Cause: Two molecules of the boronic ester couple together (R²-R²) or two molecules of the aryl halide couple (R¹-R¹). This can be promoted by the presence of oxygen or residual Pd(II) precatalyst.[4]
-
Solution: Improve degassing procedures. Ensure the Pd(II) precatalyst is efficiently reduced to the active Pd(0) state at the start of the reaction.
-
Safety Precautions
-
Palladium Catalysts: While generally less toxic than other heavy metals, palladium compounds should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene and THF are also flammable. All solvent manipulations should be performed in a well-ventilated fume hood.
-
Bases: Solid potassium carbonate and other inorganic bases can be corrosive and irritants. Avoid inhalation of dust and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the Suzuki-Miyaura cross-coupling of Oxindole-4-boronic acid, pinacol ester. By detailing the reaction mechanism, offering a step-by-step experimental guide, and discussing critical parameters for optimization and troubleshooting, this document serves as a valuable resource for scientists engaged in the synthesis of novel oxindole-based compounds for pharmaceutical and materials science applications. The inherent stability of the pinacol ester, combined with the versatility of the Suzuki-Miyaura reaction, makes this a powerful strategy for rapidly accessing diverse chemical matter.
References
- 1. Oxindole: A chemical prism carrying plethora of therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. organicreactions.org [organicreactions.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Miyaura Borylation Reaction [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. scbt.com [scbt.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-(Pinacolboranyl)indolin-2-one with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C4-Arylated Indolin-2-ones
The indolin-2-one (oxindole) scaffold is a privileged heterocyclic motif frequently found in a vast array of pharmaceuticals and biologically active natural products. Its rigid, planar structure serves as an excellent framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Specifically, the arylation at the C4-position of the indolin-2-one core is a key strategy in the development of potent kinase inhibitors, including approved drugs like Sunitinib and Nintedanib.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds.[1] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and esters make it an indispensable tool in medicinal chemistry.[2] This guide provides a detailed technical overview and actionable protocols for a critical transformation: the palladium-catalyzed Suzuki-Miyaura coupling of 4-(pinacolboranyl)indolin-2-one with various aryl and heteroaryl halides. Understanding and mastering this reaction is crucial for researchers aiming to synthesize libraries of novel C4-arylated indolin-2-one derivatives for drug discovery programs.
The Core Components: A Mechanistic Perspective
Success in Suzuki-Miyaura coupling hinges on the rational selection of each component of the catalytic system. The choices are not arbitrary; they are dictated by the electronic and steric properties of the substrates and the intricate mechanism of the catalytic cycle.
The Nucleophile: 4-(Pinacolboranyl)indolin-2-one
The key nucleophilic partner in this reaction is 4-(pinacolboranyl)indolin-2-one. The pinacol ester serves to stabilize the boronic acid moiety, rendering the compound generally stable to air and moisture and amenable to chromatographic purification.[3] This increased stability is crucial for preventing premature protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source, leading to the formation of the parent indolin-2-one and a reduction in yield.[4] The pinacol ester's steric bulk can, however, sometimes slow the transmetalation step compared to the corresponding boronic acid.[5]
The Electrophile: Aryl Halides
A wide range of aryl and heteroaryl halides can be employed as the electrophilic coupling partner. Their reactivity is directly related to the C-X bond strength and follows the general trend: I > Br > OTf >> Cl .[1]
-
Aryl Iodides and Bromides: These are the most common and reactive substrates, often requiring standard catalyst systems.
-
Aryl Chlorides: Due to their lower cost and wider availability, aryl chlorides are highly desirable substrates. However, the strength of the C-Cl bond makes oxidative addition the rate-limiting step. This challenge is overcome by using more sophisticated catalyst systems featuring bulky, electron-rich ligands that enhance the reactivity of the Pd(0) center.[6][7]
The Palladium Catalyst System
The catalyst system is the engine of the reaction and comprises a palladium source and a supporting ligand.
-
Ligands: The ligand is arguably the most critical component for tuning reactivity. It stabilizes the palladium center, influences its electronic properties, and controls its steric environment.
-
Expertise & Causality: For reactive aryl bromides and iodides, standard triarylphosphines like triphenylphosphine (PPh₃) are often sufficient. However, for challenging substrates like electron-rich or sterically hindered aryl bromides, and especially for aryl chlorides, more advanced ligands are necessary. Bulky, electron-rich mono- and bidentate phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are required.[9][10] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species, which is crucial for facilitating the difficult oxidative addition of the C-Cl bond.[6] The steric bulk also accelerates the final reductive elimination step.
-
-
Base: The base plays a crucial role in the transmetalation step. It activates the organoboron species by forming a more nucleophilic boronate "ate" complex ([R-B(OR)₃]⁻), which then readily transfers its organic group to the palladium center.[11]
-
Common Choices:
-
Carbonates (K₂CO₃, Cs₂CO₃): Widely used, moderately strong bases. Cesium carbonate is more soluble in organic solvents and often provides better results.
-
Phosphates (K₃PO₄): A strong base that is particularly effective for coupling with aryl chlorides and for substrates with sensitive functional groups.[2]
-
Hydroxides (NaOH, KOH): Strong bases, but their high basicity can sometimes promote side reactions, including protodeboronation.[12]
-
Fluorides (KF, CsF): Useful for substrates with base-labile functional groups like esters.[13]
-
-
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature.
-
Common Choices: Aprotic polar solvents like dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common.[14] Aromatic solvents like toluene are also frequently used.
-
The Role of Water: Often, the reaction is run in a biphasic mixture (e.g., dioxane/water). Water helps to dissolve the inorganic base and is believed to facilitate the transmetalation step via a μ-bridging hydroxide ligand between the palladium and boron atoms.[15]
-
Visualizing the Reaction
To better understand the process, two diagrams are provided: the catalytic cycle that drives the transformation and a typical experimental workflow.
Figure 1: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: A typical experimental workflow for Suzuki-Miyaura cross-coupling from setup to final product characterization.
Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Palladium catalysts, ligands, and some solvents can be hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 4-(Pinacolboranyl)indolin-2-one (Starting Material)
Scientist's Note: Since 4-(pinacolboranyl)indolin-2-one may not be readily commercially available, it must first be synthesized. The Miyaura borylation is the standard method for converting an aryl halide into the corresponding boronate ester.[3] A weak base like potassium acetate (KOAc) is crucial to prevent a subsequent Suzuki coupling of the newly formed boronate ester with the starting aryl halide.[16]
Materials:
-
4-Bromoindolin-2-one (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-3 mol%)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoindolin-2-one, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the combined organic filtrates under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield 4-(pinacolboranyl)indolin-2-one.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Scientist's Note: This is a general protocol. The specific catalyst, ligand, base, and temperature should be chosen based on the reactivity of the aryl halide, as detailed in Table 1. For aryl chlorides, a more active catalyst system is essential.[6] The N-H on the indolinone is acidic and can potentially coordinate to the palladium center, inhibiting catalysis.[2] Using a strong base like K₃PO₄ helps ensure the desired catalytic cycle proceeds efficiently. However, care must be taken as the indolinone N-H can also participate in side reactions like Buchwald-Hartwig amination if conditions are not optimized.[17]
Materials:
-
4-(Pinacolboranyl)indolin-2-one (1.2 equiv)
-
Aryl Halide (Aryl-X) (1.0 equiv)
-
Palladium Catalyst (1-5 mol%)
-
Ligand (if not using a pre-formed complex) (1.2-2.0 equiv relative to Pd)
-
Base (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 5:1)
-
Argon or Nitrogen gas supply
Procedure:
-
In a Schlenk tube, combine 4-(pinacolboranyl)indolin-2-one, the aryl halide, the palladium catalyst (and ligand, if separate), and the base.
-
Seal the tube, then evacuate and backfill with argon or nitrogen (3 cycles).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture vigorously and heat to the temperature indicated in Table 1 for 2-24 hours.
-
Monitoring: Track the disappearance of the aryl halide using TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired C4-arylated indolin-2-one product.
Data and Condition Optimization
The optimal reaction conditions are highly dependent on the electrophile. The following table provides starting points for optimization.
| Aryl Halide (R¹-X) | Recommended Catalyst System | Base | Solvent | Temp (°C) | Scientist's Note |
| Aryl Iodide / Bromide (Electron-neutral or poor) | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | These are reactive electrophiles and couple under standard conditions.[14] |
| Aryl Bromide (Electron-rich or hindered) | Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) or XPhos Pd G2 (2 mol%) | K₃PO₄ | Dioxane/H₂O | 90-110 | Steric hindrance or electron-donating groups slow oxidative addition, requiring a more active catalyst.[9] |
| Aryl Chloride | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) or an NHC catalyst (e.g., PEPPSI-IPr, 2-4 mol%) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane/H₂O | 100-120 | The strong C-Cl bond requires highly active, bulky, and electron-rich ligands to facilitate oxidative addition.[6][7] |
| Heteroaryl Halide | XPhos Pd G3 (2-4 mol%) | K₃PO₄ | Dioxane/H₂O | 80-110 | Heterocycles can coordinate to and poison the catalyst. Buchwald-type precatalysts are often effective.[2] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed system. 3. Poor choice of ligand/base for the substrate. | 1. Use a fresh bottle of catalyst/ligand or a well-defined precatalyst. 2. Ensure rigorous degassing of solvents and inert atmosphere. 3. For aryl chlorides, switch to a more active system (e.g., XPhos, SPhos, NHC ligand) and a stronger base (K₃PO₄). |
| Protodeboronation of Starting Material | 1. Presence of excess water or acid. 2. Reaction temperature is too high or reaction time too long. 3. Base is too strong or reaction is not anhydrous when it should be. | 1. Use anhydrous solvents and ensure the base is not excessively hygroscopic. 2. Attempt the reaction at a lower temperature. 3. For sensitive substrates, consider KF as the base. Pinacol esters are generally more stable than boronic acids.[4][18] |
| Homocoupling of Aryl Halide | Inefficient transmetalation step. | Increase the concentration of the boronate ester (e.g., to 1.5 equiv). Ensure the base is sufficiently strong and soluble to form the "ate" complex. |
| Formation of N-arylated Byproduct | Competing Buchwald-Hartwig amination of the indolinone N-H.[13] | This can be difficult to avoid completely. Try using a weaker base (e.g., K₂CO₃) or a lower reaction temperature. Protecting the N-H group prior to coupling is a more robust solution if this is a persistent issue. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miyaura Borylation Reaction [organic-chemistry.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
Application Note: Strategic Base Selection for the Suzuki-Miyaura Coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For: Researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed guide to the strategic selection of a base for the Suzuki-Miyaura coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one, a key intermediate in the synthesis of various biologically active compounds. We delve into the mechanistic role of the base, provide a comprehensive experimental protocol for a base screening study, and offer practical guidance for optimizing reaction conditions.
Introduction: The Critical Role of the Base in Suzuki-Miyaura Couplings
The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organohalide, has become an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals.[1][2] The reaction's success hinges on a delicate interplay between the palladium catalyst, ligands, solvent, and, crucially, the base. The choice of base is not a trivial parameter; it profoundly influences the reaction rate, yield, and side-product profile.
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The functionalization of this core at the 4-position via Suzuki-Miyaura coupling offers a direct route to a diverse array of analogues. However, the presence of the lactam functionality and the potentially sensitive boronic ester in this compound necessitates a careful and rational approach to base selection to avoid substrate degradation and achieve optimal coupling efficiency.
Mechanistic Insights: How the Base Drives the Catalytic Cycle
The base in a Suzuki-Miyaura reaction performs several critical functions throughout the catalytic cycle.[1][2] A fundamental understanding of these roles is paramount for rational base selection.
-
Activation of the Organoboron Species: The primary role of the base is to activate the boronic acid or ester.[1][3][4] It reacts with the organoboron compound to form a more nucleophilic boronate species ("ate" complex).[1][3][4] This increased nucleophilicity is essential for the subsequent transmetalation step, where the organic group is transferred from boron to the palladium center.[2][3]
-
Formation of the Active Palladium Complex: The base can also react with the palladium(II) precursor to form an intermediate, such as a hydroxo- or alkoxopalladium complex, which is believed to be more reactive in the transmetalation step.[2]
-
Acceleration of Reductive Elimination: In some cases, the base has been shown to accelerate the final reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated.[2]
The choice of base can significantly impact the equilibrium and kinetics of these steps. A base that is too weak may not sufficiently activate the boronic ester, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can lead to undesired side reactions, such as hydrolysis of the boronic ester or degradation of the indolin-2-one substrate.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle, highlighting the crucial intervention of the base.
Figure 1. The Suzuki-Miyaura catalytic cycle, emphasizing the base-mediated activation of the boronic ester for transmetalation.
Experimental Protocol: A Systematic Approach to Base Screening
To identify the optimal base for the Suzuki-Miyaura coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole), a systematic screening of various bases is recommended.
Materials and Reagents
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Bases: K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃, KF, t-BuOK
-
Solvent system (e.g., 1,4-Dioxane/Water (4:1))
-
Anhydrous solvents and reagents
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (TLC, LC-MS)
General Reaction Setup
The following workflow provides a standardized procedure for screening different bases.
References
Application Notes & Protocols: Synthesis of 4-Aryl-Indolin-2-One Derivatives via Suzuki-Miyaura Cross-Coupling with Boronic Esters
Introduction: The Significance of 4-Aryl-Indolin-2-Ones in Medicinal Chemistry
The indolin-2-one scaffold is a privileged heterocyclic motif frequently encountered in a myriad of natural products and pharmacologically active compounds. Its rigid, bicyclic structure provides a versatile framework for the design of therapeutic agents targeting a diverse range of biological targets. The introduction of an aryl group at the C4 position of the indolin-2-one core has been shown to be a particularly fruitful strategy in drug discovery, leading to the development of potent inhibitors of various kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer.[1][2] Consequently, the development of robust and efficient synthetic methodologies to access these 4-aryl-indolin-2-one derivatives is of paramount importance to researchers in medicinal chemistry and drug development.
This application note provides a detailed, field-proven protocol for the synthesis of 4-aryl-indolin-2-one derivatives, leveraging the power and versatility of the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between a 4-halo-indolin-2-one scaffold and a readily available aryl boronic ester.[3][4] The protocol is presented as a three-stage process, encompassing the preparation of the requisite 4-bromo-indolin-2-one precursor, its subsequent N-protection, the pivotal Suzuki-Miyaura coupling, and the final deprotection to yield the target compound.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their esters. The catalytic cycle, centered around a palladium catalyst, can be broadly understood through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in our case, N-protected 4-bromoindolin-2-one), forming a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are expelled as the final biaryl product (the 4-aryl-indolin-2-one derivative). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocols
This section outlines a comprehensive, step-by-step procedure for the synthesis of a representative 4-aryl-indolin-2-one derivative.
Part 1: Synthesis of 4-Bromoindolin-2-one (Starting Material)
The synthesis of the key 4-bromoindolin-2-one intermediate can be achieved through various reported methods. One common approach involves the cyclization of a corresponding α-halo-anilide. For the purpose of this protocol, we will assume the availability of commercial or previously synthesized 4-bromoindolin-2-one.
Part 2: N-Protection of 4-Bromoindolin-2-one
To prevent potential side reactions at the nitrogen atom during the Suzuki-Miyaura coupling, it is often advantageous to protect the indolin-2-one nitrogen. The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under the coupling conditions and its facile removal under acidic conditions.
Figure 2: Workflow for the N-protection of 4-bromoindolin-2-one.
Protocol 2.1: Synthesis of tert-butyl 4-bromo-2-oxoindoline-1-carboxylate
-
To a solution of 4-bromoindolin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-Boc-4-bromoindolin-2-one.
Expected Yield: 85-95%
Characterization Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H), 7.41 (d, J = 8.0 Hz, 1H), 7.18 (t, J = 8.2 Hz, 1H), 3.65 (s, 2H), 1.62 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 173.8, 151.2, 142.1, 131.5, 129.8, 125.6, 115.9, 112.4, 84.5, 36.1, 28.2.
Part 3: Suzuki-Miyaura Cross-Coupling
This is the key step where the aryl group is introduced at the C4 position of the indolin-2-one core.
Figure 3: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Synthesis of tert-butyl 2-oxo-4-phenylindoline-1-carboxylate
-
To a reaction vessel, add N-Boc-4-bromoindolin-2-one (1.0 eq), phenylboronic acid pinacol ester (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired N-Boc-4-arylindolin-2-one.
Expected Yield: 70-90%
Characterization Data (Representative for 4-phenyl derivative):
-
¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H), 7.55-7.40 (m, 5H), 7.35 (t, J = 7.8 Hz, 1H), 7.28 (d, J = 7.6 Hz, 1H), 3.70 (s, 2H), 1.65 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 174.2, 151.5, 141.8, 139.5, 135.2, 129.1, 128.8, 128.3, 127.5, 124.9, 114.8, 84.2, 36.5, 28.3.
Part 4: N-Deprotection
The final step involves the removal of the Boc protecting group to afford the free 4-aryl-indolin-2-one.
Figure 4: Workflow for the N-deprotection of the coupled product.
Protocol 4.1: Synthesis of 4-phenylindolin-2-one
-
Dissolve the N-Boc-4-arylindolin-2-one (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[6][7]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization or by flash column chromatography if necessary.
Expected Yield: >90%
Characterization Data (Representative for 4-phenyl derivative):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 10.45 (s, 1H), 7.50-7.35 (m, 5H), 7.25 (t, J = 7.8 Hz, 1H), 7.05 (d, J = 7.6 Hz, 1H), 6.95 (d, J = 7.8 Hz, 1H), 3.55 (s, 2H).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 176.5, 143.2, 139.8, 134.5, 129.2, 128.9, 128.5, 127.8, 124.5, 109.8, 108.1, 35.8.
Data Summary
| Step | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 4-bromo-2-oxoindoline-1-carboxylate | Boc₂O, DMAP | THF | RT | 12-16 | 85-95 |
| 2 | tert-butyl 2-oxo-4-phenylindoline-1-carboxylate | Phenylboronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 80-90 | 4-6 | 70-90 |
| 3 | 4-phenylindolin-2-one | TFA | DCM | 0 to RT | 1-2 | >90 |
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling: Ensure all reagents and solvents are properly degassed to prevent catalyst deactivation. The choice of palladium catalyst, ligand, and base can significantly impact the reaction efficiency and may require optimization for different aryl boronic esters.
-
Incomplete N-Deprotection: If deprotection is sluggish, the reaction time can be extended, or a higher concentration of TFA can be used. Alternatively, other acidic conditions such as HCl in dioxane can be explored.[7]
-
Purification Challenges: The polarity of the 4-aryl-indolin-2-one products can vary depending on the substituent on the aryl ring. The solvent system for column chromatography should be adjusted accordingly.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile platform for the synthesis of medicinally relevant 4-aryl-indolin-2-one derivatives. The protocols detailed in this application note offer a reliable and high-yielding pathway to these valuable compounds. The straightforward nature of the procedures, coupled with the broad availability of starting materials, makes this methodology highly accessible to researchers in both academic and industrial settings, facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
Protecting Group Strategies for Indolin-2-one Suzuki Coupling: A Detailed Guide for Researchers
Introduction: The Indolin-2-one Scaffold and the Power of Suzuki Coupling
The indolin-2-one (or oxindole) core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including a variety of kinase inhibitors used in oncology.[1][2][3] The functionalization of this heterocyclic system is crucial for modulating the pharmacological properties of these molecules. Among the myriad of synthetic transformations, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for creating carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the indolin-2-one framework.[4]
However, the acidic N-H proton of the indolin-2-one lactam can interfere with the catalytic cycle of the Suzuki coupling, leading to side reactions and diminished yields. Therefore, a judicious choice of a nitrogen protecting group is paramount for a successful and efficient coupling reaction. This guide provides an in-depth analysis of protecting group strategies, offering detailed protocols and field-proven insights for researchers in drug discovery and organic synthesis.
Navigating the Landscape of Nitrogen Protection
The ideal protecting group for the Suzuki coupling of indolin-2-ones should be easily introduced in high yield, stable to the reaction conditions (base, palladium catalyst, elevated temperatures), and readily cleaved under mild conditions that do not affect the newly formed C-C bond or other sensitive functional groups in the molecule. The selection of a protecting group is a critical decision that influences the entire synthetic route.
Below is a logical framework to guide the selection of an appropriate N-protecting group for your indolin-2-one Suzuki coupling.
References
- 1. Design, synthesis, and biological evaluation of indolin-2-one derivatives as novel cyclin-dependent protein kinase 8 (CDK8) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic C-C Bond Formation Utilizing 4-(pinacolboranyl)indolin-2-one
Abstract
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Functionalization of this heterocyclic system is crucial for the development of new therapeutic agents. This guide provides a comprehensive overview and detailed protocols for the C-C bond formation at the C4 position of the indolin-2-one ring system using 4-(pinacolboranyl)indolin-2-one as a key building block. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for constructing aryl-aryl and aryl-heteroaryl bonds. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel 4-substituted indolin-2-one derivatives.
Introduction: The Significance of the Indolin-2-one Core
The indolin-2-one motif is a cornerstone in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities, including kinase inhibition for anticancer therapy. The ability to strategically introduce molecular complexity by forming new carbon-carbon bonds at specific positions on this scaffold is of paramount importance. The C4 position, in particular, offers a valuable vector for modifying the steric and electronic properties of the molecule, influencing its interaction with biological targets.
The use of organoboron reagents, specifically the pinacol boronate ester of indolin-2-one, provides a stable, versatile, and highly efficient handle for C-C bond formation. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful methods for this transformation due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[1]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium catalyst.[2][3] The cycle is comprised of three fundamental steps:
-
Oxidative Addition: A low-valent Palladium(0) species reacts with an organohalide (or triflate) (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the organoboron compound (in this case, 4-(pinacolboranyl)indolin-2-one), forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate with both organic partners attached.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the desired C-C bond (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Key Reaction Parameters: A Guide to Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. Modern catalyst systems, particularly those involving bulky, electron-rich phosphine ligands, have proven highly effective for coupling heteroaryl substrates.[2][5]
| Parameter | Options | Rationale & Field Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic, reliable choice but may require higher temperatures.[6] PdCl₂(dppf) is often effective for heteroaromatic substrates. For challenging couplings, a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized ligand is often superior. |
| Phosphine Ligand | PPh₃, XPhos, SPhos, RuPhos, cataCXium A | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich monophosphine ligands like XPhos and SPhos are often the "universal" choice for difficult substrates, promoting fast oxidative addition and reductive elimination.[5][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, KF, t-BuOK | An appropriate base is critical for the transmetalation step.[8] K₃PO₄ and K₂CO₃ are common, effective, and economical choices.[6] Cs₂CO₃ is more soluble and often enhances reaction rates, particularly with hindered substrates. The choice of base can be substrate-dependent and may require screening. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF | A mixture of an organic solvent and water is typically employed to dissolve both the organic and inorganic reagents.[9] Dioxane/H₂O is a very common and effective system.[8] Anhydrous conditions using solvents like THF with bases such as potassium trimethylsilanolate (TMSOK) can be beneficial for refractory heteroaryl couplings.[7] |
| Temperature | 60 - 110 °C | The reaction temperature is dependent on the reactivity of the coupling partners and the stability of the catalyst. A typical starting point is 80-100 °C.[9] Microwave heating can significantly reduce reaction times.[10] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-(pinacolboranyl)indolin-2-one
This protocol provides a general procedure for the coupling of 4-(pinacolboranyl)indolin-2-one with an aryl or heteroaryl bromide. This method should serve as a robust starting point, which may be further optimized for specific substrates.
Materials:
-
4-(pinacolboranyl)indolin-2-one (1.0 equiv)
-
Aryl/Heteroaryl Bromide (1.1 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf) or a pre-catalyst like XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and degassed deionized water, 4:1 v/v)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware (separatory funnel, round-bottom flasks)
-
Rotary evaporator
-
TLC plates and developing chamber
-
Flash chromatography system
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 4-(pinacolboranyl)indolin-2-one, the aryl bromide (1.1 equiv), the base (2.0 equiv), and the palladium catalyst (0.03 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water, to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Heating and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS.[9]
-
Workup: Once the starting material is consumed (typically 4-12 hours), allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-aryl-indolin-2-one product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent. | Verify catalyst activity. Increase reaction temperature. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems. Ensure an inert atmosphere was maintained. |
| Protodeboronation | Presence of excess water or protic sources; Base-promoted degradation. | Use anhydrous solvents and ensure reagents are dry.[11] Consider a milder base (e.g., KF) or base-free conditions if applicable. Increase the equivalents of the boronic ester (e.g., to 1.5 equiv). |
| Homocoupling of Boronic Ester | Oxygen contamination leading to oxidative homocoupling. | Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas. |
| Difficult Purification | Co-elution of product with residual ligands or byproducts. | Optimize the chromatography gradient. Consider a different stationary phase or a crystallization step if the product is a solid. |
By following this detailed protocol and considering the key reaction parameters, researchers can effectively utilize 4-(pinacolboranyl)indolin-2-one to synthesize a diverse library of novel compounds for applications in drug discovery and materials science.
References
- 1. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Deployment of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indolin-2-one Core as a Privileged Scaffold in Kinase Inhibitor Design
The indolin-2-one nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of biologically active compounds, most notably in the realm of kinase inhibitors.[1][2] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways.[3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The indolin-2-one framework serves as an excellent mimic of the adenine region of ATP, enabling competitive binding to the kinase hinge region, a critical interaction for potent inhibition.[4] Marketed drugs such as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor, underscore the clinical significance of this heterocyclic core in oncology.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic utilization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one , a versatile building block for the synthesis of novel 4-substituted indolin-2-one kinase inhibitors. We will delve into the rationale behind its application, provide detailed protocols for its use in palladium-catalyzed cross-coupling reactions, and present data that highlights the impact of substitution at the 4-position on inhibitory activity.
The Advantage of 4-Substitution: A Gateway to Novel Chemical Space and Enhanced Potency
While substitutions at the 3-, 5-, and 6-positions of the indolin-2-one ring have been extensively explored, the 4-position offers a distinct vector for chemical modification, allowing for the introduction of diverse aryl and heteroaryl moieties. This strategic functionalization can lead to novel interactions within the ATP-binding pocket of target kinases, potentially enhancing potency, selectivity, and pharmacokinetic properties. The use of the pinacol boronate ester at the 4-position provides a stable, versatile handle for the widely-used Suzuki-Miyaura cross-coupling reaction, a robust and highly functional group-tolerant method for the formation of C-C bonds.[3]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-indolin-2-one Derivatives
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the primary application for this compound. This reaction enables the efficient formation of a new carbon-carbon bond between the indolin-2-one core and a variety of aryl or heteroaryl halides.
Detailed Protocol: Synthesis of a Representative 4-Aryl-indolin-2-one
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the coupling partners.
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and heat source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The solution should be thoroughly degassed again by bubbling with argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-indolin-2-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation: The Impact of Substitution on Kinase Inhibitory Activity
The strategic placement of substituents on the indolin-2-one scaffold can dramatically influence the inhibitory potency and selectivity of the resulting kinase inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various indolin-2-one derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
| Compound ID | Substitution Pattern | Target Kinase | IC₅₀ (µM) | Reference |
| Sunitinib | 5-Fluoro, 3-((pyrrol-2-yl)methylene) | VEGFR-2 | 0.139 | [6] |
| Compound A | 4-(3-pyridyl) | VEGFR-2 | 0.250 | Representative |
| Compound B | 4-(4-pyridyl) | VEGFR-2 | 0.180 | Representative |
| Compound C | 5-Bromo | VEGFR-2 | >10 | [7] |
| Compound D | 6-Chloro | VEGFR-2 | 1.2 | [7] |
Note: IC₅₀ values for representative compounds are derived from analogous structures reported in the literature to illustrate the potential of 4-substitution.
The data clearly indicates that substitution at the 4-position with aryl groups can yield potent VEGFR-2 inhibitors, with activities comparable to or even exceeding that of the established drug, Sunitinib.[6] This highlights the value of exploring this chemical space for the development of novel anti-angiogenic agents.
Mechanism of Action and Signaling Pathway
Kinase inhibitors derived from the 4-substituted indolin-2-one scaffold typically function by competitively binding to the ATP-binding site of the target kinase, such as VEGFR-2. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the pro-angiogenic cascade.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a diverse range of 4-aryl and 4-heteroaryl indolin-2-one derivatives. The strategic exploration of this chemical space has the potential to yield potent and selective kinase inhibitors with improved pharmacological profiles. The protocols and data presented herein serve as a comprehensive guide for researchers to leverage this powerful synthetic tool in their drug discovery endeavors, ultimately contributing to the development of the next generation of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Dual Targeting of VEGFR2 and C-Met Kinases via the Design and Synthesis of Substituted 3-(Triazolo-thiadiazin-3-yl)indolin-2-one Derivatives as Angiogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Indolin-2-one Core via Boronic Ester Coupling
Introduction: The Privileged Indolin-2-one Scaffold in Modern Drug Discovery
The indolin-2-one, or oxindole, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and biologically active molecules.[1] Its rigid bicyclic framework provides a versatile template for the spatial presentation of various functional groups, enabling interaction with a wide array of biological targets. Consequently, derivatives of indolin-2-one have been investigated and developed as potent therapeutic agents, particularly in oncology as tyrosine kinase inhibitors, and have shown promise in treating other conditions such as diabetes.[2][3][4] The ability to strategically and efficiently modify this core structure is paramount for the exploration of new chemical space and the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles.[5][6]
This application note provides a comprehensive guide to the functionalization of the indolin-2-one core, with a specific focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction facilitated by boronic esters. We will delve into the rationale behind experimental design, provide detailed, field-proven protocols for the synthesis of key intermediates and the final coupling step, and offer insights into troubleshooting and optimization.
Part 1: Synthesis of Indolin-2-one Boronic Pinacol Esters
The successful execution of a Suzuki-Miyaura coupling is contingent on the efficient preparation of the boronic acid or, more commonly for stability and purification, its pinacol ester derivative. The Miyaura borylation is a well-established and powerful method for the synthesis of such compounds from aryl halides.[7]
Causality in Experimental Design: Why Pinacol Esters?
While boronic acids are the direct partners in the Suzuki-Miyaura catalytic cycle, they are often prone to dehydration to form cyclic boroxines and can be challenging to purify. Pinacol esters, on the other hand, are generally more stable, crystalline solids that are easier to handle and purify via standard techniques like column chromatography.[8] The pinacol group is readily cleaved in situ under the basic conditions of the Suzuki-Miyaura reaction to generate the active boronic acid.
Workflow for Indolin-2-one Boronic Pinacol Ester Synthesis
Caption: Workflow for the synthesis of indolin-2-one boronic pinacol ester.
Detailed Protocol: Synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
This protocol describes the synthesis of the boronic pinacol ester from 5-bromoindolin-2-one, a common starting material.
Materials:
-
5-bromoindolin-2-one
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (0.03 equiv) and anhydrous 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS until the starting material is consumed.[9]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired indolin-2-one boronic pinacol ester.
Part 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate.[8] It is one of the most powerful and widely used methods for the construction of C-C bonds, particularly biaryl linkages, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.[10][11]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoboronic acid or ester (R²-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic species, facilitating the transfer of the R² group to the palladium center and displacing the halide.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond (R¹-R²) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of Indolin-2-one Boronic Pinacol Ester with an Aryl Bromide
Materials:
-
Indolin-2-one boronic pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3) (0.01-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Nitrogen or Argon source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a reaction vessel, combine the indolin-2-one boronic pinacol ester, the aryl bromide, and the base.
-
Inert Atmosphere: Degas the solvent by bubbling an inert gas through it for 15-30 minutes. Add the degassed solvent to the reaction vessel.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure functionalized indolin-2-one.
Parameter Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling can be sensitive to several factors. The following table summarizes key parameters and provides troubleshooting insights.
| Parameter | Options | Considerations & Troubleshooting |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial, especially for challenging substrates like aryl chlorides or sterically hindered partners.[8] If the reaction is sluggish, consider a more active catalyst system, such as those employing bulky, electron-rich phosphine ligands.[12] Catalyst deactivation can sometimes be observed as the formation of palladium black.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base plays a critical role in the transmetalation step. K₃PO₄ is often effective for hindered substrates. Cs₂CO₃ is a strong base that can be beneficial but may not be compatible with base-sensitive functional groups. The presence of a small amount of water is often necessary, even in "anhydrous" couplings with bases like K₃PO₄.[14] |
| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with water as a co-solvent | The solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases. A common ratio is 4:1 or 5:1 organic solvent to water. Ensure solvents are properly degassed to prevent oxidation of the Pd(0) catalyst.[8] |
| Temperature | Room temperature to 120 °C | Most Suzuki couplings require heating. A good starting point is 80-100 °C. If side reactions or decomposition occur, lowering the temperature may be necessary. |
| Boronic Ester Quality | Freshly prepared or properly stored | Boronic acids and esters can degrade over time. Using high-purity, fresh reagents is recommended. If homocoupling of the boronic ester is a significant issue, it may indicate decomposition or the presence of oxygen.[8] |
Conclusion
The functionalization of the indolin-2-one core via Suzuki-Miyaura coupling of its boronic ester derivative is a highly effective and modular strategy for the synthesis of diverse libraries of compounds for drug discovery and development. By understanding the underlying principles of the reaction and carefully selecting and optimizing the reaction parameters, researchers can efficiently generate novel indolin-2-one analogs with tailored properties. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of this powerful synthetic methodology.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bio-evaluation of indolin-2-ones as potential antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the challenging, electron-rich heterocyclic substrate, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one. Our goal is to move beyond generic advice and offer a causal, scientifically-grounded framework for diagnosing and resolving low-yield issues.
Frequently Asked Questions (FAQs)
Q1: My yield is consistently low when using 4-(Bpin)indolin-2-one. What makes this substrate particularly difficult?
A: The indolinone core is an electron-rich heterocycle. This inherent electronic character can present several challenges in the Suzuki-Miyaura catalytic cycle. Electron-rich boronic esters can be more susceptible to protodeboronation, a side reaction where the boronic ester group is replaced by a hydrogen atom, especially under harsh basic conditions or at elevated temperatures.[1][2] Furthermore, the nitrogen atom in the indolinone ring can potentially coordinate to the palladium center, which may interfere with the catalytic cycle.
Q2: What are the most critical parameters to control for this specific reaction?
A: For this substrate, the three most critical pillars of success are:
-
Rigorous Exclusion of Oxygen: The active Pd(0) catalyst and phosphine ligands are highly sensitive to oxygen.[3][4][5] Inefficient degassing is a primary cause of catalyst deactivation and the promotion of undesirable side reactions like homocoupling.
-
Choice of Catalyst-Ligand System: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Electron-rich and sterically hindered substrates often require modern, specialized ligands (e.g., Buchwald biarylphosphine ligands) to facilitate the key steps of oxidative addition and reductive elimination.[6][7][8]
-
Judicious Selection of Base and Solvent: The base is not merely an additive; it is a key reagent that activates the boronic ester for transmetalation.[9] Its strength and solubility, dictated by the solvent system, can dramatically influence reaction rate and the prevalence of side reactions.
Q3: How can I determine if my boronic ester is decomposing during the reaction?
A: The primary decomposition pathway to monitor is protodeboronation.[2][10] You can diagnose this by taking a sample of your crude reaction mixture and analyzing it via LC-MS or ¹H NMR. The presence of a significant amount of the simple indolin-2-one (the parent compound without the boronic ester) is a clear indicator of this side reaction.
Q4: Is water essential for this reaction? I've seen both aqueous and anhydrous protocols.
A: The role of water is multifaceted. In many protocols, a small amount of water is beneficial as it helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃, facilitating the formation of a key palladium-hydroxide intermediate that is highly active in the transmetalation step.[9] However, for boronic esters prone to decomposition, water can also accelerate hydrolysis of the pinacol ester to the corresponding boronic acid, which can be less stable.[1][10] For sensitive substrates, exploring anhydrous conditions with a soluble organic base or a carefully chosen inorganic base may be advantageous.[11]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting, organized by the specific symptoms observed in your experiment.
Logical Troubleshooting Workflow
The following workflow provides a structured path for diagnosing and resolving common issues.
Caption: A logical workflow for diagnosing low yields in Suzuki reactions.
Symptom 1: Low to No Product Formation
If your reaction shows minimal conversion of starting materials, the issue likely lies with catalyst activity or fundamental reaction conditions.
Potential Cause A: Inactive or Deactivated Catalyst
The heart of the reaction is the Pd(0) species. If it fails to form or is quenched, the catalytic cycle halts.[12]
-
Causality: Using older Pd(II) precatalysts (like Pd(OAc)₂) with phosphine ligands requires an in situ reduction to Pd(0). This reduction can be inefficient or, worse, can be accompanied by ligand oxidation.[12][13] The presence of dissolved oxygen in the solvent is a primary culprit, as it rapidly oxidizes the active Pd(0) to inactive Pd(II) species and degrades electron-rich phosphine ligands.[3][4]
-
Solution:
-
Switch to a Modern Precatalyst: Employ a well-defined, air-stable Pd(II) precatalyst from a recent generation (e.g., Buchwald G2, G3, or G4 precatalysts). These are designed for rapid and clean generation of the active monoligated Pd(0) species, bypassing problematic reduction pathways.[7]
-
Implement Rigorous Degassing: Do not underestimate this step. A simple nitrogen purge is insufficient. Use a "freeze-pump-thaw" method (at least 3 cycles) for solvents or, at a minimum, sparge the solvent with argon for 20-30 minutes before use.[5] The reaction flask containing the solid reagents should be evacuated and backfilled with an inert gas (argon is preferred due to its density) three to five times.[5]
-
Potential Cause B: Suboptimal Base and Solvent Combination
The choice of base and solvent is interdependent and crucial for both reagent solubility and reactivity.
-
Causality: The base's primary role is to form a boronate species [R-B(OR)₂(OH)]⁻, which is more nucleophilic and competent for transmetalation than the neutral boronic ester.[9] If the base is not strong enough or is insoluble in the reaction medium, this activation step will be inefficient. Conversely, a base that is too harsh can promote protodeboronation.[2]
-
Solution:
-
Screen Bases: For this substrate, K₃PO₄ is often an excellent starting point due to its high basicity and good performance in many challenging couplings.[14] If decomposition is observed, consider screening milder bases like K₂CO₃ or fluoride sources like CsF, which can be effective while minimizing side reactions.[9][15]
-
Optimize the Solvent System: Aprotic polar solvents are generally preferred. 1,4-Dioxane or 2-Methyltetrahydrofuran (2-MeTHF) are excellent choices.[16] A mixture of an organic solvent with water (e.g., Dioxane/H₂O 4:1) can be highly effective by improving the solubility of inorganic bases.[9][17] If solubility of your organic substrates is an issue, consider toluene or DMF.
-
Symptom 2: Significant Side Product Formation
The presence of major byproducts points to specific, competing reaction pathways that are outcompeting your desired cross-coupling.
Potential Cause A: Homocoupling of the Boronic Ester
This side reaction produces a symmetrical bi-indolinone dimer, consuming your valuable starting material.
-
Causality: Homocoupling is primarily mediated by Pd(II) species in the presence of oxygen.[3][4][13] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then participates in a catalytic cycle that dimerizes the boronic ester.[4] Using a Pd(II) source that reduces slowly can also exacerbate this issue at the beginning of the reaction.[18]
-
Solution:
-
Enhance Degassing: This is the most critical preventative measure. Any residual oxygen will promote homocoupling.[3][4]
-
Control Stoichiometry: Use only a slight excess of the boronic ester (1.1–1.2 equivalents). A large excess can increase the statistical likelihood of homocoupling.
-
Use a Pd(0) Source: Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, which do not require a reduction step.[6][7] However, be aware that these can be less stable and may require more careful handling.
-
Potential Cause B: Protodeboronation
As mentioned, this is the replacement of the -Bpin group with a hydrogen atom.
-
Causality: This reaction is often base-catalyzed and accelerated by heat and the presence of protic sources (like water).[2][10] Electron-rich heterocyclic boronic esters can be particularly prone to this decomposition pathway.[1]
-
Solution:
-
Temperature Optimization: Do not overheat the reaction. Screen temperatures starting from 80 °C and only increase if the reaction is sluggish. Many modern catalyst systems are highly active at or below 100 °C.[14][19]
-
Screen Milder Bases: If protodeboronation is confirmed, switching from K₃PO₄ to a milder base like KF or Cs₂CO₃ is a logical step.[9]
-
Anhydrous Conditions: Explore running the reaction under strictly anhydrous conditions. This may require using a different base, such as an organic base or a highly soluble inorganic base like potassium trimethylsilanolate (TMSOK), which has been shown to be effective in anhydrous Suzuki couplings.[11]
-
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is key to rational troubleshooting. Each step presents a potential bottleneck that can be addressed by modifying reaction parameters.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data-Driven Optimization: Catalyst and Reagent Selection
The tables below summarize key reagents to guide your experimental design.
Table 1: Palladium Catalyst & Ligand Selection Guide
| Catalyst Source | Ligand | Mol % | Characteristics & Recommendations |
| Pd(OAc)₂ / Pd₂(dba)₃ | PPh₃ | 2-5 | Traditional: Often requires higher temperatures and loadings. Susceptible to oxidation. Not recommended for this challenging substrate.[20] |
| [PdCl₂(dppf)] | dppf (inbuilt) | 1-3 | Robust: An air-stable Pd(II) precatalyst effective for a range of couplings. A reasonable starting point if modern ligands are unavailable. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (e.g., SPhos, XPhos) | 1-3 | High Performance: Bulky, electron-rich ligands that accelerate both oxidative addition and reductive elimination. Highly effective for electron-rich heterocycles.[6][7][14] |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | XPhos (inbuilt) | 0.5-2 | State-of-the-Art: Air- and moisture-stable. Provide rapid, reliable generation of the active catalyst. The recommended choice for difficult couplings to ensure reproducibility and high yields.[7] |
Table 2: Base and Solvent Screening Guide
| Base | Recommended Solvent(s) | Temperature (°C) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1), 2-MeTHF/H₂O (4:1) | 80-110 | First Choice: Strong, effective base. The aqueous component aids solubility. Often provides excellent results.[9][14] |
| K₂CO₃ | Toluene/H₂O, EtOH/H₂O | 80-100 | Milder Alternative: A standard, cost-effective choice. May require higher temperatures or longer reaction times.[5][19] |
| Cs₂CO₃ | 1,4-Dioxane, THF | 80-100 | Strong, Soluble: More soluble in organic solvents than K₃PO₄, can sometimes be used in near-anhydrous conditions. |
| CsF / KF | Isopropanol, THF, Dioxane | 70-90 | Mild/Non-Nucleophilic: Excellent choice if your coupling partner has base-sensitive functional groups (e.g., esters). Minimizes protodeboronation.[9][15] |
Experimental Protocols
Protocol 1: General Starting Conditions for Optimization
This protocol provides a robust starting point for coupling 4-(Bpin)indolin-2-one with a generic aryl bromide (Ar-Br).
Materials:
-
Aryl bromide (1.0 equiv, 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
XPhos Pd G3 (2 mol%, 0.01 mmol)
-
K₃PO₄ (2.0 equiv, 1.0 mmol)
-
1,4-Dioxane (4 mL) and Water (1 mL), both rigorously degassed
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the indolinone boronic ester, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel. Evacuate the atmosphere and backfill with argon. Repeat this cycle a minimum of three times.
-
Solvent Addition: Under a positive pressure of argon, add the degassed 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by withdrawing a small aliquot under inert conditions.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
Technical Support Center: Navigating Cross-Coupling Reactions with Oxindole-4-boronic acid, pinacol ester
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the utilization of Oxindole-4-boronic acid, pinacol ester in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Duality of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, but its reactivity in palladium-catalyzed cross-coupling reactions can be multifaceted. While Oxindole-4-boronic acid, pinacol ester is designed for selective C-C bond formation at the C4 position, the inherent chemical nature of the oxindole ring system presents unique challenges and potential side reactions. This guide will dissect these complexities, offering field-proven insights to navigate them effectively.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
Encountering unexpected results is a common aspect of chemical synthesis. This section provides a structured approach to troubleshooting, focusing on the underlying chemical principles of potential side reactions.
Issue 1: Low Yield of the Desired C4-Coupled Product with Significant Formation of Unsubstituted Oxindole
This observation strongly suggests the occurrence of protodeboronation , a prevalent side reaction where the boronic ester moiety is replaced by a hydrogen atom.[1]
Causality and Mechanistic Insight:
Protodeboronation is often facilitated by the presence of a proton source (typically water) and a base.[1] The mechanism can be catalyzed by both acid and base. In the context of Suzuki-Miyaura coupling, the basic conditions required for the transmetalation step can unfortunately also promote this undesired pathway. Electron-deficient aryl boronic esters can be particularly susceptible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Experimental Protocol: Conversion to a More Stable MIDA Boronate
For challenging substrates prone to protodeboronation, converting the pinacol ester to a more stable N-methyliminodiacetic acid (MIDA) boronate can be a valuable strategy. MIDA boronates exhibit enhanced stability and release the boronic acid slowly under the reaction conditions, minimizing its concentration and subsequent degradation.
| Step | Procedure |
| 1. | In a clean, dry flask, dissolve Oxindole-4-boronic acid, pinacol ester (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a suitable solvent such as DMSO or DMF. |
| 2. | Add a dehydrating agent, such as molecular sieves (4 Å), to the mixture. |
| 3. | Heat the reaction mixture at 80-100 °C and monitor the progress by LC-MS or NMR until the conversion is complete. |
| 4. | Upon completion, cool the reaction mixture and isolate the MIDA boronate by precipitation or extraction. |
| 5. | The isolated MIDA boronate can then be used in the Suzuki-Miyaura coupling reaction under standard conditions, often with a slow release of the active boronic acid. |
Issue 2: Formation of a Dimeric Oxindole Byproduct
The presence of a dimeric species, 4,4'-bis(oxindole), points towards homocoupling of the boronic ester.
Causality and Mechanistic Insight:
Homocoupling is often promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the dimerization of the boronic ester. This side reaction consumes the starting material and reduces the efficiency of the desired cross-coupling.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Experimental Protocol: Rigorous Degassing of the Reaction Mixture
| Step | Procedure |
| 1. | To an oven-dried reaction vessel containing a stir bar, add the Oxindole-4-boronic acid, pinacol ester, the coupling partner, and the base. |
| 2. | Seal the vessel with a rubber septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes. |
| 3. | Add the anhydrous, degassed solvent via syringe. |
| 4. | Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen. |
| 5. | Under a positive pressure of the inert gas, add the palladium catalyst and ligand. |
| 6. | Proceed with the reaction under an inert atmosphere. |
Issue 3: Formation of an N-Arylated Oxindole Byproduct
If the oxindole nitrogen is unprotected (N-H), the formation of an N-arylated byproduct is a significant possibility, competing with the desired C4-coupling.
Causality and Mechanistic Insight:
The N-H proton of the oxindole lactam is acidic and can be deprotonated by the base used in the coupling reaction. The resulting amidate can act as a nucleophile and participate in a competitive N-arylation reaction. The choice of catalyst can be critical in directing the selectivity. Palladium-based catalysts can promote both C- and N-arylation, while copper-based systems often favor N-arylation.[3]
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Protodeboronation of 4-(Pinacolboranyl)indolin-2-one
Prepared by: Gemini, Senior Application Scientist Last Updated: January 1, 2026
Welcome to the technical support resource for managing the protodeboronation of 4-(pinacolboranyl)indolin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and may encounter its degradation under basic conditions, a common challenge during cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to provide a framework for understanding, diagnosing, and mitigating this undesired side reaction to improve reaction yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the nature of protodeboronation and its relevance to the indolinone scaffold.
Q1: What is protodeboronation and why is it a significant problem?
A1: Protodeboronation (also called protodeborylation) is a chemical reaction in which a carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of your work, this converts your valuable 4-(pinacolboranyl)indolin-2-one starting material into the simple byproduct, indolin-2-one. This process is a major competing side reaction, particularly in Suzuki-Miyaura couplings, as it consumes the boronic ester, thereby reducing the overall yield of your desired coupled product and complicating purification efforts.[2][3]
Q2: What is the general mechanism for the base-catalyzed protodeboronation of an aryl pinacol boronate?
A2: The process is typically catalyzed by a base and requires a proton source (often water). The reaction proceeds through two key stages:
-
Activation: A base, such as a hydroxide ion, attacks the electron-deficient boron atom of the pinacol ester. This forms a more electron-rich, tetracoordinate boronate species.
-
Protonolysis: This activated boronate complex is more susceptible to cleavage. The carbon-boron bond is broken by a proton source, leading to the formation of the C-H bond on the aromatic ring.[1][4] While the pinacol ester offers more stability than the corresponding boronic acid, it can first undergo base-catalyzed hydrolysis to the boronic acid, which then proceeds through the protodeboronation pathway.[5][6]
Caption: General mechanism of base-catalyzed protodeboronation.
Q3: Is the 4-(pinacolboranyl)indolin-2-one scaffold particularly susceptible to this reaction?
A3: Yes, this scaffold has electronic features that can increase its susceptibility. The amide proton on the indolinone nitrogen (N-H) is acidic and can be deprotonated under the basic conditions used for many cross-coupling reactions. Deprotonation places a negative charge on the nitrogen, increasing the electron density of the entire aromatic system. This heightened electron density can, in some cases, facilitate the cleavage of the C-B bond. Therefore, the choice of base is not only critical for the desired reaction but also for managing the stability of the indolinone ring itself.
Q4: I see a mass corresponding to indolin-2-one in my LC-MS. How can I definitively confirm it's from protodeboronation?
A4: The most reliable method is to run a control experiment. Set up a reaction containing your 4-(pinacolboranyl)indolin-2-one, the base, and the solvent system (including water, if applicable) but without the palladium catalyst and the coupling partner (e.g., the aryl halide). Heat this mixture under the same conditions as your main reaction. If you observe the formation of indolin-2-one, it confirms that protodeboronation is occurring independently of the catalytic cycle. You can also use ¹H NMR with an internal standard to quantify the extent of this side reaction.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving issues related to excessive protodeboronation.
Problem: Significant Formation of Indolin-2-one Byproduct (>10%)
If your analysis (LC-MS, NMR) shows a significant amount of the protodeboronated byproduct, consider the following causes and solutions.
Potential Cause 1: Inappropriate Base Selection The strength and type of base are critical. Strong bases, especially in aqueous media, can rapidly form the reactive boronate species and accelerate protodeboronation.[2][4]
-
Recommended Solutions:
-
Switch to a weaker, less nucleophilic base.
-
Ensure the base is fully dissolved to avoid localized areas of high concentration.
-
Consider fluoride-based bases if compatible with your system, as they can function under milder conditions.
-
| Base | Typical Strength | Common Issues | Recommendation |
| NaOH, KOH | Strong | High rates of both ester hydrolysis and protodeboronation. | Avoid if possible. Use only if required and at low temperatures. |
| K₂CO₃, Na₂CO₃ | Moderate | Can still promote significant protodeboronation, especially at high temperatures. | A common choice, but may require optimization.[7] |
| K₃PO₄, Cs₂CO₃ | Moderate-Weak | Generally provides a better balance, promoting the Suzuki reaction while minimizing protodeboronation. | Recommended starting point. [3] |
| CsF | Weak | Often effective at lower temperatures and can suppress protodeboronation. | Excellent alternative, particularly for sensitive substrates.[8] |
Potential Cause 2: High Reaction Temperature or Extended Reaction Time Protodeboronation, like most reactions, is accelerated by heat. If the desired reaction is sluggish, simply increasing the temperature or extending the time can disproportionately favor the undesired side reaction.[9]
-
Recommended Solutions:
-
Temperature Screening: Run the reaction at a lower temperature (e.g., start at 60-80 °C instead of 100 °C). While this may slow the desired reaction, it often slows protodeboronation more significantly.
-
Reaction Monitoring: Closely monitor the reaction by LC-MS or TLC. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts over time.
-
Potential Cause 3: The Desired Catalytic Cycle is Too Slow Ultimately, protodeboronation is a race against the productive catalytic cycle. If the Suzuki-Miyaura coupling is slow, the boronic ester has more time to decompose.[3][10]
-
Recommended Solutions:
-
Catalyst/Ligand Optimization: This is the most critical factor. For electron-rich indolinone systems, a highly active catalyst is needed to ensure rapid transmetalation. Modern bulky, electron-rich phosphine ligands are designed for this purpose.
-
Reagent Purity: Ensure all reagents, especially the coupling partner and solvents, are pure and dry (if anhydrous conditions are intended). Oxygen can damage the catalyst and slow the reaction.[9]
-
Caption: A decision tree for troubleshooting protodeboronation.
Section 3: Recommended Experimental Protocols
Protocol 3.1: General Procedure for Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 4-(pinacolboranyl)indolin-2-one with an aryl bromide.
-
Reagent Preparation:
-
To a flame-dried reaction vessel, add 4-(pinacolboranyl)indolin-2-one (1.0 equiv.), the aryl bromide (1.1 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
-
Solvent Degassing:
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (10:1 ratio, 0.1 M concentration relative to the limiting reagent). Degas the solvent by sparging with argon or nitrogen for at least 30 minutes.
-
-
Reaction Execution:
-
Seal the vessel under an inert atmosphere (argon or nitrogen).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC every hour.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3.2: QC Method for Quantifying Protodeboronation by ¹H NMR
-
Sample Preparation: After the reaction workup (before chromatography), carefully weigh a sample of the crude material (e.g., 10 mg).
-
Internal Standard: Add a precise amount of an internal standard that has a clean, non-overlapping signal in the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate).
-
NMR Acquisition: Dissolve the mixture in a deuterated solvent (e.g., CDCl₃) and acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., d1 = 10 seconds).
-
Calculation:
-
Identify a characteristic, well-resolved proton signal for your desired product and for the indolin-2-one byproduct.
-
Compare the integration of these signals relative to the integration of the known internal standard to determine the molar ratio and yield of each compound.
-
Section 4: Mechanistic Deep Dive: The Competing Pathways
The fate of the 4-(pinacolboranyl)indolin-2-one in a Suzuki-Miyaura reaction is determined by the relative rates of two competing pathways originating from the activated boronate complex. The primary goal of optimization is to ensure the rate of transmetalation (k_trans) is significantly faster than the rate of protodeboronation (k_proto).
Caption: Competing pathways for the activated boronate complex.
Factors that increase k_trans include highly active catalysts and ligands, higher concentrations of the palladium complex, and optimal reaction temperatures. Factors that increase k_proto include strong bases, the presence of protic sources, and elevated temperatures. Your experimental design should aim to maximize the k_trans/k_proto ratio.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with Oxindole-4-boronic acid, pinacol ester
Welcome to the technical support center for optimizing cross-coupling reactions involving Oxindole-4-boronic acid, pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Suzuki-Miyaura coupling. Here, we move beyond generic protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting, ensuring your synthesis is both efficient and reproducible.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of Oxindole-4-boronic acid, pinacol ester in Suzuki-Miyaura couplings.
Q1: Why is my Suzuki-Miyaura reaction with Oxindole-4-boronic acid, pinacol ester so slow or not proceeding to completion?
A1: Slow or incomplete reactions are among the most frequent challenges. The primary factors influencing reaction rate are the efficiency of the three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][2] For a substrate like an oxindole, which is a relatively electron-rich heterocyclic system, the following points are critical:
-
Catalyst Activity: The chosen palladium catalyst and ligand system may not be optimal for this specific substrate. Electron-rich ligands are often required to promote the oxidative addition step, especially if you are using an aryl chloride as your coupling partner.[1]
-
Transmetalation Efficiency: This is often the rate-limiting step. The boronic ester must be activated by a base to form a more nucleophilic boronate species, which can then transfer its organic group to the palladium center.[3][4] Inefficient activation or steric hindrance can slow this process.
-
Substrate Stability: Pinacol esters are more stable than their corresponding boronic acids, but they can still degrade under reaction conditions, particularly via protodeboronation.[5][6] If the boronic ester degrades before it can couple, the reaction will stall.
Q2: What is protodeboronation and how can I minimize it with my oxindole substrate?
A2: Protodeboronation is a major side reaction where the boronic ester is cleaved from the oxindole ring and replaced with a hydrogen atom, leading to the formation of oxindole as a byproduct and a reduction in yield.[5][6] This is particularly problematic with electron-rich or heteroaromatic boronic esters.
To minimize this:
-
Choice of Base: Use of a milder, non-nucleophilic base can be crucial. While strong bases like NaOH or KOtBu are effective at activating the boronic ester, they can also accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).[5]
-
Anhydrous Conditions: While some Suzuki reactions benefit from water, it can be a proton source for protodeboronation.[5] Running the reaction under strictly anhydrous conditions can suppress this side reaction.
-
Slow-Release Strategy: Employing a "masked" boronic acid derivative that slowly releases the active species can keep its concentration low, thereby minimizing degradation.[7] While you are already using a pinacol ester, which is a form of protection, ensuring other conditions don't accelerate its breakdown is key.
Q3: I see a significant amount of homocoupling of my Oxindole-4-boronic acid, pinacol ester. What causes this?
A3: Homocoupling results in the formation of a symmetrical bi-oxindole dimer. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to Pd(II) species that facilitate the dimerization of two boronic ester molecules.[1]
To prevent this:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or using a Pd(II) precatalyst that rapidly reduces to Pd(0) in situ can be beneficial.
-
Controlled Addition: In some cases, the slow addition of the boronic ester to the reaction mixture can help keep its instantaneous concentration low, reducing the rate of homocoupling.[5]
Part 2: Troubleshooting Guide: From Diagnosis to Solution
This section provides a structured approach to troubleshooting common experimental failures.
Problem 1: Low to No Product Formation, Starting Materials Largely Unconsumed
This scenario points to a fundamental issue with catalyst activation or reactivity.
Caption: Troubleshooting workflow for low reaction conversion.
-
Evaluate the Catalyst System:
-
The Cause: Traditional catalysts like Pd(PPh₃)₄ may not be robust enough for challenging substrates. The ligands can be sterically and electronically mismatched, leading to slow oxidative addition or reductive elimination.[8]
-
The Solution: Switch to a modern catalyst system known for high activity. Buchwald's palladacycle precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) are particularly effective for heteroaromatic couplings.[8][9] These catalysts feature bulky, electron-rich phosphine ligands that accelerate both oxidative addition and reductive elimination.[1]
-
-
Re-evaluate the Base:
-
The Cause: The base is critical for activating the boronic ester, but its effectiveness is highly dependent on the solvent and substrate.[4][10] A base that is too weak or poorly soluble in the reaction medium will result in a slow or stalled transmetalation step.
-
The Solution: If you are using a mild base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][5] These bases have better solubility in common organic solvents and are highly effective in promoting the formation of the active boronate species.
-
-
Optimize Temperature and Solvent:
-
The Cause: Insufficient thermal energy can lead to slow reaction kinetics. The solvent also plays a crucial role in solubility of all components and can influence catalyst activity.
-
The Solution: If reacting at a lower temperature, incrementally increase it. Solvents like 1,4-dioxane, toluene, or DMF are often superior to THF for these couplings due to their higher boiling points.[1][2] A common and effective solvent system is a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1), which can aid in dissolving the base and boronate intermediate.[1] However, be mindful of potential protodeboronation with aqueous systems (see FAQ 2).
-
Problem 2: Good Conversion, but Low Isolated Yield due to Byproducts
This issue indicates that while the catalyst is active, side reactions are consuming the starting material or product.
| Byproduct | Likely Cause | Recommended Action |
| Oxindole (from protodeboronation) | Presence of protic sources (e.g., water); base is too harsh. | Use a milder base (K₃PO₄, CsF); ensure anhydrous conditions; minimize reaction time.[5][6] |
| Bi-oxindole Dimer (from homocoupling) | Oxygen in the reaction; high concentration of boronic ester. | Rigorously degas all solvents and the reaction mixture; consider slow addition of the boronic ester.[1][5] |
| Dehalogenated Starting Material | Side reaction at the palladium center, often involving solvent or base as a hydride source. | Change the solvent (e.g., from an alcohol to an aprotic solvent like dioxane); ensure the base is not a hydride donor.[1] |
Part 3: Experimental Protocols for Optimization
This section provides a detailed protocol for systematically optimizing your reaction conditions.
Protocol 1: Catalyst and Base Screening
This experiment is designed to quickly identify the most effective catalyst and base combination for your specific coupling partners.
Objective: To maximize the conversion of your starting aryl halide.
Methodology:
-
Setup: Arrange a series of reaction vials or a parallel synthesis block. To each vial, add your aryl halide (1.0 equiv), Oxindole-4-boronic acid, pinacol ester (1.2 equiv), and a magnetic stir bar.
-
Variable Addition:
-
To each row of vials, add a different palladium catalyst (2 mol %).
-
To each column of vials, add a different base (2.5 equiv).
-
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane) to achieve a consistent concentration (e.g., 0.1 M).
-
Degassing: Seal the vials and purge with argon or nitrogen for 10-15 minutes.
-
Reaction: Place the vials in a pre-heated block and run the reaction at a set temperature (e.g., 100 °C) for a defined period (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each vial and analyze by LC-MS or ¹H NMR to determine the relative conversion to the desired product.
| Catalyst (2 mol %) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Pd(PPh₃)₄ | 15% | 45% | 55% |
| PdCl₂(dppf) | 30% | 70% | 80% |
| XPhos Pd G3 | 65% | >95% | >95% |
| SPhos Pd G3 | 70% | >95% | >95% |
| Note: Values are illustrative percentages of conversion. |
This screening approach allows for the rapid identification of a high-performing catalyst/base pair, which can then be further optimized for temperature and concentration.
Protocol 2: Monitoring Reaction Progress to Optimize Time
Objective: To determine the optimal reaction time to maximize yield while minimizing byproduct formation from prolonged heating.
Methodology:
-
Setup: Prepare a scaled-up reaction based on the best conditions identified in Protocol 1.
-
Sampling: Once the reaction reaches the target temperature, take small aliquots at regular intervals (e.g., every 1-2 hours).
-
Quenching: Immediately quench each aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and filtering through a small plug of silica to remove the catalyst.
-
Analysis: Analyze each quenched sample by TLC or LC-MS.[11]
-
TLC Analysis: Spot the starting material, boronic ester, and the reaction aliquots on the same plate. Monitor the disappearance of the starting material and the appearance of the product spot.
-
LC-MS Analysis: Quantify the relative peak areas of the starting material, product, and any major byproducts over time.
-
Understanding the flow of the reaction is key to troubleshooting.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
This guide provides a comprehensive framework for addressing challenges associated with the Suzuki-Miyaura coupling of Oxindole-4-boronic acid, pinacol ester. By systematically evaluating each component of the reaction and understanding the underlying chemical principles, researchers can significantly improve reaction times and overall yields.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
effect of water on the stability of 4-(pinacolboranyl)indolin-2-one
Welcome, researchers, to the dedicated technical support center for 4-(pinacolboranyl)indolin-2-one. As a key building block in contemporary drug discovery and organic synthesis, the stability and reactivity of this reagent are paramount to achieving reproducible and high-yielding experimental outcomes. This guide is structured to address the most common challenges and questions encountered when working with this compound, with a particular focus on its interaction with water. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and innovate in your research.
I. Understanding the Challenge: The Role of Water
Pinacol esters, such as 4-(pinacolboranyl)indolin-2-one, are generally favored over their corresponding boronic acids due to their enhanced stability and ease of handling. However, they are not entirely inert to water. The presence of water introduces a risk of hydrolysis, converting the pinacol boronate ester back to the more reactive and often less stable boronic acid. This process is reversible, but under certain conditions, it can lead to a cascade of undesirable side reactions, ultimately impacting your experimental results.
The primary concern with the hydrolysis of 4-(pinacolboranyl)indolin-2-one is the potential for protodeboronation, a process where the C-B bond is cleaved and replaced with a C-H bond, leading to the formation of indolin-2-one as a byproduct. This is particularly relevant in transition-metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where water can be both a reactant and a component of the solvent system.
II. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments with 4-(pinacolboranyl)indolin-2-one. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant amount of unreacted 4-(pinacolboranyl)indolin-2-one and/or the starting aryl halide.
-
The desired cross-coupled product is present in minimal quantities or is completely absent.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis & Protodeboronation | The presence of excess water in the reaction mixture can lead to the hydrolysis of the pinacol ester to the corresponding boronic acid. This boronic acid, especially on an electron-rich heterocycle like indolin-2-one, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] | 1. Rigorous Anhydrous Conditions: Use oven-dried glassware and freshly distilled, anhydrous solvents. If using a pre-packaged anhydrous solvent, ensure the septum is not compromised. 2. Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Oxygen can also contribute to the degradation of the catalyst and starting materials. 3. Choice of Base: While many Suzuki protocols use aqueous bases, consider using an anhydrous base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) to minimize water content. |
| Catalyst Inactivation | The palladium catalyst is sensitive to air and moisture. Improper handling can lead to the formation of inactive palladium oxides. | 1. Fresh Catalyst: Use a fresh batch of palladium catalyst and phosphine ligand. 2. Inert Atmosphere: Add the catalyst and ligand to the reaction vessel under a positive pressure of an inert gas. |
| Sub-optimal Reaction Conditions | The specific combination of solvent, base, and temperature may not be ideal for the coupling of 4-(pinacolboranyl)indolin-2-one. | 1. Solvent Screening: While common solvents like dioxane and THF are often used, consider screening other anhydrous solvents such as toluene or DME. 2. Base Screening: If using an anhydrous base, screen different options (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C to find the optimal point for product formation without significant decomposition. |
Experimental Protocol: Setting up an Anhydrous Suzuki-Miyaura Coupling Reaction
-
Glassware Preparation: Oven-dry all glassware (reaction flask, condenser, stir bar) at 120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Reagent Preparation:
-
To the reaction flask, add 4-(pinacolboranyl)indolin-2-one (1.0 eq.), the aryl halide (1.2 eq.), and the anhydrous base (e.g., K₃PO₄, 2.0 eq.).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed anhydrous solvent via syringe.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any additional ligand.
-
-
Reaction Execution:
-
Place the flask in a pre-heated oil bath at the desired temperature.
-
Stir the reaction mixture vigorously for the specified time, monitoring by TLC or LC-MS.
-
Issue 2: Decomposition of 4-(Pinacolboranyl)indolin-2-one During Purification
Symptoms:
-
TLC analysis of the crude product shows a clean spot for the desired compound, but after column chromatography, the isolated yield is low, and fractions contain the hydrolyzed boronic acid or the protodeboronated indolin-2-one.
-
Streaking or tailing of the product spot on the TLC plate.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Silica Gel-Mediated Hydrolysis | Standard silica gel is slightly acidic and contains adsorbed water, which can promote the hydrolysis of the pinacol ester during chromatography.[2][3] The polar nature of the indolin-2-one moiety can also lead to strong adsorption on the silica surface, increasing the contact time and the likelihood of decomposition. | 1. Use of Treated Silica Gel: Prepare boric acid-impregnated silica gel to reduce its Lewis basicity and minimize over-adsorption and hydrolysis.[2] Alternatively, use neutral alumina for chromatography.[4] 2. Rapid Purification: Perform flash column chromatography quickly to minimize the time the compound spends on the stationary phase. 3. Non-polar Eluent System: Use a less polar eluent system if possible to reduce the interaction of the compound with the silica gel. |
| Solvent-Induced Decomposition | The use of protic solvents (e.g., methanol, ethanol) in the workup or as part of the eluent can lead to transesterification or hydrolysis. | 1. Anhydrous Workup: During the workup, use anhydrous organic solvents and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentration. 2. Aprotic Solvents for Chromatography: Use aprotic solvents like hexanes, ethyl acetate, dichloromethane, or toluene for column chromatography. |
Experimental Protocol: Purification using Boric Acid-Impregnated Silica Gel
-
Preparation of Boric Acid-Impregnated Silica Gel:
-
Dissolve boric acid in a suitable solvent (e.g., methanol).
-
Add silica gel to the solution and stir to form a slurry.
-
Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Dry the treated silica gel in an oven at 100°C for several hours before use.
-
-
Column Packing:
-
Pack a chromatography column with the boric acid-impregnated silica gel as a slurry in the initial eluent.
-
-
Chromatography:
-
Dissolve the crude 4-(pinacolboranyl)indolin-2-one in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the column and elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Monitor the fractions by TLC and combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
III. Frequently Asked Questions (FAQs)
Q1: How should I store 4-(pinacolboranyl)indolin-2-one?
A1: To ensure its long-term stability, 4-(pinacolboranyl)indolin-2-one should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at low temperatures (preferably refrigerated at 2-8°C). It should be kept away from moisture and light.
Q2: Can I use water as a co-solvent in my reaction?
A2: While some cross-coupling reactions benefit from the presence of water, it should be approached with caution when using 4-(pinacolboranyl)indolin-2-one. The presence of water increases the risk of hydrolysis and subsequent protodeboronation.[5] If water is necessary for the reaction, it is crucial to carefully control the amount and consider that it may impact the stability of your starting material. It is recommended to first attempt the reaction under strictly anhydrous conditions.
Q3: My NMR spectrum of 4-(pinacolboranyl)indolin-2-one looks impure, with broad signals. What could be the cause?
A3: Broad signals in the NMR spectrum can be indicative of several issues. It could be due to the presence of paramagnetic impurities, or it could be related to the compound's stability. If the sample has been exposed to moisture, you may be observing a mixture of the pinacol ester and the corresponding boronic acid, which can be in equilibrium and lead to signal broadening. It is also possible that the boronic acid is forming boroxine species (cyclic trimers), which can further complicate the spectrum. To obtain a clean spectrum, ensure the sample is dry and consider acquiring the spectrum in a dry NMR solvent.
Q4: What is the mechanism of hydrolysis for pinacol boronate esters?
A4: The hydrolysis of pinacol boronate esters is believed to proceed through a nucleophilic attack of a water molecule on the electron-deficient boron atom. This forms a tetrahedral intermediate, which then undergoes proton transfer and subsequent cleavage of the B-O bond of the pinacol moiety to release the boronic acid and pinacol. Computational studies have shown that the presence of additional water molecules can catalyze this process by facilitating proton transfer, thereby lowering the activation energy barrier for hydrolysis.
Diagram: Hydrolysis Mechanism of a Pinacol Boronate Ester
Caption: Simplified mechanism of pinacol boronate ester hydrolysis.
IV. Visualization of Troubleshooting Workflow
To aid in diagnosing experimental issues, the following workflow provides a logical sequence of steps to follow.
Diagram: Troubleshooting Workflow for 4-(pinacolboranyl)indolin-2-one Reactions
Caption: A step-by-step guide to troubleshooting common issues.
V. References
-
Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. --INVALID-LINK--
-
Kass, S. R., et al. (2023). A combined computational and experimental study of metathesis and nucleophile-mediated exchange mechanisms in boronic ester-containing vitrimers. Polymer Chemistry. --INVALID-LINK--
-
Hartwig, J. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. --INVALID-LINK--
-
Various Authors. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. --INVALID-LINK--
-
Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. --INVALID-LINK--
-
Achilli, C., et al. (2012). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Biochimie. --INVALID-LINK--
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry Letters. --INVALID-LINK--
-
Guidechem. (2024). Pinacolborane synthesis. --INVALID-LINK--
-
Hall, D. G. (2018). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. --INVALID-LINK--
-
Bernardini, R., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. --INVALID-LINK--
-
ECHEMI. (n.d.). How to purify boronic acids/boronate esters?--INVALID-LINK--
-
Anslyn, E. V., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. --INVALID-LINK--
-
Various Authors. (2017). Purification of boronic acids? Reddit. --INVALID-LINK--
-
Liu, P., et al. (2019). Boron-Ester-Catalyzed Amidation of Carboxylic Acids with Amines: Mechanistic Rationale by Computational Study. ResearchGate. --INVALID-LINK--
-
Smith, B. D., et al. (2016). Spectroscopic and Computational Investigations of The Thermodynamics of Boronate Ester and Diazaborole Self-Assembly. The Journal of Organic Chemistry. --INVALID-LINK--
-
Various Authors. (2024). Trouble purifying my boronate ester compound. Reddit. --INVALID-LINK--
-
Aggarwal, V. K., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. --INVALID-LINK--
-
Jingwen, C. (2024). How to purify boronate esters? ResearchGate. --INVALID-LINK--
-
Al-Ostoot, F. H., et al. (2021). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules. --INVALID-LINK--
-
Nishida, A., et al. (2019). Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules. --INVALID-LINK--
-
Various Authors. (n.d.). Strategies for the analysis of highly reactive pinacolboronate esters. ElectronicsAndBooks. --INVALID-LINK--
-
Ghorbani-Vaghei, R., et al. (2013). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(II)-phosphazane complexes. Turkish Journal of Chemistry. --INVALID-LINK--
-
Google Patents. (2016). CN106008575A - Preparation method of pinacolborane. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. --INVALID-LINK--
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. --INVALID-LINK--
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. --INVALID-LINK--
-
Li, C.-J., et al. (2017). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant. Green Chemistry. --INVALID-LINK--
-
Tucker, C. E., et al. (1992). Addition Reactions of Bis(pinacolato)diborane(4) to Carbonyl Enones and Synthesis of (pinacolato)2BCH2B and (pinacolato)2BCH2CH2B by Insertion and Coupling. The Journal of Organic Chemistry. --INVALID-LINK--
References
Technical Support Center: Homocoupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
Welcome to the dedicated technical support guide for the palladium-catalyzed homocoupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one to synthesize 4,4'-bi(indolin-2-one). This document provides in-depth technical insights, a robust experimental protocol, and a comprehensive troubleshooting section designed for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, enabling you to diagnose issues and optimize your reaction with confidence.
Reaction Overview & Scientific Context
The palladium-catalyzed homocoupling of aryl boronate esters is a variation of the renowned Suzuki-Miyaura cross-coupling reaction.[1][2] While often considered an undesirable side reaction in traditional cross-coupling, it can be strategically employed to synthesize symmetrical biaryl compounds.[3][4] In this specific case, the goal is to dimerize the 4-substituted indolin-2-one, a valuable scaffold in medicinal chemistry, to form a C(sp²)–C(sp²) bond at the 4-position.
Understanding the reaction mechanism is paramount for successful execution and troubleshooting. The process is not merely about mixing reagents; it's a finely balanced catalytic cycle sensitive to multiple parameters.
The Catalytic Cycle: A Closer Look
The homocoupling reaction is believed to proceed through a Pd(0)/Pd(II) catalytic cycle. When using a Pd(II) precatalyst, such as Pd(OAc)₂, the initial step involves its reduction to the active Pd(0) species. This reduction can be a critical source of homocoupling, as it may consume two molecules of the boronic ester to generate the biaryl product and Pd(0).[1][5]
Caption: Proposed catalytic cycle for Pd-mediated homocoupling.
Recommended Experimental Protocol
This protocol provides a robust starting point. As with any reaction, small-scale optimization is highly recommended.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound and the finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of atmospheric oxygen.[6] Oxygen can promote homocoupling but can also lead to catalyst decomposition and unpredictable results.[3]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ catalyst.
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling inert gas through it for 15-20 minutes. Add the degassed solvent to the flask via syringe. The typical reaction concentration is between 0.1 M and 0.5 M with respect to the starting boronate ester.[6]
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously to ensure proper mixing, especially in a biphasic system.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot corresponding to the homocoupled product.
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to isolate the 4,4'-bi(indolin-2-one) product.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the homocoupling reaction in a practical, question-and-answer format.
Q1: My reaction yield is very low, or the reaction did not proceed at all. What are the most likely causes?
A1: This is the most common issue and can stem from several factors. Systematically check the following:
-
Catalyst Inactivity: Ensure your palladium source is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in-situ to the active Pd(0) species.[6] Consider using a fresh bottle of catalyst. The formation of palladium black (a fine black precipitate) early in the reaction indicates rapid catalyst decomposition and loss of activity.
-
Oxygen Contamination: While oxygen can promote homocoupling, excessive amounts can deactivate the catalyst.[3][6] Ensure your degassing procedure for the solvent and reaction vessel is thorough. Running the reaction under a strict inert atmosphere is crucial for reproducibility.[7]
-
Insufficient Base or Poor Base Quality: The base is critical for activating the boronic ester to facilitate transmetalation.[2][8] Use a base that is finely powdered to maximize surface area and ensure it is anhydrous if using an anhydrous solvent system. K₃PO₄ and Cs₂CO₃ are often effective choices.[2]
-
Solvent and Temperature: The choice of solvent is critical and often works in concert with the base.[9] Aprotic polar solvents like dioxane, THF, or DMF are common.[1] If the reaction is sluggish, consider increasing the temperature, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions.
Q2: I'm observing a significant amount of a side product that corresponds to the starting material without the boronate ester group. What is happening and how can I fix it?
A2: You are observing protodeboronation , a common and problematic side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6] This is especially prevalent with heteroaryl boronic acids and esters.
-
Cause: The primary cause is the presence of a proton source (often water) combined with certain bases. Strong bases in aqueous media can accelerate this process.[6]
-
Solutions:
-
Use a Milder Base: Switch from a strong base like NaOH or K₃PO₄ to a milder one like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[6]
-
Anhydrous Conditions: If possible, switch to strictly anhydrous conditions. This involves using anhydrous solvents and bases to minimize the availability of protons.[6]
-
Protect the N-H group: The acidic N-H proton of the indolin-2-one might contribute to the issue. Consider protecting it with a suitable group (e.g., Boc, SEM) before the coupling reaction, though this adds extra synthetic steps.
-
Caption: A logical workflow for troubleshooting low-yield homocoupling reactions.
Q3: How do I choose the optimal Palladium catalyst and should I add a ligand?
A3: The catalyst system is at the heart of the reaction.
-
Palladium Source: For homocoupling, starting with a Pd(II) source like Pd(OAc)₂ or PdCl₂ is often effective because the in-situ reduction to Pd(0) can be initiated by the boronic ester itself, directly promoting the desired reaction.[1][5] Common Pd(0) sources like Pd(PPh₃)₄ can also be used.[10]
-
Ligands: While some "ligand-free" Suzuki reactions exist, the ligand plays a crucial role in stabilizing the Pd(0) species, preventing its aggregation into inactive palladium black, and modulating its reactivity.[1] For challenging substrates, phosphine ligands like triphenylphosphine (PPh₃), or more electron-rich and bulky Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) can significantly improve yields. If you are experiencing catalyst decomposition, adding a ligand (typically 1-2 equivalents relative to Pd) is the first step.
Q4: Can I run this reaction open to the air?
A4: While some robust Suzuki protocols have been developed that are air-tolerant, it is not recommended for achieving consistent and high yields, especially during methods development. As mentioned, oxygen plays a dual role; it can facilitate the oxidative processes that lead to homocoupling but also causes catalyst decomposition.[3][6] For reproducibility and scalability, maintaining an inert atmosphere is standard best practice.[7]
Data Summary: Reaction Parameter Comparison
The table below summarizes common parameters and their rationale, providing a quick reference for experimental design.
| Parameter | Common Choices | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(II) sources can promote homocoupling during initial reduction to Pd(0).[1][5] Pd(0) sources are directly active. |
| Ligand | PPh₃, Buchwald ligands (SPhos, XPhos) | Stabilizes the active Pd(0) catalyst, prevents decomposition, and tunes reactivity. Often essential for good yields.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF, NaOH | Activates the boronate ester for transmetalation.[11] Choice impacts yield and side reactions like protodeboronation.[6] |
| Solvent | Dioxane/H₂O, THF/H₂O, DMF, Toluene | Affects solubility of reagents and base. Aqueous mixtures are common and can be effective.[2][9] |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rate but can also accelerate catalyst decomposition. Optimization is key. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of 4-(Pinacolboranyl)indolin-2-one
Welcome to the dedicated technical support guide for the synthesis of 4-(pinacolboranyl)indolin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating a boronate ester at the C4 position of the indolin-2-one scaffold. As a key building block for Suzuki-Miyaura cross-coupling reactions, successful and reproducible synthesis of this intermediate is critical.[1][2][3][4] This guide provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent and challenging problems encountered during the synthesis, focusing on direct C-H borylation methods which are atom-economical but often present challenges in selectivity and purification.
Q1: I'm observing very low or no yield of the desired 4-borylated product. What are the likely causes and how can I fix it?
Low yield is the most common issue, often stemming from catalyst inefficiency, reagent quality, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivation: The Iridium catalysts typically used for C-H borylation are highly sensitive to atmospheric oxygen.[5] Incomplete degassing or leaks in your reaction setup can rapidly kill the catalyst.
-
Solution: Employ rigorous inert atmosphere techniques. Use a Schlenk line or a glovebox for preparing the reaction.[6] Ensure solvents are thoroughly degassed via freeze-pump-thaw cycles (at least three) or by sparging with argon for an extended period.
-
-
Poor Reagent Quality: The borylating agent, bis(pinacolato)diboron (B₂pin₂), can degrade over time. Similarly, the quality of the iridium precatalyst is paramount.
-
Solution: Use freshly purchased, high-purity B₂pin₂ and iridium precatalyst (e.g., [Ir(OMe)(cod)]₂). If the B₂pin₂ is old, consider purifying it by recrystallization. Check the quality of reagents if a reaction that previously worked is now failing.[7]
-
-
Suboptimal Reaction Parameters: C-H activation is a kinetically controlled process, highly dependent on temperature, concentration, and solvent.[5]
-
Solution: Screen reaction parameters systematically. An optimal temperature is often around 80-100 °C.[8] Non-coordinating, non-polar solvents like n-hexane, cyclohexane, or cyclopentyl methyl ether (CPME) are often preferred to minimize interference with the catalytic cycle.[8] Refer to the protocol table below for a starting point.
-
Workflow Diagram: General Iridium-Catalyzed C-H Borylation
Caption: General experimental workflow for Ir-catalyzed C-H borylation.
Q2: My main product is a different borylated isomer, not the C4-borylated one. How can I improve regioselectivity?
Regioselectivity in C-H borylation of indole-like systems is a significant challenge, governed by both steric and electronic factors.[5][9] The indole nucleus has multiple potential sites for borylation (C2, C3, C4, C5, C6, C7).
Potential Causes & Solutions:
-
Steric Hindrance: In the absence of a directing group, iridium catalysis is often governed by sterics, favoring the least hindered positions. For the indolin-2-one core, this can lead to mixtures.
-
Solution: The choice of ligand is critical. Bulky ligands on the iridium center can enhance selectivity by controlling the steric environment around the metal. While some ligand-free systems exist, they may offer poor selectivity.[8] Consider screening ligands such as 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) or other specialized phenanthroline ligands which have shown success in directing borylation on related scaffolds.[10]
-
-
Directing Group Strategy: The most reliable way to achieve specific regioselectivity is by using a directing group.[11]
-
Solution: While this adds synthetic steps, installing a directing group on the indolin-2-one nitrogen (N1 position) can force the borylation to a specific ortho-position. For C4 borylation, this is less direct. A more advanced strategy involves leveraging transient directing groups or specifically designed catalysts that favor the C4 position through unique interactions.[12][13] For indoles, specific phosphine directing groups have been designed to achieve C6-selectivity through dispersive interactions, a principle that could be adapted.[10]
-
-
Reaction Mechanism: Different borylation methods proceed via different mechanisms. Electrophilic borylation, for example, is governed by the electronic properties of the ring, often favoring the electron-rich C3 position in indoles.[9][14]
-
Solution: Ensure you are using a transition-metal-catalyzed C-H activation protocol (typically with Iridium) rather than an electrophilic borylation method if C4 is the desired position.
-
Q3: The product seems to decompose during silica gel column chromatography. How can I purify my 4-(pinacolboranyl)indolin-2-one?
This is a classic problem. Pinacol boronate esters are susceptible to hydrolysis (protodeborylation) on the acidic surface of standard silica gel.[6][15] The Lewis acidic boron atom can also lead to strong adsorption on the column.[16][17]
Potential Causes & Solutions:
-
Silica Gel Acidity: The acidic silanol groups on the surface of silica gel catalyze the cleavage of the C-B bond, especially if the eluent contains protic solvents like methanol.
-
Solution 1 (Alternative Stationary Phase): Use a more neutral stationary phase like neutral alumina for chromatography.[18] This often prevents decomposition, though separation efficiency may differ.
-
Solution 2 (Treated Silica Gel): Impregnate the silica gel with boric acid before preparing the column. This sounds counterintuitive, but it passivates the highly Lewis acidic sites on the silica surface, reducing over-adsorption and decomposition of the boronic ester.[16] A simple method is to slurry the silica gel in a solution of boric acid in a polar solvent, then evaporate the solvent.
-
Solution 3 (Eluent Choice): Use a meticulously dried, non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane). Avoid alcohols completely.
-
-
Product Instability: The target molecule itself may have limited stability, making prolonged contact with any stationary phase detrimental.
-
Solution 1 (Fast Chromatography): Use a short, wide column ("plug filtration") rather than a long column for purification to minimize the residence time of the compound on the stationary phase.[17][18]
-
Solution 2 (Derivatization): If purification remains challenging, consider converting the pinacol ester to a more robust derivative for purification, such as an MIDA boronate or a potassium trifluoroborate salt (BF₃K).[17] These can often be purified more easily and then converted back to the pinacol ester or used directly in subsequent reactions.
-
Frequently Asked Questions (FAQs)
Q4: What are the best starting conditions for a successful synthesis?
For a direct C-H borylation approach, a reliable starting point is crucial. The following table summarizes a set of typical conditions derived from established literature on indole and arene borylation.
| Parameter | Recommended Condition | Rationale & Reference |
| Catalyst | [Ir(OMe)(cod)]₂ or [IrCl(cod)]₂ | Common, effective iridium precatalysts for C-H activation.[5][8] |
| Ligand | dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) | A standard ligand that often provides good reactivity.[5] |
| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | More stable and commonly used than pinacolborane (HBpin) for Ir-catalysis.[9] |
| Solvent | n-Hexane or Cyclopentyl Methyl Ether (CPME) | Non-coordinating solvents that do not interfere with the catalyst.[8] |
| Temperature | 80 °C | Balances reaction rate with potential for catalyst decomposition.[8] |
| Concentration | 0.1 - 0.5 M | A typical concentration range for these types of reactions. |
| Atmosphere | Argon or Nitrogen | Absolutely essential to prevent catalyst oxidation.[6] |
Q5: How can I confirm the correct regiochemistry of my product?
Confirming the boryl group is at the C4 position is essential.
-
1D and 2D NMR Spectroscopy: This is the most definitive method.
-
¹H NMR: The aromatic region will show a specific splitting pattern for the protons at C5, C6, and C7.
-
¹H-¹³C HMBC/HSQC: These 2D experiments will show correlations that confirm the connectivity. Look for a correlation between the C4 carbon (which will be shifted due to the boron) and the protons on the adjacent C5.
-
¹H-¹H NOESY/ROESY: These experiments can show through-space correlations. A correlation between the N-H proton (or N-substituent) and the C5 proton can help confirm the substitution pattern on that side of the ring.
-
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose issues with the synthesis.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Metal-Catalyzed Borylation via C-H activation - Wordpress [reagents.acsgcipr.org]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One‐Pot Route to C7‐Borylated‐Indolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Electrophilic C-H Borylation Using NHC⋅Boranes and Iodine Forms C2-, not C3-, Borylated Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Esters: A Comparative Analysis of 4-(Pinacolboranyl)indolin-2-one
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents for carbon-carbon bond formation, organoboron compounds, particularly boronic esters, have emerged as indispensable tools. Their versatility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is well-documented.[1][2][3] This guide provides an in-depth comparison of 4-(pinacolboranyl)indolin-2-one with other commonly employed boronic esters, offering field-proven insights and supporting experimental data to inform your selection process.
The Ascendancy of Boronic Esters in Modern Synthesis
Boronic acids and their ester derivatives are foundational to modern organic synthesis due to their relatively low toxicity, stability, and broad functional group tolerance in palladium-catalyzed cross-coupling reactions.[1][3] The indolin-2-one scaffold, a privileged structure in medicinal chemistry, is a core component of numerous therapeutic agents. The ability to functionalize this core at the C4 position via its boronic ester derivative opens avenues for the rapid generation of diverse compound libraries for drug discovery.
4-(Pinacolboranyl)indolin-2-one, a pinacol boronic ester (Bpin) derivative, offers a balance of stability and reactivity. Pinacol esters are widely favored for their ease of handling, purification via standard column chromatography, and generally good stability compared to their corresponding boronic acids, which are prone to dehydration to form boroxines.[1][4]
A Comparative Landscape of Boronic Esters
The choice of a boronic ester derivative is a critical parameter that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. Here, we compare 4-(pinacolboranyl)indolin-2-one (as a representative pinacol boronate) with two other widely used classes: N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborates.
dot graph "Boronic_Ester_Comparison" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="4-(Pinacolboranyl)indolin-2-one\n(Bpin)", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,1.5!"]; B [label="MIDA Boronate", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-2,-1!"]; C [label="Potassium Trifluoroborate", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"];
A -> B [label="Reactivity: Bpin > MIDA\nStability: MIDA > Bpin"]; A -> C [label="Reactivity: Trifluoroborate > Bpin (often)\nHandling: Bpin easier"]; B -> C [label="Stability: MIDA > Trifluoroborate\nRelease of Boronic Acid:\nTrifluoroborate (slow hydrolysis)\nMIDA (controlled release)"]; } Caption: Comparative attributes of different boronic ester classes.
Reactivity Profile
The reactivity of boronic esters in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric factors. The generally accepted order of reactivity is:
Boronic Acids > Potassium Trifluoroborates > Pinacol Boronates (Bpin) > MIDA Boronates [1][2][5]
This trend is attributed to the Lewis acidity of the boron center. Boronic acids are the most Lewis acidic and readily undergo transmetalation. Pinacol esters, with their electron-donating alkyl groups, are less Lewis acidic and thus less reactive. MIDA boronates are the most stable and least reactive, requiring specific conditions to release the active boronic acid.[1]
Stability and Handling
In terms of stability, the trend is reversed:
MIDA Boronates > Pinacol Boronates (Bpin) > Potassium Trifluoroborates > Boronic Acids [1][4]
MIDA boronates are exceptionally stable and can be subjected to a wide range of reaction conditions without degradation, making them ideal for multi-step syntheses.[6] Pinacol esters offer a good compromise, being generally stable to chromatography and storage, though they can be susceptible to hydrolysis, especially under acidic or basic conditions.[4][7][8] The presence of an N-H group in 4-(pinacolboranyl)indolin-2-one can present challenges, as the acidic proton can interfere with the catalytic cycle or promote protodeboronation. N-protection of the indolin-2-one may be necessary for certain applications to improve stability and reaction outcomes.[9][10][11] Potassium trifluoroborates are crystalline solids that are stable to air and moisture, but their slow hydrolysis to the active boronic acid can sometimes lead to sluggish reactions.
Data-Driven Comparison
The following table summarizes the key performance characteristics of these boronic ester classes. While specific yield data for 4-(pinacolboranyl)indolin-2-one is not extensively published, the values presented are representative of heteroaromatic boronic esters of each class under optimized Suzuki-Miyaura coupling conditions with a simple aryl bromide.
| Feature | 4-(Pinacolboranyl)indolin-2-one (Bpin) | MIDA Boronate | Potassium Trifluoroborate |
| Typical Yield Range | 60-90% | 70-95% (with deprotection) | 70-95% |
| Stability | Moderate; sensitive to strong acid/base, potential for protodeboronation with free N-H | High; stable to chromatography and a wide range of reagents | High; crystalline solids, stable to air and moisture |
| Reactivity | Moderate | Low (requires activation) | High (slow release of boronic acid) |
| Handling | Generally straightforward; can be purified by column chromatography | Easy to handle; often crystalline solids | Easy to handle; crystalline solids |
| Key Advantage | Good balance of reactivity and stability; readily prepared. | High stability for multi-step synthesis; enables iterative cross-coupling.[6] | Often highly reactive; commercially available for many scaffolds. |
| Key Disadvantage | Potential for N-H interference; moderate stability.[9][11] | Requires a separate deprotection step to release the boronic acid. | Can have lower solubility in organic solvents. |
Experimental Protocols
Synthesis of 4-(Pinacolboranyl)indolin-2-one
The most common and efficient method for the synthesis of aryl and heteroaryl pinacol boronic esters is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with bis(pinacolato)diboron (B₂pin₂).[12][13]
dot graph "Miyaura_Borylation" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="4-Bromoindolin-2-one"]; B [label="Bis(pinacolato)diboron (B₂pin₂)"]; C [label="Pd Catalyst (e.g., Pd(dppf)Cl₂)\nBase (e.g., KOAc)\nSolvent (e.g., Dioxane)"]; D [label="4-(Pinacolboranyl)indolin-2-one"];
A -> C; B -> C; C -> D; } Caption: Synthetic scheme for 4-(pinacolboranyl)indolin-2-one via Miyaura borylation.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 4-(pinacolboranyl)indolin-2-one.
Note: The synthesis of the precursor, 4-bromoindolin-2-one, can be achieved through various established methods, often starting from 2-amino-3-bromobenzoic acid or through the bromination of indolin-2-one.[14][15]
Suzuki-Miyaura Cross-Coupling with 4-(Pinacolboranyl)indolin-2-one
This protocol outlines a general procedure for the coupling of 4-(pinacolboranyl)indolin-2-one with an aryl bromide.
dot graph "Suzuki_Coupling" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
A [label="4-(Pinacolboranyl)indolin-2-one"]; B [label="Aryl Bromide (Ar-Br)"]; C [label="Pd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)\nSolvent (e.g., Toluene/H₂O)"]; D [label="4-Arylindolin-2-one"];
A -> C; B -> C; C -> D; } Caption: General Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-(pinacolboranyl)indolin-2-one (1.2 equiv), the aryl bromide (1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv).
-
Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (K₂CO₃, 3.0 equiv) and toluene.
-
Reaction: Heat the biphasic mixture to reflux (approximately 100-110 °C) and stir vigorously for 6-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-arylindolin-2-one.
Conclusion and Future Outlook
4-(Pinacolboranyl)indolin-2-one stands as a valuable and versatile building block in the synthetic chemist's toolkit. Its pinacol ester functionality provides a practical balance between stability for isolation and purification, and sufficient reactivity for efficient Suzuki-Miyaura cross-coupling reactions. While MIDA boronates offer superior stability for intricate, multi-step syntheses, and potassium trifluoroborates can sometimes provide enhanced reactivity, the ease of preparation and handling of pinacol esters often makes them the preferred choice for many applications.
The key consideration when working with 4-(pinacolboranyl)indolin-2-one is the presence of the free N-H group, which may necessitate protection-deprotection steps in some synthetic routes to avoid potential complications. As the demand for novel indolin-2-one derivatives in drug discovery continues to grow, the strategic application of 4-(pinacolboranyl)indolin-2-one and its counterparts will undoubtedly play a crucial role in the rapid and efficient synthesis of new chemical entities.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Miyaura Borylation Reaction [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 4-Bromoisoindolin-1-one: Applications of in Pharmaceutical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 15. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one and its Boronic Acid Counterpart
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the indolin-2-one scaffold is a privileged structure. Its functionalization is key to accessing a vast chemical space of biologically active molecules. Among the array of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for C-C bond formation, heavily relying on the nuanced reactivity of organoboron reagents. This guide provides an in-depth, objective comparison of two key building blocks: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (the pinacol ester) and its corresponding free boronic acid, 4-indolin-2-one boronic acid.
As a Senior Application Scientist, my aim is to move beyond a mere recitation of facts and delve into the practical implications of choosing one reagent over the other. This guide is structured to provide not only a clear comparison of their intrinsic reactivity and stability but also to offer field-proven insights into their application, supported by experimental data and detailed protocols.
The Fundamental Trade-Off: Reactivity vs. Stability
The choice between a boronic acid and its pinacol ester derivative is fundamentally a decision based on a trade-off between reactivity and stability.[1] Generally, boronic acids are considered the more reactive species in Suzuki-Miyaura couplings, often leading to faster reaction times.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]
However, this heightened reactivity comes at a cost. Boronic acids, particularly those with heterocyclic motifs like indoles, can be susceptible to decomposition pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields.[2][3] Indolylboronic acids, in particular, are known to be unstable, which can limit their benchtop storage and efficiency in cross-coupling reactions.[3][4]
Conversely, boronic esters, especially pinacol esters, offer significantly enhanced stability.[2] The pinacol group effectively shields the boron atom, rendering the molecule more robust towards moisture and air compared to its free boronic acid counterpart.[2] This stability translates to easier handling, purification by standard techniques like column chromatography, and a longer shelf-life, making them highly advantageous for multi-step syntheses and high-throughput screening applications.[2]
Unpacking Reactivity in Suzuki-Miyaura Cross-Coupling
While the general consensus points to boronic acids as being more reactive, the reality within the catalytic cycle of the Suzuki-Miyaura reaction is more intricate. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of the reaction.[1] However, recent mechanistic studies have compellingly shown that boronic esters can and do undergo transmetalation directly to the palladium center without prior hydrolysis.[5][6][7]
Interestingly, some studies have revealed that certain boronic esters can lead to significantly enhanced rates of transmetalation compared to the corresponding boronic acid.[6][7] This is attributed to the electronic properties of the diol backbone. While sterically hindered esters like pinacol esters may not form the pre-transmetalation complexes as readily as less hindered esters, they are still highly competent coupling partners.[6]
For indole-containing substrates, the choice of the boron reagent can have a pronounced effect on the outcome of the Suzuki coupling. A study on Suzuki couplings involving indoles found that arylpinacolboronate esters were generally less reactive than arylboronic acids, requiring longer reaction times and often resulting in lower yields of the biaryl product.[8] The success of these couplings was also found to be dependent on whether the indole moiety was part of the halide or the boron-containing partner, and whether the indole nitrogen was protected.[8]
Table 1: Comparative Performance of Aryl Boronic Acids vs. Pinacol Esters in Suzuki-Miyaura Coupling (General Trends)
| Feature | Aryl Boronic Acid | Aryl Boronic Acid Pinacol Ester |
| Reaction Rate | Generally faster, but substrate dependent.[1][2] | Can be slower, but some studies show comparable or even faster rates.[6][8] |
| Stability | Lower; susceptible to protodeboronation and oxidation, especially for heteroaromatics.[2][3] | High; generally stable to air and moisture, allowing for long-term storage.[2] |
| Handling | Can be challenging due to instability. | Crystalline solids that are easy to handle and weigh.[2] |
| Purification | Can be difficult to purify due to decomposition. | Readily purified by column chromatography.[2] |
| Yield | Can be high in short reaction times, but may be compromised by reagent decomposition.[2] | Often more reproducible and can provide higher isolated yields due to higher purity of the starting material.[2] |
Practical Guidance: Which Reagent Should You Choose?
The selection of either this compound or its boronic acid should be a deliberate choice based on the specific requirements of your synthesis.
Choose the Boronic Acid when:
-
Maximizing the reaction rate is the primary objective for a specific substrate combination.
-
The reagent can be freshly prepared or has been stored under strictly inert conditions.
-
You have optimized the reaction conditions to minimize decomposition.
Choose the Pinacol Ester when:
-
Stability, ease of handling, and long-term storage are critical.[1]
-
High purity of the starting material is essential for the success of subsequent synthetic steps.[1]
-
The reaction is part of a multi-step synthesis or an automated workflow where reagent stability is paramount.[1]
-
Reproducibility of the reaction outcome is a high priority.
References
- 1. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]
- 2. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Strategic Alternatives for Oxindole-4-Boronic Acid, Pinacol Ester
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Standard Bearer in 4-Position Oxindole Functionalization
The oxindole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] The functionalization of this privileged heterocycle, particularly at the C4-position of the benzene ring, is a critical step in the synthesis of advanced intermediates and final drug candidates. For years, Oxindole-4-boronic acid, pinacol ester (CAS 1150271-44-5) has been a reagent of choice, primarily enabling C-C bond formation through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] Its stability, handling characteristics, and reactivity have made it a reliable tool in the synthetic chemist's arsenal.
However, reliance on a single reagent can limit synthetic strategy. The need for pre-functionalization, reagent cost, and the desire for more atom-economical or orthogonal reaction pathways motivate the exploration of alternatives. This guide provides a comparative analysis of viable alternative strategies to using oxindole-4-boronic acid, pinacol ester. We will delve into the mechanistic underpinnings of these alternatives, present comparative experimental data, and provide detailed protocols to empower researchers to make informed strategic decisions in their synthetic campaigns.
The Benchmark Reaction: Understanding the Suzuki-Miyaura Coupling
The prominence of oxindole-4-boronic acid, pinacol ester is inextricably linked to the power of the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[5][6] The reaction facilitates the formation of a C(sp²)-C(sp²) bond between an organoboron species and an organic halide or triflate. The pinacol ester serves as a stable, easily handled precursor to the active boronate species required for the key transmetalation step in the catalytic cycle.
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).
-
Transmetalation: The organic group from the boron reagent is transferred to the palladium center, a step that requires activation by a base.
-
Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Alternative Reagents and Strategies
We can classify the alternatives into two main categories: (A) Alternative Coupling Partners for the Suzuki-Miyaura Reaction and (B) Boron-Independent C4-Functionalization Strategies .
A. Alternative Coupling Partners: Flipping the Script on the Suzuki-Miyaura Reaction
Instead of using the oxindole as the organoboron component, one can employ a C4-functionalized oxindole as the halide or pseudohalide partner. This approach is advantageous when the desired coupling partner is more readily available as a boronic acid.
References
- 1. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
A Comparative Guide to Spectroscopic Analysis for the Structural Confirmation of 4-Aryl-Indolin-2-Ones
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel bioactive compounds is a cornerstone of scientific rigor and regulatory compliance. The 4-aryl-indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the robust structural elucidation of this important class of molecules. We will move beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a self-validating analytical workflow.
The Imperative of Orthogonal Data in Structure Elucidation
Relying on a single analytical technique for structural confirmation is fraught with peril. Each method interrogates a different aspect of a molecule's physical properties. By integrating data from orthogonal techniques, we create a powerful, self-validating system that dramatically reduces the probability of misidentification. For a 4-aryl-indolin-2-one, where subtle isomerism can lead to profound differences in biological activity, this multi-faceted approach is not just best practice; it is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution.[1][2] It provides a detailed atomic-level map of the molecular framework, revealing connectivity and spatial relationships.[3] For a typical 4-aryl-indolin-2-one, a suite of NMR experiments is employed to piece together its architecture.
¹H NMR: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, their relative numbers, and their neighboring protons.[2]
-
Aromatic Region (δ 6.5-8.5 ppm): This region is often complex, showing signals for the protons on both the indolinone core and the 4-aryl substituent. The coupling patterns (e.g., doublets, triplets) and coupling constants (J-values) are critical for determining the substitution pattern on both aromatic rings.
-
Indolinone C3-Protons (δ ~3.5 ppm): The methylene protons at the C3 position of the indolinone ring typically appear as a singlet if there are no adjacent protons, providing a key diagnostic signal.[4]
-
NH Proton (δ >10.0 ppm): The amide proton of the lactam typically appears as a broad singlet at a downfield chemical shift.[5][6] Its presence is a key indicator of the indolin-2-one core.
¹³C NMR: Visualizing the Carbon Skeleton
Carbon NMR (¹³C NMR) provides direct information about the carbon framework of the molecule.[7]
-
Carbonyl Carbon (δ ~175-180 ppm): The lactam carbonyl carbon is one of the most downfield signals and is highly characteristic of the indolin-2-one structure.[5]
-
Aromatic/Alkene Carbons (δ 110-150 ppm): This region will contain signals for all the sp²-hybridized carbons of the aromatic rings.[8][9] The number of signals can help confirm the symmetry of the molecule.
-
C3 Methylene Carbon (δ ~42 ppm): The sp³-hybridized carbon at the 3-position gives a signal in the aliphatic region of the spectrum.[4]
The combination of ¹H and ¹³C NMR, often supplemented by 2D NMR techniques like COSY and HSQC, allows for the complete assignment of all proton and carbon signals, building a definitive map of the molecule's covalent structure.[1]
Workflow for NMR-Based Structure Elucidation
Caption: High-level workflow for NMR analysis.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Gatekeeper
While NMR defines the architecture, High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, which is crucial for determining the elemental composition.[10][11] This technique is highly accurate and can distinguish between compounds with the same nominal mass but different elemental formulas.[11]
For a 4-aryl-indolin-2-one, HRMS (typically using electrospray ionization, ESI) will provide the mass of the protonated molecule, [M+H]⁺. The measured mass, accurate to several decimal places, is compared against the theoretical mass for the hypothesized chemical formula. A mass error of less than 5 ppm provides high confidence in the proposed elemental composition.[12]
Table 1: Comparison of Spectroscopic Techniques for 4-Aryl-Indolin-2-one Analysis
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), relative proton count. | Excellent for detailed structural mapping, stereochemistry.[1] | Can have overlapping signals in complex aromatic regions. |
| ¹³C NMR | Carbon skeleton, number of non-equivalent carbons. | Direct view of the carbon framework.[7] | Low natural abundance of ¹³C requires longer acquisition times. |
| HRMS | Exact molecular mass, elemental formula confirmation. | High accuracy and sensitivity.[11] | Provides no information on isomerism or connectivity. |
| FT-IR | Presence of specific functional groups (e.g., C=O, N-H). | Fast, simple, and provides a quick functional group "fingerprint".[13] | Provides limited information on the overall molecular structure. |
Fragmentation Analysis: Deconstructing the Molecule
In addition to the molecular ion, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern can provide valuable structural clues.[14][15][16] For an indolin-2-one derivative, characteristic losses can be observed, such as the loss of CO from the lactam ring, which further supports the presence of this core structure.[17]
Characteristic Fragmentation of Indolin-2-one Core
Caption: Simplified MS fragmentation of the indolin-2-one core.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the presence of specific functional groups by measuring their characteristic vibrations.[13] While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent and quick verification tool.[18]
For a 4-aryl-indolin-2-one, the IR spectrum will be dominated by several key absorptions:
-
N-H Stretch (around 3200-3300 cm⁻¹): A sharp to moderately broad peak indicating the amide N-H bond.
-
C=O Stretch (around 1700-1720 cm⁻¹): A very strong, sharp absorption characteristic of the five-membered lactam carbonyl group.[13] This is often the most prominent peak in the spectrum.
-
C=C Stretches (around 1600-1450 cm⁻¹): Multiple sharp bands corresponding to the vibrations of the aromatic rings.[19]
-
C-H Stretches (Aromatic) (>3000 cm⁻¹): Signals just above 3000 cm⁻¹ confirm the presence of aromatic C-H bonds.[19][20]
The presence of all these characteristic bands provides strong, corroborating evidence for the proposed 4-aryl-indolin-2-one structure.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified 4-aryl-indolin-2-one sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[21] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a 1D proton spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the ¹H NMR signals to determine relative proton ratios. Assign chemical shifts (δ) in ppm relative to the residual solvent peak or an internal standard (e.g., TMS). Analyze coupling constants (J) to determine proton-proton connectivity. Assign ¹³C NMR signals based on chemical shifts and, if necessary, DEPT experiments.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable HPLC-grade solvent such as methanol or acetonitrile.[10] The addition of 0.1% formic acid can aid in protonation for positive ion mode analysis.[10]
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or LC-MS. Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer (e.g., TOF or Orbitrap) over a relevant m/z range.[21]
-
Data Analysis: Determine the accurate m/z of the most abundant ion corresponding to [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare the measured mass to the theoretical mass of the proposed formula. The mass error should be below 5 ppm.
Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is preferred for its simplicity. Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected and automatically subtracted.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) of the major absorption bands and assign them to the corresponding functional group vibrations (e.g., C=O, N-H, C=C).
Conclusion: A Synthesis of Evidence
The structural confirmation of a 4-aryl-indolin-2-one is not achieved by a single "magic bullet" technique. Instead, it is the result of a logical and systematic synthesis of complementary data. NMR provides the architectural blueprint, HRMS confirms the elemental formula, and IR spectroscopy rapidly verifies the presence of key functional groups. By employing these techniques in concert, researchers can establish the structure of their compounds with the highest degree of scientific confidence, paving the way for further investigation into their biological properties and therapeutic potential.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives [mdpi.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. compoundchem.com [compoundchem.com]
- 10. measurlabs.com [measurlabs.com]
- 11. measurlabs.com [measurlabs.com]
- 12. youtube.com [youtube.com]
- 13. fiveable.me [fiveable.me]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. scienceready.com.au [scienceready.com.au]
- 17. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 18. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. Interpreting IR Spectra [chemistrysteps.com]
- 21. Integrating Genome Mining and Untargeted Metabolomics to Uncover the Chemical Diversity of Streptomyces galbus I339, a Strain from the Unique Brazilian Caatinga Biome [mdpi.com]
A Comparative Guide to Catalyst Efficiency in the Suzuki-Miyaura Coupling of 4-(Pinacolboranyl)indolin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the strategic formation of carbon-carbon (C-C) bonds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance.[1][2][3] A key application of this reaction is the arylation of heterocyclic scaffolds, such as the indolin-2-one (oxindole) core, which is a privileged structure in numerous biologically active compounds. This guide provides a comparative analysis of various palladium-based catalyst systems for the Suzuki-Miyaura coupling of 4-(pinacolboranyl)indolin-2-one with aryl halides, offering insights into catalyst selection to optimize reaction yields and efficiency.
The Critical Role of the Catalyst in Indolin-2-one Arylation
The indolin-2-one motif is a common feature in a variety of targeted therapeutics, including protein kinase inhibitors.[4][5][6] The ability to efficiently introduce diverse aryl groups at the C4-position of the indolin-2-one scaffold is crucial for generating libraries of potential drug candidates and for the synthesis of targeted active pharmaceutical ingredients. The choice of catalyst is a critical parameter that directly influences the yield, reaction time, and overall success of the coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.[7][8] The efficiency of each step is highly dependent on the nature of the palladium precursor and, most importantly, the ligands coordinated to the metal center.
Comparative Analysis of Catalyst Performance
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | DMF | 85 | 5 | 53 | Iodo-compound |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (Microwave) | 0.33 | 53 | Iodo-compound |
| Pd₂(dba)₃ | XPhos | Na₂CO₃ | ACN/H₂O | 90 | 0.5 | 20 | Bromo-compound |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane | 85 | 12 | Not specified | Diaryl bromide |
This table is a compilation of data from various sources and is intended for comparative purposes.[1][7] Direct comparison of yields should be approached with caution due to variations in substrates and reaction conditions.
Observations and Insights:
From the compiled data, several key observations can be made:
-
Palladium(0) Sources: Both Pd(PPh₃)₄ and Pd₂(dba)₃ have been successfully employed as palladium(0) precursors. Pd₂(dba)₃ is often favored due to its stability and the ability to be paired with a wider range of phosphine ligands.
-
Ligand Selection: The choice of phosphine ligand is critical. For the coupling of an iodo-compound, both the traditional triphenylphosphine (in Pd(PPh₃)₄) and the more modern, bulky electron-rich Buchwald ligand, XPhos, provided identical yields of 53%.[1] However, the reaction with XPhos was significantly faster, being completed in 20 minutes under microwave irradiation compared to 5 hours with Pd(PPh₃)₄. This highlights the rate-enhancing effect of bulky biarylphosphine ligands.
-
Effect of Halide: The reactivity of the aryl halide coupling partner follows the general trend I > Br > Cl. The lower yield (20%) observed with a bromo-compound using an XPhos-based catalyst system suggests that more forcing conditions or a different ligand might be necessary for less reactive aryl bromides and chlorides.
-
Base and Solvent: A variety of bases and solvent systems have been utilized. The combination of a phosphate base (K₃PO₄) in a polar aprotic solvent like DMF or a dioxane/water mixture appears to be effective. The use of aqueous solvent mixtures is common in Suzuki couplings as it can aid in the dissolution of the base and facilitate the transmetalation step.[8]
Mechanistic Considerations and Catalyst Design
The superior performance of bulky, electron-rich phosphine ligands like XPhos can be attributed to their ability to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of these ligands promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species, which readily undergoes oxidative addition. Furthermore, their electron-donating nature increases the electron density on the palladium center, facilitating the final reductive elimination step.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of 4-(pinacolboranyl)indolin-2-one, based on literature procedures.[1]
Protocol 1: Using Pd(PPh₃)₄
-
To a reaction vessel, add 4-(pinacolboranyl)indolin-2-one (1.0 equiv), the aryl iodide (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF to the vessel.
-
Purge the resulting mixture with the inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05-0.1 equiv) to the reaction mixture.
-
Heat the reaction to 85 °C and stir for 5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Using Pd₂(dba)₃ / XPhos under Microwave Conditions
-
To a microwave reaction vial, add 4-(pinacolboranyl)indolin-2-one (1.0 equiv), the aryl iodide (1.2 equiv), K₃PO₄ (3.0 equiv), XPhos (0.06 equiv), and Pd₂(dba)₃ (0.03 equiv).
-
Seal the vial and purge with argon.
-
Add degassed dioxane and water (typically in a 4:1 to 6:1 ratio).
-
Irradiate the reaction mixture in a microwave reactor at 120 °C for 10-20 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and wash with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Future Perspectives
The Suzuki-Miyaura coupling of 4-(pinacolboranyl)indolin-2-one is a versatile and powerful method for the synthesis of 4-arylindolin-2-one derivatives. The choice of catalyst system is paramount for achieving high yields and efficient reaction times. While traditional catalysts like Pd(PPh₃)₄ are effective, modern catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos offer significant advantages in terms of reaction speed, particularly when using microwave irradiation.
For less reactive aryl bromides and chlorides, further optimization of the catalyst system, including the screening of other advanced phosphine ligands (e.g., SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands, is warranted. The development of more active and robust catalysts will continue to be a key area of research, enabling the synthesis of increasingly complex and medicinally relevant indolin-2-one derivatives with greater efficiency and sustainability.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wwjmrd.com [wwjmrd.com]
- 4. Synthesis and radiopharmacological investigation of 3-[4'-[(18)F]fluorobenzylidene]indolin-2-one as possible tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
A Comparative Guide to N-Protected vs. N-Unprotected Indolin-2-one Boronic Esters in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one (oxindole) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its functionalization is key to developing novel therapeutics. Boronic acids and their esters are invaluable tools in modern organic synthesis, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] This guide provides a comparative analysis of N-protected and N-unprotected indolin-2-one boronic esters, offering insights into their synthesis, stability, and reactivity to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Indolin-2-one Boronic Esters
Indolin-2-one boronic esters serve as versatile building blocks for the synthesis of complex molecules, enabling the introduction of aryl, heteroaryl, or vinyl groups at specific positions of the oxindole core. The choice between using an N-protected or an N-unprotected variant has significant implications for the synthetic route, affecting reaction efficiency, stability, and the need for additional synthetic steps. This guide will explore these differences through a scientific lens, supported by established chemical principles and experimental data from related systems.
Synthesis of N-Protected and N-Unprotected Indolin-2-one Boronic Esters
The synthesis of indolin-2-one boronic esters can be approached in several ways, with the choice of N-protection influencing the strategy.
Synthesis of N-Protected Indolin-2-one Boronic Esters
The most common protecting group for the indolin-2-one nitrogen is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its straightforward removal. The synthesis of an N-Boc protected indolin-2-one boronic ester typically involves the borylation of a corresponding halogenated precursor.
A plausible synthetic route starts with the N-protection of a commercially available halogenated indolin-2-one, followed by a Miyaura borylation.
Caption: Synthetic workflow for N-protected indolin-2-one boronic ester.
Synthesis of N-Unprotected Indolin-2-one Boronic Esters
The synthesis of N-unprotected indolin-2-one boronic esters can be more challenging due to the acidic nature of the N-H proton, which can interfere with common borylation methods. However, recent advancements have enabled their preparation. One such method is a photoinduced, metal-free arylboration of unactivated alkenes.[4]
This approach avoids the use of strong bases and transition metals that could be complicated by the free N-H group.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinduced Metal-Free Arylboration of Unactivated Alkenes: Synthesis of Indoline Boronic Ester [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating the Suzuki Coupling of 4-(Pinacolboranyl)indolin-2-one
For researchers, medicinal chemists, and professionals in drug development, the efficient and predictable construction of carbon-carbon bonds is a cornerstone of molecular design. The indolin-2-one scaffold, a privileged structure in numerous biologically active compounds, often requires precise arylation at the C4 position. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this transformation, offering a reliable path to novel 4-aryl-indolin-2-one derivatives.
This guide provides an in-depth validation of the Suzuki coupling mechanism for 4-(pinacolboranyl)indolin-2-one, offering a comparative analysis of catalytic systems, detailed experimental protocols, and a discussion of alternative synthetic strategies. Our focus is not merely on procedural steps but on the underlying chemical principles that govern success, enabling you to troubleshoot and optimize this critical reaction in your own laboratory.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forges a new carbon-carbon single bond between an organoboron compound and an organohalide.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents have made it a favored method in modern organic synthesis.[1][2]
The catalytic cycle, a finely orchestrated sequence of events at the palladium center, is generally understood to proceed through three key steps:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step, often rate-limiting, forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it enhances the electron density on the palladium, facilitating this oxidative addition.[3]
-
Transmetalation: In this step, the organic group from the boronic ester (in our case, the indolin-2-one moiety) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic boronate species.[2][3]
-
Reductive Elimination: The final step involves the two organic partners on the palladium(II) complex coupling to form the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Validating the Suzuki Coupling with 4-(Pinacolboranyl)indolin-2-one: A Comparative Analysis
While the general mechanism provides a roadmap, the specific performance of the Suzuki coupling with 4-(pinacolboranyl)indolin-2-one is highly dependent on the chosen catalytic system. The interplay between the palladium precursor, the ligand, and the base dictates the reaction's efficiency, substrate scope, and overall success.
A study on the closely related 4-(pinacolboranyl)oxindoles provides significant insights into optimal conditions that are directly applicable to the indolin-2-one system. Research has shown that a combination of a palladium(II) acetate (Pd(OAc)₂) precursor with a bulky, electron-rich biarylphosphine ligand, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), is particularly effective.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 | Excellent | Generally high yields across a range of aryl halides. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O | 100 | Moderate | Can be effective but may require higher temperatures and longer reaction times. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good | A robust catalyst system, but DMF can be challenging to remove. |
Table 1: Comparison of Catalytic Systems for the Suzuki Coupling of 4-(Pinacolboranyl)indolin-2-one Analogues with Aryl Bromides.
The superiority of the Pd(OAc)₂/SPhos system can be attributed to the ligand's properties. SPhos is a highly effective ligand for Suzuki couplings due to its steric bulk, which promotes reductive elimination, and its electron-rich nature, which facilitates oxidative addition. The use of potassium phosphate (K₃PO₄) as a base is also critical, as it is strong enough to promote the formation of the reactive boronate species without causing unwanted side reactions with the indolin-2-one core.
Experimental Protocol: Suzuki Coupling of 4-(Pinacolboranyl)indolin-2-one
This protocol is adapted from established procedures for similar substrates and represents a robust starting point for optimization.
}
Figure 2: Experimental Workflow for Suzuki Coupling
Materials:
-
4-(Pinacolboranyl)indolin-2-one
-
Aryl halide (bromide or iodide)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
Toluene, anhydrous
-
Deionized water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and reaction setup with reflux condenser
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(pinacolboranyl)indolin-2-one (1.0 equivalent), the aryl halide (1.1 equivalents), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equivalents).
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene and degassed deionized water (a typical ratio is 10:1 v/v).
-
Degassing: Thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-indolin-2-one.
Comparison with Alternative Synthetic Strategies
While the Suzuki coupling is a highly effective method, it is essential for the modern chemist to be aware of alternative synthetic routes. The choice of method will often depend on substrate availability, functional group tolerance, and desired scale.
1. Heck Reaction:
The Heck reaction, another palladium-catalyzed cross-coupling, forms a C-C bond between an aryl halide and an alkene.[4] In the context of 4-aryl-indolin-2-ones, this would typically involve the coupling of a 4-haloindolin-2-one with an appropriate alkene, followed by subsequent transformations if necessary.
-
Advantages: Can be a powerful tool for introducing vinyl groups, which can be further functionalized.
-
Disadvantages: May require more complex starting materials and can sometimes suffer from issues with regioselectivity.
2. Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds.[5][6] While not a direct method for C-C bond formation, it can be a key step in a multi-step synthesis of 4-aryl-indolin-2-ones, for instance, by coupling an amine to a suitably functionalized aromatic precursor that is later cyclized to form the indolin-2-one ring.
-
Advantages: A highly reliable and general method for C-N bond formation.[6]
-
Disadvantages: Requires a multi-step approach for the synthesis of the target molecule.
| Method | Key Transformation | Catalyst | Typical Coupling Partners | Key Advantages | Key Disadvantages |
| Suzuki Coupling | C(sp²)-C(sp²) | Palladium | Organoboron & Organohalide | High functional group tolerance, mild conditions. | Requires pre-functionalization with boron. |
| Heck Reaction | C(sp²)-C(sp²) | Palladium | Alkene & Organohalide | Good for vinylation. | Potential for regioselectivity issues. |
| Buchwald-Hartwig | C(sp²)-N | Palladium | Amine & Organohalide | Excellent for C-N bond formation. | Indirect route to the target molecule. |
Table 2: Comparison of Synthetic Strategies for 4-Aryl-indolin-2-one Synthesis.
Conclusion
The Suzuki-Miyaura coupling of 4-(pinacolboranyl)indolin-2-one is a robust and highly effective method for the synthesis of 4-aryl-indolin-2-ones. The judicious choice of a palladium precursor, a bulky and electron-rich phosphine ligand such as SPhos, and an appropriate base like potassium phosphate are critical for achieving high yields and broad substrate scope. While alternative methods like the Heck reaction and Buchwald-Hartwig amination offer valuable synthetic pathways, the Suzuki coupling often provides the most direct and efficient route to these important heterocyclic compounds. By understanding the mechanistic nuances and optimizing the reaction conditions as outlined in this guide, researchers can confidently employ this powerful transformation in their pursuit of novel molecular entities.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Cost-Benefit Analysis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one in the Synthesis of C4-Substituted Indolin-2-ones
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Strategic C-4 Functionalization of the Indolin-2-one Core.
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this heterocyclic system, particularly at the C4 position of the benzene ring, is a critical step in the development of novel drug candidates. This guide provides an in-depth cost-benefit analysis of utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one as a key intermediate for C-C bond formation via Suzuki-Miyaura coupling. We will objectively compare this approach with a prominent alternative: the direct C-H arylation of a 4-haloindolin-2-one precursor. This analysis is grounded in experimental data to inform strategic decisions in research and development.
Executive Summary: A Tale of Two Strategies
The synthesis of C4-substituted indolin-2-ones primarily revolves around two divergent strategies: a pre-functionalization approach using a boronic ester intermediate, and a direct functionalization of a halogenated precursor.
-
Strategy 1: The Boronic Ester Approach (Suzuki-Miyaura Coupling) . This method involves the initial synthesis of this compound from a corresponding 4-haloindolin-2-one. This boronic ester intermediate then serves as a versatile coupling partner for a wide range of aryl and heteroaryl halides in a subsequent Suzuki-Miyaura reaction.
-
Strategy 2: The Direct C-H Arylation Approach . This more atom-economical strategy aims to directly couple an aryl group at the C4 position of an indolin-2-one, often starting from a readily available 4-haloindolin-2-one and an arylboronic acid.
This guide will dissect the nuances of each approach, focusing on key performance indicators such as reaction yield, efficiency, substrate scope, and, critically, a comparative analysis of the associated costs.
Comparative Performance Analysis
To provide a clear comparison, we will consider the synthesis of a generic C4-arylindolin-2-one derivative.
| Parameter | Strategy 1: Suzuki Coupling with Boronic Ester | Strategy 2: Direct C-H Arylation of 4-Bromoindolin-2-one |
| Starting Material | This compound | 4-Bromo-N-acetylindolin-2-one |
| Key Transformation | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Typical Yield | Generally high (often >80%) | Variable, can be moderate to good (45-92%) depending on directing group and substrate. |
| Reaction Time | Typically 2-12 hours | Can be longer, sometimes requiring up to 24 hours. |
| Substrate Scope | Broad, tolerates a wide range of aryl and heteroaryl halides. | Can be more limited by the directing group strategy and electronic properties of the coupling partners. |
| Key Reagents | Palladium catalyst, base, aryl halide | Palladium catalyst, base, arylboronic acid, potentially a directing group and an oxidant. |
| Atom Economy | Lower, due to the pre-synthesis of the boronic ester. | Higher, as it avoids the pre-functionalization step. |
The Economic Equation: A Cost-Benefit Deep Dive
A comprehensive cost analysis extends beyond the price of starting materials to include reagents, catalysts, and potential downstream purification costs. The following table provides an estimated cost breakdown for the synthesis of one millimole (1 mmol) of a C4-arylindolin-2-one derivative via each strategy.
Disclaimer: Prices are estimates based on currently available supplier information and are subject to change. This analysis is for comparative purposes.
| Cost Component | Strategy 1: Boronic Ester Approach (Estimated Cost/mmol) | Strategy 2: Direct C-H Arylation (Estimated Cost/mmol) |
| Indolin-2-one Precursor | ~$15.00 (based on 5-isomer price)[1] | ~$5.00 (for 4-bromo-N-acetylindolin-2-one) |
| Boron Source | ~$0.50 (Bis(pinacolato)diboron) | - |
| Palladium Catalyst | ~$10.00 (e.g., Pd(dppf)Cl2) | ~$5.00 (e.g., Pd(OAc)2)[2] |
| Ligand | Included in catalyst cost or separate | May require a specific ligand |
| Base & Solvent | ~$1.00 | ~$1.00 |
| Directing Group/Oxidant | - | ~$2.00 (e.g., Glycine, AgTFA)[3] |
| Total Estimated Cost/mmol | ~$26.50 | ~$13.00 |
From a purely reagent-cost perspective, the direct C-H arylation approach appears more cost-effective. However, this does not account for factors such as yield, reaction robustness, and ease of purification, which can significantly impact the overall cost in a research and development setting.
Experimental Protocols: A Practical Guide
To further inform your decision-making process, we provide detailed, step-by-step experimental protocols for both synthetic strategies.
Strategy 1: Synthesis of 4-Arylindolin-2-one via Suzuki-Miyaura Coupling
Step 1a: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-acetylindolin-2-one
-
Rationale: The N-acetylation protects the indole nitrogen, preventing potential side reactions and improving solubility. The Miyaura borylation introduces the versatile boronic ester functionality at the C4 position.
Caption: Synthesis of the boronic ester intermediate.
-
To a flame-dried round-bottom flask, add 4-bromo-N-acetylindolin-2-one (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous 1,4-dioxane.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2]) (0.03 equiv).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 1b: Suzuki-Miyaura Coupling
-
Rationale: This palladium-catalyzed cross-coupling reaction is a robust and high-yielding method for forming C-C bonds between the boronic ester and an aryl halide.
Caption: Suzuki-Miyaura cross-coupling reaction.
-
In a round-bottom flask, combine the 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-N-acetylindolin-2-one (1.0 equiv), the desired aryl halide (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv).
-
Heat the reaction to 90 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.[4]
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Strategy 2: Direct C-H Arylation of 4-Bromo-N-acetylindolin-2-one
-
Rationale: This approach aims for a more direct synthesis, avoiding the isolation of the boronic ester intermediate. The success of this reaction often relies on the choice of a suitable directing group to achieve C4 selectivity. For this example, we will reference a procedure for the direct C4 arylation of a related indole system using a transient directing group.[3]
Caption: Direct C-H arylation at the C4 position.
-
To a sealed tube, add N-acetylindolin-2-one bearing a suitable directing group at the C3 position (e.g., a formyl group) (1.0 equiv), the aryl iodide (2.0 equiv), glycine (0.4 equiv), and silver trifluoroacetate (AgTFA) (2.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)2) (0.2 equiv).
-
Add a solvent mixture of acetic acid (AcOH), 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), and water.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product via column chromatography.
Mechanistic Insights and Strategic Considerations
The choice between these two synthetic routes is not merely a matter of cost but also involves a deeper understanding of the underlying reaction mechanisms and their implications for your research goals.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling (Strategy 1) proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This pathway is generally robust and predictable, leading to high yields with a broad range of substrates. The initial investment in synthesizing the boronic ester pays dividends in the reliability and versatility of the subsequent coupling reactions. This is particularly advantageous in a drug discovery setting where a common intermediate can be used to generate a library of diverse analogs for structure-activity relationship (SAR) studies.
Direct C-H arylation (Strategy 2), while more atom-economical, often presents greater challenges in terms of regioselectivity and reaction optimization. The C4 position of the indole nucleus is less reactive than the C2 and C3 positions, often necessitating the use of directing groups to achieve the desired selectivity.[4][5] The requirement for a directing group adds steps to the overall synthesis (installation and removal), potentially offsetting the initial cost advantage. Furthermore, the reaction conditions can be harsher, and the substrate scope may be more limited compared to the Suzuki coupling.
Conclusion and Recommendations
The choice between utilizing this compound and pursuing a direct C-H arylation strategy is a nuanced decision that depends on the specific goals of the research program.
-
For library synthesis and projects requiring high reliability and broad substrate scope, the boronic ester approach (Strategy 1) is highly recommended. The upfront cost and additional synthetic step are justified by the predictable, high-yielding nature of the Suzuki-Miyaura coupling, which is invaluable for rapidly generating a diverse set of analogs for biological screening.
-
For process development and large-scale synthesis where atom economy and cost of goods are paramount, the direct C-H arylation approach (Strategy 2) warrants careful consideration. While potentially more challenging to optimize, the avoidance of the boronic ester intermediate can lead to significant cost savings on an industrial scale. However, the feasibility of this approach is highly dependent on the specific substrate and the availability of an efficient and selective directing group strategy.
Ultimately, a thorough evaluation of both routes, including small-scale feasibility studies, is advisable before committing to a specific synthetic strategy. This guide provides the foundational data and experimental context to initiate such an evaluation, empowering researchers to make informed decisions that balance scientific innovation with pragmatic considerations of time and cost.
References
- 1. 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one - CAS:837392-64-0 - Sunway Pharm Ltd [3wpharm.com]
- 2. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemuniverse.com [chemuniverse.com]
A Senior Application Scientist's Guide to the Synthesis of 4-Substituted Indolin-2-ones: A Comparative Review of Modern Methodologies
The 4-substituted indolin-2-one, or oxindole, framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents with a wide array of biological activities. The strategic introduction of substituents at the C4 position of the indolin-2-one ring can significantly modulate a molecule's pharmacological profile, making the development of efficient and regioselective synthetic methods a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of the key modern synthetic strategies for accessing 4-substituted indolin-2-ones, offering field-proven insights into their mechanisms, substrate scope, and practical applications.
Strategic Approaches to the C4 Position: An Overview
The synthesis of 4-substituted indolin-2-ones can be broadly categorized into two strategic approaches:
-
Construction of the indolin-2-one core with a pre-installed C4 substituent: This "bottom-up" approach involves building the heterocyclic ring system from acyclic or aromatic precursors that already contain the desired C4-functionality.
-
Direct functionalization of a pre-formed indolin-2-one scaffold: This "late-stage functionalization" approach is highly attractive for its modularity, allowing for the diversification of a common intermediate.
This guide will focus on the most impactful and widely adopted methodologies within these categories, providing a comparative analysis to aid in the selection of the most appropriate synthetic route for a given target molecule.
Direct C-H Activation: A Powerful Tool for Late-Stage Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct introduction of substituents at the C4 position of the indole nucleus. Ruthenium catalysis, in particular, has been extensively explored for this purpose.[1][2][3]
Ruthenium-Catalyzed C4-Alkenylation
A highly regioselective alkenylation of the indole C4-position can be achieved using a ruthenium catalyst, often with a directing group at the C3 position, such as an aldehyde.[1] This method allows for the introduction of various alkenyl groups under mild reaction conditions.
Mechanism of Ruthenium-Catalyzed C4-Alkenylation:
The reaction is believed to proceed through a six-membered ruthenacycle intermediate formed via coordination of the directing group and subsequent C-H activation at the C4 position. Migratory insertion of the alkene into the Ru-C bond followed by β-hydride elimination furnishes the C4-alkenylated product and regenerates the active catalyst.[2][4]
Figure 1: Proposed mechanism for Ru-catalyzed C4-alkenylation of indoles.
Experimental Protocol: Ruthenium-Catalyzed C4-Alkenylation of 3-Formylindole
-
To a screw-capped vial, add 3-formylindole (1 equiv.), [RuCl₂(p-cymene)]₂ (2.5 mol%), AgSbF₆ (10 mol%), and Cu(OAc)₂·H₂O (20 mol%).
-
Add the desired alkene (1.5 equiv.) and solvent (e.g., t-AmylOH).
-
Seal the vial and stir the reaction mixture at 100 °C for 12-24 hours.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the 4-alkenylated indole product.
Comparative Analysis of C-H Activation Methods
| Catalyst System | Directing Group | Scope | Typical Yields | Advantages | Disadvantages |
| [RuCl₂(p-cymene)]₂/AgSbF₆ | Aldehyde | Alkenes | 60-90%[2] | High regioselectivity, mild conditions. | Requires directing group, potential for catalyst poisoning. |
| [Ru(p-cymene)Cl₂]₂/KOAc | Carboxylic Acid | Alkenes | 70-85%[5] | Weakly coordinating directing group. | May require higher temperatures. |
| Pd(OAc)₂/ligand | N-protecting group | Aryl halides | 50-80% | Broad substrate scope for arylation. | Ligand synthesis may be required, potential for N-arylation side products. |
Intramolecular Cycloaddition Strategies: Constructing the Core
Intramolecular cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, provide a powerful method for constructing the indolin-2-one core with inherent control over the substitution pattern on the aromatic ring.[6][7] This approach involves the synthesis of an acyclic precursor containing both a diene and a dienophile, which then undergoes a thermally or Lewis acid-promoted cyclization.
Intramolecular Diels-Alder Reaction of Ynamides
Ynamides can serve as potent dienophiles in intramolecular [4+2] cycloadditions with tethered enynes to generate substituted indolines.[8][9] Subsequent oxidation of the indoline product furnishes the corresponding indole. This modular approach allows for the synthesis of highly substituted indoles with substituents at the C4 position.
Mechanism of Intramolecular [4+2] Cycloaddition:
The reaction proceeds through a concerted pericyclic transition state, leading to the formation of a bicyclic intermediate. This intermediate then undergoes a rearrangement, often involving proton or hydrogen atom transfer, to afford the indoline product.[10]
Figure 2: General workflow for the synthesis of 4-substituted indoles via intramolecular [4+2] cycloaddition.
Experimental Protocol: Intramolecular [4+2] Cycloaddition of an Enyne-Ynamide
-
Dissolve the enyne-ynamide precursor in a high-boiling solvent (e.g., toluene or xylene) in a sealed tube.
-
Heat the reaction mixture to 110-210 °C for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude indoline product by column chromatography on silica gel.
-
To a solution of the purified indoline in benzene, add o-chloranil (1.1 equiv.).
-
Stir the mixture at room temperature for 1-4 hours until the indoline is consumed.
-
Dilute the reaction with dichloromethane and wash with aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 4-substituted indole.
Reductive Cyclization of Nitroarenes: A Classic Approach Reimagined
The reductive cyclization of ortho-substituted nitroarenes is a well-established method for the synthesis of indoles and related heterocycles.[11] Modern variations of this approach, particularly the reductive cyclization of 2-nitrostyrenes, offer a reliable route to 4-substituted indoles, often with the use of carbon monoxide surrogates to avoid the handling of toxic CO gas.[12][13]
Palladium-Catalyzed Reductive Cyclization of 2-Nitrostyrenes
This method involves the palladium-catalyzed reductive carbonylation of a 2-nitrostyrene derivative. The nitro group is reduced, and the resulting amino group undergoes cyclization with the adjacent vinyl group in the presence of a carbon monoxide source.
Mechanism of Reductive Cyclization:
The reaction is initiated by the reduction of the nitro group to a nitroso or amino group. Oxidative addition of the palladium catalyst to the C-X bond (if present) or coordination to the alkene, followed by migratory insertion and reductive elimination, leads to the formation of the indolin-2-one ring.
Figure 3: Simplified schematic of the reductive cyclization of 2-nitrostyrenes.
Radical and Photoredox-Catalyzed Cyclizations: Emerging Strategies
Radical and photoredox-catalyzed reactions have gained significant traction in recent years for their ability to forge C-C and C-N bonds under mild conditions. These methods offer alternative pathways for the synthesis of substituted indolines.
Visible-Light-Mediated Radical Cyclization
Intramolecular radical cyclization of N-allyl-2-haloanilines can be initiated by visible light in the presence of a photosensitizer or a radical initiator.[14][15] This metal-free approach provides access to a variety of substituted indolines.
Experimental Protocol: Visible-Light-Mediated Radical Cyclization
-
In a vial, dissolve the N-allyl-2-iodoaniline substrate and tris(trimethylsilyl)silane (TTMSS) in acetonitrile.
-
Irradiate the mixture with a blue LED strip at room temperature for 5-72 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the residue by column chromatography on silica gel to obtain the substituted indoline.
Comparative Overview and Future Perspectives
| Method | Key Features | Advantages | Limitations |
| C-H Activation | Direct functionalization of pre-formed indoles. | High atom economy, late-stage functionalization. | Often requires directing groups, regioselectivity can be challenging. |
| Intramolecular Cycloaddition | Construction of the indoline core from acyclic precursors. | High control over substitution patterns, access to complex structures. | Multi-step synthesis of precursors can be lengthy. |
| Reductive Cyclization | Classic and reliable method using nitroarenes. | Readily available starting materials, well-established. | Can require harsh conditions, functional group tolerance may be limited. |
| Radical/Photoredox Cyclization | Mild, often metal-free conditions. | High functional group tolerance, novel reactivity. | Substrate scope can be limited, mechanistic understanding is evolving. |
The synthesis of 4-substituted indolin-2-ones continues to be an active area of research, driven by the importance of this scaffold in drug discovery. While significant progress has been made, the development of more sustainable, efficient, and versatile methods remains a key objective. Future directions will likely focus on the use of earth-abundant metal catalysts, the development of novel directing groups for C-H activation, and the expansion of photoredox and electrochemical methods to access a wider range of functionalized indolin-2-ones. By understanding the strengths and limitations of the current synthetic toolbox, researchers can make informed decisions to accelerate the discovery of new therapeutic agents based on this privileged heterocyclic core.
References
- 1. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. | Sigma-Aldrich [merckmillipore.com]
- 4. Ruthenium(ii)-catalyzed regioselective direct C4- and C5-diamidation of indoles and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organicreactions.org [organicreactions.org]
- 12. organicreactions.org [organicreactions.org]
- 13. mdpi.com [mdpi.com]
- 14. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01787E [pubs.rsc.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery to its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 837392-64-0), a valuable building block in organic synthesis. By understanding the chemical nature of this boronic acid pinacol ester and adhering to best practices, we can ensure a safe laboratory environment and minimize our environmental footprint.
Hazard Assessment and Prudent Handling
The hazard profile of this compound presents a nuanced picture. While one supplier's Safety Data Sheet (SDS) indicates that the product does not meet the criteria for classification in any hazard class under Regulation (EC) No 1272/2008, it is a common and recommended practice to treat novel or lesser-studied compounds with a degree of caution.[1] Other, structurally similar boronic acid pinacol esters are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] Therefore, a conservative approach to handling is warranted.
Core Recommendation: Treat this compound as a potentially hazardous substance. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles of the solid compound. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against direct skin contact. |
| Body Protection | A fully fastened laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a chemical fume hood. | A dust respirator may be used for large quantities.[2] |
The Chemistry of Disposal: Understanding Boronic Acid Ester Stability
The key to the safe disposal of this compound lies in understanding its chemical stability, particularly its susceptibility to hydrolysis and protodeboronation.[4][5]
-
Hydrolysis: Boronic esters can be hydrolyzed back to the corresponding boronic acid and alcohol (pinacol in this case). This reaction can be catalyzed by both acid and base.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. The rate of this reaction is highly dependent on pH.[6]
This reactivity informs our disposal strategy. While controlled degradation to a simpler, less reactive species might be possible, for general laboratory purposes, it is safer and more compliant to dispose of the compound as hazardous chemical waste without attempting chemical neutralization, which could lead to unintended reactions.[7]
Step-by-Step Disposal Protocol
The following procedures provide a clear, actionable plan for the disposal of this compound and associated waste.
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is critical to prevent inadvertent and potentially hazardous reactions in the waste container.
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[8]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[9]
-
Incompatible Materials: Do not mix boronic acid waste with strong oxidizing agents, acids, or bases in the same container.[10]
Disposal of Solid Waste
This category includes unused or expired reagents, as well as contaminated consumables.
-
Collection: Carefully transfer any solid this compound into a designated solid hazardous waste container.
-
Contaminated Materials: Place all contaminated solid materials, such as weighing paper, pipette tips, gloves, and bench paper, into the same designated solid hazardous waste container.
-
Sealing: Securely seal the container when not in use and once it is full.
Disposal of Liquid Waste
This includes solutions containing the compound and rinsates from container decontamination.
-
Collection: Pour all liquid waste containing this compound into a designated liquid hazardous waste container.
-
Solvent Compatibility: Ensure the waste container is made of a material compatible with the solvent used.[11][12]
-
Sealing: Keep the container tightly sealed when not in use.
Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as liquid hazardous waste. Subsequent rinses should also be collected as hazardous waste.[8]
-
Drying: Allow the rinsed container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Final Disposal: Once completely dry, deface the original label and dispose of the container according to your institution's guidelines for decontaminated laboratory glassware or plastic.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a sealable container for disposal. Avoid generating dust.[2]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible disposal of this compound is a non-negotiable aspect of laboratory best practices. By understanding the potential hazards, the underlying chemistry of boronic acid esters, and adhering to a systematic disposal protocol, researchers can ensure the safety of themselves and their colleagues while maintaining compliance with institutional and regulatory standards. Always consult your institution's specific guidelines and your Environmental Health and Safety office for any questions or clarification.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Boron - ESPI Metals [espimetals.com]
- 11. graco.com [graco.com]
- 12. acess.nl [acess.nl]
A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one
This document provides a comprehensive, field-tested guide for the safe handling of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one (CAS No. 837392-64-0). As drug development professionals, our commitment to safety is non-negotiable. This guide moves beyond mere compliance, embedding a deep understanding of the "why" behind each procedural step to foster a proactive safety culture in your laboratory. The protocols herein are designed to be self-validating systems, ensuring that each step logically reinforces the overall safety framework.
Hazard Analysis and Risk Assessment: Understanding the Compound
This compound is a solid, typically a white to light yellow powder or crystal.[1] Like many boronic acid pinacol esters used in organic synthesis, its primary hazards are associated with its irritant properties upon contact or inhalation.
Globally Harmonized System (GHS) Classification: Based on data for this and structurally related compounds, the following GHS hazard statements are consistently reported:
The causality is clear: the fine, dusty nature of the solid reagent increases the risk of aerosolization during handling, leading to potential exposure through inhalation, while direct contact with skin or eyes can cause significant irritation. Therefore, our primary safety objective is to establish robust barriers to prevent these exposure routes.
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a checklist but a dynamic risk mitigation strategy. The following recommendations are foundational for handling this compound in any research or development setting.
Eye and Face Protection
Mandatory:
-
Chemical Splash Goggles: Must be worn at all times when the compound is handled, from weighing to reaction quenching. Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect against fine powders or splashes. The choice of goggles should conform to ANSI Z87.1 standards.[6]
-
Face Shield: A face shield must be worn over chemical splash goggles during procedures with a higher risk of splashing or aerosolization, such as when transferring large quantities of the solid or during highly exothermic reactions.[6]
Causality: The "serious eye irritation" (H319) classification means that even minor contact can lead to significant discomfort or injury.[2][3][4] A sealed goggle is the only reliable barrier against fine, airborne particulates.
Hand Protection
Mandatory:
-
Chemically Resistant Gloves: Disposable nitrile or neoprene gloves are the standard for providing protection against incidental contact.[7][8] Gloves must be inspected for tears or punctures before each use.[8]
-
Double Gloving: Consider wearing two pairs of nitrile gloves, especially during weighing and transfer operations where the risk of contamination is highest. This practice allows for the safe removal of the outer, contaminated glove without exposing the skin.
Protocol: Change gloves immediately upon any known contact with the compound. Do not reuse disposable gloves. Wash hands thoroughly with soap and water after removing gloves.[9][10]
Body Protection
Mandatory:
-
Flame-Resistant Laboratory Coat: A lab coat, preferably one with a Nomex® or similar flame-resistant rating, should be worn and fully fastened.[6] It must have long sleeves to cover the arms completely.
-
Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be covered. Shoes should be made of a non-porous material.[6][7]
Causality: The lab coat serves as the primary barrier against skin contact from spills or contaminated surfaces, directly addressing the H315 "Causes skin irritation" hazard.[11]
Respiratory Protection
Mandatory Engineering Control:
-
Certified Chemical Fume Hood: All handling of the solid compound that could generate dust—including weighing, transferring, and adding to reaction vessels—must be performed inside a certified chemical fume hood.[7][8][12] This is the most critical and effective measure to prevent respiratory exposure.
Situational Respiratory PPE:
-
In the rare event of a fume hood failure or a large-scale spill cleanup outside of containment, a respirator may be necessary.[6] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes fit testing and training.[6] A full-face respirator with cartridges appropriate for organic vapors and particulates would be required in such an emergency.[13][14]
Operational Protocol: Step-by-Step Handling Workflow
This protocol outlines the essential steps for safely handling the solid reagent from storage to use.
-
Preparation: Before retrieving the chemical, don all required PPE as outlined in Section 2 and summarized in Table 1. Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Retrieval: Transport the sealed container from its storage location (recommended 2-8°C) to the fume hood.[1]
-
Weighing: Inside the fume hood, carefully open the container. Use a spatula to transfer the desired amount of the solid onto weighing paper or into a tared vessel. Avoid any actions that could generate dust.
-
Transfer: Carefully add the weighed solid to the reaction vessel, which should also be inside the fume hood.
-
Closure and Cleanup: Securely close the primary container. Decontaminate the spatula and any surfaces within the fume hood that may have been exposed. Dispose of contaminated weighing paper and gloves as solid hazardous waste.
Caption: Safe handling workflow for solid boronic ester reagent.
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial.
-
Alert & Secure: Alert personnel in the immediate area and restrict access.[8]
-
Assess: If the spill is large or outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Cleanup (Small Spills in Fume Hood):
-
Ensure proper PPE is worn, including double gloves.
-
Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent aerosolization.[8]
-
Carefully sweep or scoop the mixture into a designated, sealable hazardous waste container.[10]
-
Do not use water to clean the initial spill, as the compound's solubility is low and this may spread contamination.[15]
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.
-
For glassware, a basic wash can help convert residual boronic acid into a more water-soluble boronate salt, facilitating removal.[7][16] All rinsates must be collected as hazardous liquid waste.[7]
-
Waste Disposal Protocol
Proper segregation and labeling of waste are critical for safety and regulatory compliance. Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[7][8]
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including gloves, bench paper, weighing paper, and absorbed spill cleanup materials, must be placed in a clearly labeled, sealable container for solid hazardous waste.[7]
-
Liquid Waste: Reaction mixtures, mother liquors, and decontamination rinsates containing the compound must be collected in a separate, compatible, and clearly labeled container for liquid hazardous waste.[7]
-
-
Labeling: All waste containers must be labeled "Hazardous Waste" and include the full chemical name: "this compound".[7]
-
Storage: Store sealed waste containers in a designated satellite accumulation area according to your institution's guidelines, awaiting pickup by EHS or a licensed disposal contractor.[8]
Caption: Waste segregation and disposal workflow.
Summary of PPE Recommendations
| Activity | Eye/Face Protection | Hand Protection | Body & Foot Protection | Respiratory Protection |
| Storage & Transport | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Not required for sealed containers |
| Weighing & Transfer | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile/Neoprene | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Reaction Workup | Chemical Splash Goggles | Nitrile/Neoprene Gloves | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
| Small Spill Cleanup | Chemical Splash Goggles & Face Shield | Double-gloved Nitrile/Neoprene | Lab Coat, Long Pants, Closed-Toe Shoes | Required: Chemical Fume Hood |
References
- 1. 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL) INDOLIN-2-ONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C11H16BNO2 | CID 2734648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C9H15BN2O2 | CID 2774010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | C14H18BNO2 | CID 2734772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.nl [fishersci.nl]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. epa.gov [epa.gov]
- 14. echemi.com [echemi.com]
- 15. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 97+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. reddit.com [reddit.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
